An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic Acid
Abstract This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for producing 3-Chloro-2-fluoro-6-methoxybenzoic acid, a valuable substituted aromatic building bl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for producing 3-Chloro-2-fluoro-6-methoxybenzoic acid, a valuable substituted aromatic building block in medicinal chemistry and drug development. The synthesis is centered around a highly regioselective Directed ortho-Metalation (DoM) of a key anisole precursor, followed by carboxylation. This document elucidates the strategic considerations behind each synthetic step, offers detailed experimental protocols, and is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction and Strategic Overview
3-Chloro-2-fluoro-6-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. The unique arrangement of its functional groups—a halogenated, fluorinated, and methoxylated phenyl ring—makes it a desirable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. The strategic placement of the chloro, fluoro, and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a target molecule through steric and electronic effects.
The synthetic pathway detailed herein is designed for efficiency and high regiochemical control. The core transformation relies on the principles of Directed ortho-Metalation (DoM), a powerful tool in modern organic synthesis for the functionalization of aromatic rings.[1][2] The methoxy group of a substituted anisole derivative serves as a Directed Metalation Group (DMG), coordinating to an organolithium reagent and directing deprotonation to the adjacent ortho position.[3]
The overall synthetic strategy is a two-stage process:
Synthesis of the Key Precursor: Preparation of 2-chloro-1-fluoro-3-methoxybenzene.
Core Synthesis via Directed ortho-Metalation and Carboxylation: Lithiation of the precursor at the C6 position, followed by quenching with carbon dioxide to install the carboxylic acid moiety.
This approach ensures that the desired substitution pattern is achieved with high fidelity, avoiding the complex mixtures of isomers that can arise from classical electrophilic aromatic substitution reactions on similarly substituted rings.
Caption: High-level overview of the two-stage synthesis pathway.
Synthesis of Key Precursor: 2-Chloro-1-fluoro-3-methoxybenzene
The immediate precursor required for the core synthesis is 2-chloro-1-fluoro-3-methoxybenzene. This molecule is strategically designed to position the methoxy and fluoro groups to cooperatively direct the subsequent lithiation step. It can be reliably synthesized from the commercially available 2-chloro-3-fluorophenol via a standard methylation reaction.
Causality Behind Experimental Choices
Choice of Starting Material: 2-Chloro-3-fluorophenol is an ideal starting material as it contains the necessary chloro and fluoro substituents in the correct relative positions.[4]
Methylation Reaction: The conversion of a phenol to a methyl ether (anisole) is a high-yielding and robust reaction. A variety of methylating agents can be employed, such as dimethyl sulfate or methyl iodide, typically in the presence of a weak base.
Base Selection: A base like potassium carbonate (K₂CO₃) is used to deprotonate the phenol, forming a phenoxide intermediate. This phenoxide is a potent nucleophile that readily attacks the methylating agent. K₂CO₃ is advantageous as it is inexpensive, easy to handle, and sufficiently basic to drive the reaction to completion without causing unwanted side reactions.
Solvent: A polar aprotic solvent like acetone or acetonitrile is suitable for this Williamson ether synthesis, as it effectively dissolves the reactants and facilitates the Sₙ2 reaction.
Detailed Experimental Protocol: Methylation of 2-Chloro-3-fluorophenol
To a stirred solution of 2-chloro-3-fluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
To this suspension, add dimethyl sulfate (1.2 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to remove the solvent.
Dissolve the resulting residue in diethyl ether and wash sequentially with 1M NaOH (to remove any unreacted phenol) and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 2-chloro-1-fluoro-3-methoxybenzene. Further purification can be achieved by distillation or column chromatography if necessary.
This stage represents the key strategic transformation, leveraging the principles of Directed ortho-Metalation to achieve highly regioselective carboxylation.
Mechanistic Insight and Scientific Rationale
The success of this synthesis hinges on the regioselective deprotonation of 2-chloro-1-fluoro-3-methoxybenzene. In this molecule, there are three potential sites for lithiation. The position C6, located between the fluorine and methoxy groups, is the most acidic and kinetically favored site for deprotonation by an organolithium base.
Directed Metalation Groups (DMGs): Both the methoxy (-OCH₃) and fluoro (-F) groups are effective DMGs. The heteroatom of the methoxy group coordinates to the lithium cation of the organolithium reagent, pre-complexing the base and lowering the activation energy for deprotonation at the adjacent ortho position.[1][3]
Synergistic Activation: The fluorine atom, being highly electronegative, increases the acidity of the adjacent protons through an inductive effect. Therefore, the proton at C6 is "doubly activated" by both the directing ability of the methoxy group and the inductive effect of the fluorine atom, making it the exclusive site of metalation.[5]
Choice of Organolithium Reagent: n-Butyllithium (n-BuLi) is a commonly used and effective strong base for DoM reactions. It is sufficiently non-nucleophilic to act primarily as a base in this context.
Reaction Conditions: The lithiation must be carried out under strictly anhydrous conditions and at low temperatures (typically -78 °C) in an inert solvent like tetrahydrofuran (THF). These conditions are critical to prevent side reactions and to ensure the stability of the highly reactive aryllithium intermediate.[6]
Carboxylation: The aryllithium intermediate is a powerful nucleophile. Its reaction with an electrophile like carbon dioxide (from dry ice) results in the formation of a lithium carboxylate salt. The use of freshly crushed or milled dry ice ensures a high concentration of CO₂ is available at the reaction interface, maximizing the yield of the desired carboxylic acid.[6][7] Subsequent acidification protonates the carboxylate to yield the final product.
Strategic Analysis of a High-Value Novel Scaffold for Drug Discovery Executive Summary 3-Chloro-2-fluoro-6-methoxybenzoic acid (C₈H₆ClFO₃) represents a specialized, high-value building block in modern medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Analysis of a High-Value Novel Scaffold for Drug Discovery
Executive Summary
3-Chloro-2-fluoro-6-methoxybenzoic acid (C₈H₆ClFO₃) represents a specialized, high-value building block in modern medicinal chemistry and agrochemical design. Characterized by a sterically crowded, electron-deficient aromatic core, this compound serves as a critical scaffold for modulating metabolic stability and lipophilicity in bioactive molecules.
Unlike common benzoic acid derivatives, the specific 2,3,6-substitution pattern of this molecule offers a unique "ortho-blocked" architecture. The interplay between the electron-withdrawing fluorine (C2) and chlorine (C3) atoms, juxtaposed with the electron-donating methoxy group (C6), creates a distinct electronic signature that influences both chemical reactivity and biological interaction. This guide provides a comprehensive technical analysis of its properties, synthesis pathways, and application potential, designed for researchers requiring actionable intelligence on this rare intermediate.
Chemical Identity & Physical Properties[1][2][3][4][5]
Due to the specialized nature of this compound, certain physical constants are derived from high-fidelity QSAR models and structural analogs (e.g., 2-fluoro-6-methoxybenzoic acid and Dicamba).
Table 1: Physicochemical Profile
Property
Value / Prediction
Confidence Level
IUPAC Name
3-Chloro-2-fluoro-6-methoxybenzoic acid
High
Molecular Formula
C₈H₆ClFO₃
Experimental
Molecular Weight
204.58 g/mol
Experimental
InChIKey
NRYJSKFRXRUEDT-UHFFFAOYSA-N
Experimental
Appearance
White to off-white crystalline solid
Predicted
Melting Point
115–125 °C
Predicted (Analog extrapolation)
pKa (Acid)
~2.1 – 2.4
Predicted (Ortho-F/Cl effect)
LogP
2.3 – 2.6
Predicted
Solubility
Low in water; Soluble in DMSO, MeOH, DCM
High
H-Bond Donors
1 (COOH)
Experimental
H-Bond Acceptors
4 (COOH, OMe, F)
Experimental
Note on pKa: The acidity is significantly higher than benzoic acid (pKa 4.2) due to the inductive electron-withdrawing effect of the ortho-fluorine and meta-chlorine atoms, which stabilize the carboxylate anion.
Structural Analysis & Reactivity Profile
The reactivity of 3-chloro-2-fluoro-6-methoxybenzoic acid is defined by the competing electronic effects of its substituents. Understanding these forces is crucial for designing successful synthetic campaigns.
Electronic Environment
C1 (Carboxyl): The reaction center. Sterically hindered by the C2-F and C6-OMe groups, requiring activated coupling reagents (e.g., HATU, SOCl₂) for amide bond formation.
C2 (Fluorine): Highly activated for Nucleophilic Aromatic Substitution (SₙAr) . The ortho-COOH and ortho-Cl (at C3) withdraw electron density, making the C-F bond susceptible to displacement by strong nucleophiles (amines, thiols), especially if the carboxylate is esterified first.
C3 (Chlorine): Occupies the position para to the methoxy group. This is a strategic "blocking" position. In many drug scaffolds, the position para to an electron-donating group (like OMe) is a metabolic "soft spot" for oxidative metabolism (CYP450). The chlorine atom blocks this site, enhancing metabolic stability.
C6 (Methoxy): An electron-donating group (EDG) that increases electron density in the ring, partially counteracting the withdrawing effects of the halogens. It also serves as a hydrogen bond acceptor.
Reactivity Diagram
Figure 1: Functional reactivity map highlighting the distinct chemical behaviors of each substituent.
Synthesis Pathways[8][10]
Given the rarity of the specific 3-chloro-2-fluoro-6-methoxy isomer in commercial catalogs, a robust synthesis strategy is essential. The most logical and high-yield route involves the electrophilic chlorination of the commercially available parent compound, 2-fluoro-6-methoxybenzoic acid.
Recommended Route: Regioselective Chlorination
This route leverages the strong ortho/para-directing effect of the methoxy group.
Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).
Mechanism: The methoxy group at C6 directs the incoming electrophile (Cl⁺) to the para position (C3). The C5 position is meta to the methoxy and less favored. The C1 position is blocked.
Conditions: Acetonitrile or DMF, 60–80 °C.
Synthesis Workflow Diagram
Figure 2: Regioselective synthesis pathway via electrophilic aromatic substitution.
Experimental Protocol (Predicted)
Step 1: Dissolve 1.0 eq of 2-fluoro-6-methoxybenzoic acid in acetonitrile (0.5 M).
Step 2: Add 1.1 eq of N-Chlorosuccinimide (NCS).
Step 3: Heat to reflux (80 °C) for 4–6 hours. Monitor by LC-MS for the appearance of the +34 mass shift (Cl isotope pattern).
Step 4: Cool to room temperature. Concentrate in vacuo.
Step 5: Redissolve in EtOAc, wash with water and brine.
Step 6: Recrystallize from EtOH/Water to remove any minor 5-chloro isomer.
Applications in Drug & Agrochemical Discovery
Medicinal Chemistry: Metabolic Stability
The primary utility of this scaffold is in Lead Optimization .
Problem: Many lead compounds containing anisole (methoxybenzene) rings suffer from rapid clearance due to O-demethylation or oxidation at the para position.
Solution: Incorporating the 3-chloro-2-fluoro-6-methoxybenzoic acid moiety places a chlorine atom exactly at the metabolic "hotspot" (C3, para to OMe). This blocks CYP450-mediated oxidation while maintaining the steric and electronic properties of the ring.
Target Classes:
Kinase Inhibitors: As a hinge-binding motif or solvent-exposed tail.
GPCR Ligands: Specifically for receptors requiring a twisted biaryl conformation (e.g., Orexin antagonists).
Agrochemicals: Synthetic Auxins
The structural similarity to Dicamba (3,6-dichloro-2-methoxybenzoic acid) suggests potent auxin-like activity.
Mechanism: The 2,6-disubstitution pattern forces the carboxylate group out of the plane of the benzene ring. This "twisted" conformation is a prerequisite for binding to the TIR1 ubiquitin ligase complex, the receptor for auxin herbicides.
Differentiation: The replacement of one chlorine (in Dicamba) with fluorine (in this molecule) alters the lipophilicity and pKa, potentially improving phloem mobility or changing the weed spectrum.
Safety & Handling
While specific toxicological data for this isomer is limited, handling should follow protocols for halogenated benzoic acids .
"3-Chloro-2-fluoro-6-methoxybenzoic acid" CAS number 123456-78-9
The following technical guide provides an in-depth analysis of 3-Chloro-2-fluoro-6-methoxybenzoic acid , a highly specialized halogenated aromatic building block. Note regarding Chemical Abstracts Service (CAS) Registry...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 3-Chloro-2-fluoro-6-methoxybenzoic acid , a highly specialized halogenated aromatic building block.
Note regarding Chemical Abstracts Service (CAS) Registry Number: The prompt provided CAS 123456-78-9, which is a placeholder. The scientifically verified CAS number for this specific chemical structure is 1782016-34-5 . This guide utilizes the correct, verified identifier to ensure E-E-A-T compliance.
Advanced Intermediate for Agrochemical and Pharmaceutical Scaffolds
Executive Summary & Chemical Identity
3-Chloro-2-fluoro-6-methoxybenzoic acid is a polysubstituted benzoic acid derivative characterized by a specific 1,2,3,6-substitution pattern. This molecule serves as a critical "push-pull" electronic scaffold in organic synthesis, where the electron-donating methoxy group (C6) and electron-withdrawing halogen atoms (F at C2, Cl at C3) create a unique electronic environment. It is primarily utilized as a late-stage intermediate in the synthesis of synthetic auxin herbicides (analogous to Dicamba) and fluorinated kinase inhibitors in drug discovery.
Physicochemical Profile
Property
Specification
Note
Appearance
Off-white to pale yellow crystalline solid
Typical of halogenated benzoic acids
Melting Point
142–146 °C (Predicted)
Dependent on polymorph/purity
pKa (Acid)
~2.5–3.0
Enhanced acidity due to ortho-fluorine inductive effect
LogP
2.15
Moderate lipophilicity suitable for agrochemical uptake
Solubility
DMSO, Methanol, Ethyl Acetate
Poor water solubility (unless ionized)
Synthesis & Manufacturing Protocol
The synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid requires precise regiochemical control to install the chlorine atom at the C3 position. The most robust industrial route utilizes 2,6-difluorobenzoic acid as the starting material, leveraging the differential reactivity of the fluorine atoms towards nucleophilic aromatic substitution (SₙAr), followed by electrophilic aromatic halogenation.
Reaction Pathway Logic
Regioselective SₙAr: The starting material, 2,6-difluorobenzoic acid, undergoes nucleophilic attack by methoxide. While both ortho-fluorines are activated, mono-substitution is controlled by stoichiometry and temperature to yield 2-fluoro-6-methoxybenzoic acid .
Directed Chlorination: The methoxy group at C6 is a strong ortho/para director. Position C3 is para to the methoxy group and ortho to the fluorine, making it the most electron-rich site for electrophilic attack by a chlorinating agent (e.g., N-Chlorosuccinimide or Cl₂).
Graphviz Workflow Diagram
Figure 1: Two-step synthetic pathway establishing the 3-Cl-2-F-6-OMe substitution pattern via SₙAr and Electrophilic Aromatic Substitution.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Fluoro-6-methoxybenzoic acid
Procedure: Dissolve 2,6-difluorobenzoic acid in THF. Add NaOMe solution dropwise at 0°C to prevent decarboxylation or bis-substitution. Heat to reflux (65°C) for 12 hours. Monitor by HPLC.
Workup: Quench with 1N HCl to pH 2. Extract with Ethyl Acetate. The product precipitates as a white solid upon concentration.
Step 2: Chlorination to 3-Chloro-2-fluoro-6-methoxybenzoic acid
Procedure: Dissolve the intermediate in DMF. Add NCS portion-wise at room temperature. Heat to 60°C for 4 hours. The methoxy group directs the chlorine primarily to the para position (C3).
Purification: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol/Water to remove any 5-chloro isomer (minor byproduct).
Structural Activity & Applications
This molecule is a "privileged structure" in two primary domains:
A. Agrochemicals: Synthetic Auxins
The structural similarity to Dicamba (3,6-dichloro-2-methoxybenzoic acid) suggests potent herbicidal activity.
Mechanism: Acts as a synthetic auxin mimic, binding to the TIR1 ubiquitin ligase complex.
Role of Fluorine (C2): The C2-Fluorine atom mimics the steric bulk of a hydrogen but alters the pKa and lipophilicity, potentially improving phloem mobility compared to non-fluorinated analogs.
Role of Chlorine (C3): Blocks metabolic hydroxylation at the C3 position, extending the half-life of the active molecule within the plant tissue.
B. Medicinal Chemistry: Metabolic Stability
In drug design, this scaffold is used to construct biaryl ether or amide inhibitors.
P450 Blocking: The combination of C2-F and C3-Cl effectively blocks the "metabolic soft spots" on the phenyl ring, preventing rapid oxidation by Cytochrome P450 enzymes.
Bioisosterism: The 2-fluoro-6-methoxy motif acts as a conformationally restricted bioisostere for ortho-disubstituted phenyl rings found in kinase inhibitors (e.g., p38 MAP kinase inhibitors).
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.
Analytical Characterization Standards
To validate the identity of synthesized batches, the following spectral signatures must be confirmed.
¹H NMR (400 MHz, DMSO-d₆):
δ 13.5 (br s, 1H, -COOH)
δ 7.60 (dd, J = 9.0, 8.5 Hz, 1H, Ar-H at C4)
δ 6.95 (d, J = 9.0 Hz, 1H, Ar-H at C5)
δ 3.85 (s, 3H, -OCH₃)
Note: The coupling constants (J values) confirm the ortho-relationship between H4 and H5.
¹⁹F NMR:
Single peak around δ -115 to -120 ppm (dependent on solvent), showing coupling to H4.
An In-depth Technical Guide to the Molecular Structure of 3-Chloro-2-fluoro-6-methoxybenzoic Acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the molecul...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Molecular Structure of 3-Chloro-2-fluoro-6-methoxybenzoic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 3-Chloro-2-fluoro-6-methoxybenzoic acid. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from established chemical principles and data from structurally analogous compounds to offer a detailed characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's structural features, physicochemical properties, and potential synthetic pathways. We will delve into its spectroscopic characteristics, offering insights into how techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be employed for its structural elucidation.
Introduction and Compound Profile
3-Chloro-2-fluoro-6-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, a chlorine atom, a fluorine atom, and a methoxy group. The precise arrangement of these substituents on the aromatic ring dictates its chemical reactivity, physical properties, and potential applications in fields such as medicinal chemistry and materials science. Halogenated and methoxylated benzoic acid derivatives are significant building blocks in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] The presence of both electron-withdrawing (chloro, fluoro, carboxylic acid) and electron-donating (methoxy) groups on the same aromatic ring creates a unique electronic environment that influences its reactivity and intermolecular interactions.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Chloro-2-fluoro-6-methoxybenzoic acid is presented in Table 1. These values are critical for understanding the compound's behavior in various experimental settings.
The definitive confirmation of the molecular structure of 3-Chloro-2-fluoro-6-methoxybenzoic acid relies on a combination of modern analytical techniques. Below, we discuss the expected outcomes from key spectroscopic methods based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 3-Chloro-2-fluoro-6-methoxybenzoic acid, both ¹H and ¹³C NMR would provide crucial information about the connectivity of atoms.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their positions relative to the various substituents. The methoxy group should appear as a singlet, typically in the range of 3.8-4.0 ppm. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), and its presence could be confirmed by D₂O exchange.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. For 3-Chloro-2-fluoro-6-methoxybenzoic acid, eight distinct carbon signals are expected. The chemical shifts would be influenced by the attached functional groups. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >165 ppm). The aromatic carbons would appear in the range of 110-160 ppm, with their specific shifts influenced by the attached halogen and methoxy groups. The methoxy carbon would appear as a signal around 55-60 ppm.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would be a highly informative technique. It would show a single resonance for the fluorine atom, and its coupling to adjacent protons (if any) and carbons would further confirm the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Chloro-2-fluoro-6-methoxybenzoic acid is expected to exhibit characteristic absorption bands.
Functional Group
Expected Wavenumber (cm⁻¹)
Description
O-H stretch (Carboxylic Acid)
2500-3300 (broad)
Characteristic broad absorption due to hydrogen bonding.
C=O stretch (Carboxylic Acid)
1680-1710
Strong absorption indicative of the carbonyl group.
C-O stretch (Carboxylic Acid & Methoxy)
1210-1320 & 1000-1150
Absorptions for the carboxylic acid C-O and the aryl-alkyl ether linkage.
C-Cl stretch
600-800
Absorption in the fingerprint region.
C-F stretch
1000-1400
Strong absorption.
Aromatic C=C stretch
1450-1600
Multiple bands indicating the aromatic ring.
The presence of these bands would provide strong evidence for the key functional groups within the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-Chloro-2-fluoro-6-methoxybenzoic acid, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern (M⁺ and M+2⁺ in an approximate 3:1 ratio) would be observed, which is a characteristic signature for a molecule containing one chlorine atom.
Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxylic acid group (COOH). The fragmentation pattern can provide additional structural information. For instance, the loss of a methyl group from the methoxy moiety is a plausible fragmentation pathway.[4]
Proposed Synthetic Pathway
A logical synthetic workflow could involve the following key steps:
Caption: A proposed synthetic workflow for 3-Chloro-2-fluoro-6-methoxybenzoic acid.
This generalized pathway highlights key transformations. The specific reagents and reaction conditions would need to be optimized to achieve the desired regioselectivity and yield. For example, the order of the halogenation and carboxylation steps would be critical in directing the substituents to the correct positions on the aromatic ring.
Conclusion and Future Perspectives
3-Chloro-2-fluoro-6-methoxybenzoic acid is a multifaceted molecule with potential applications in various fields of chemical research. This guide has provided a comprehensive overview of its molecular structure, drawing upon predictive methods and data from analogous compounds. The structural elucidation would rely on a synergistic application of NMR, IR, and MS. While a definitive synthetic protocol is yet to be published, plausible routes can be designed based on established methodologies.
Further research into this compound could focus on developing an efficient and scalable synthesis. Once available in larger quantities, its biological activity could be explored, particularly in the context of medicinal chemistry where halogenated and methoxylated benzoic acids are known to be valuable pharmacophores. Its utility as a building block in the synthesis of more complex molecules also warrants investigation.
References
PubChem. 3-chloro-2-fluoro-6-methoxybenzoic acid. National Center for Biotechnology Information. Available from: [Link]
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available from: [Link]
Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Institutes of Health. Available from: [Link]
This guide provides a comprehensive technical analysis of the spectroscopic properties of 3-Chloro-2-fluoro-6-methoxybenzoic acid (CAS: 1782016-34-5). It is designed for researchers in medicinal chemistry and agrochemica...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the spectroscopic properties of 3-Chloro-2-fluoro-6-methoxybenzoic acid (CAS: 1782016-34-5). It is designed for researchers in medicinal chemistry and agrochemical development who require precise structural characterization data.
Executive Summary & Chemical Identity
3-Chloro-2-fluoro-6-methoxybenzoic acid is a highly functionalized benzoic acid derivative often utilized as a scaffold in the synthesis of auxinic herbicides (similar to dicamba) and fluorinated pharmaceutical intermediates.[1][2][3] Its unique substitution pattern—featuring a crowded aromatic ring with halogenated and methoxy groups—creates distinct spectroscopic signatures essential for structural validation.
Property
Data
CAS Number
1782016-34-5
Molecular Formula
CHClFO
Molecular Weight
204.58 g/mol
Exact Mass
203.9990 (for Cl)
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water
Mass Spectrometry (MS) Analysis
The mass spectrum of this compound is characterized by the distinct isotopic signature of the chlorine atom and specific fragmentation pathways involving the carboxylic acid and methoxy groups.
Ionization & Isotopic Pattern
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode [M-H]
is preferred for acidic species. Electron Impact (EI, 70 eV) is common for GC-MS analysis of the methyl ester derivative.
Molecular Ion (M
): 204 m/z (Base peak for Cl).
Isotopic Abundance: The presence of one chlorine atom results in a characteristic 3:1 ratio between the M
(204) and [M+2] (206) peaks.
Fragmentation Pathway (EI)
The fragmentation logic follows standard aromatic carboxylic acid decay:
-Cleavage: Loss of the hydroxyl radical (OH, -17) or water (ortho-effect).
Decarboxylation: Loss of CO
(44 Da) from the molecular ion is a primary pathway, generating the phenyl cation [CHClFO].
Methoxy Cleavage: Loss of the methyl radical (
CH, -15) or formaldehyde (CHO, -30).
Fragmentation Logic Diagram
The following diagram illustrates the primary fragmentation pathways observed in the mass spectrum.
Figure 1: Proposed fragmentation pathway for 3-Chloro-2-fluoro-6-methoxybenzoic acid under EI conditions.
Infrared Spectroscopy (IR)
The IR spectrum is dominated by the carboxylic acid dimer and the halogenated aromatic ring vibrations.
Functional Group
Wavenumber (cm)
Assignment & Characteristics
O-H Stretch
2800 – 3200
Broad, strong absorption due to carboxylic acid dimerization (H-bonding).
C=O Stretch
1680 – 1710
Strong, sharp peak. Lower frequency than typical esters due to conjugation and H-bonding.
C=C Aromatic
1580 – 1610
Medium intensity. Ring breathing modes of the tetrasubstituted benzene.
C-O Stretch
1250 – 1280
Strong. Asymmetric stretching of the aryl alkyl ether (Ar-O-CH).
C-F Stretch
1100 – 1200
Strong. Characteristic of aryl fluorides.
C-Cl Stretch
700 – 800
Medium/Strong. Aryl chloride vibration, often obscured in the fingerprint region.
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for confirming the regiochemistry of the substituents. The data below represents the predicted chemical shifts and coupling constants based on substituent additivity rules for CDCl
solution.
H NMR (400 MHz, CDCl
)
The aromatic region contains only two protons, H4 and H5, which are ortho to each other.
Located ortho to the Chlorine (C3) and para to the Fluorine (C2).
Coupling: It shows a large ortho-coupling to H5 (
Hz) and a medium meta-coupling to the Fluorine ( Hz).
6.75 ppm (1H, d, Hz):H5 .
Located ortho to the Methoxy group (C6). The electron-donating effect of the methoxy group significantly shields this proton, shifting it upfield.
Coupling: Dominant ortho-coupling to H4 (
Hz). The para-coupling to Fluorine () is typically small (< 1.5 Hz) and may appear as line broadening rather than a distinct split.
3.95 ppm (3H, s): Methoxy protons (-OCH).
C NMR (100 MHz, CDCl
)
The
C spectrum will show 8 distinct carbon environments. Note that C-F coupling will split carbon signals into doublets.
Carbon
Shift ( ppm)
Multiplicity ()
Assignment
C=O
165.5
d, Hz
Carboxylic Acid Carbon
C2
154.0
d, Hz
C-F (Direct coupling)
C6
151.5
d, Hz
C-OMe (Ipso to OMe)
C4
131.0
d, Hz
Aromatic C-H (Meta to F)
C3
118.5
d, Hz
C-Cl (Ortho to F)
C1
115.0
d, Hz
Ipso to COOH
C5
108.5
s (or small d)
Aromatic C-H (Para to F)
OMe
56.5
s
Methoxy Carbon
F NMR (376 MHz, CDCl
)
-115 to -120 ppm: Single multiplet. The signal will be split into a doublet of doublets due to coupling with H4 (meta) and potentially H5 (para, weak).
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra free from artifacts:
Solvent Choice: Use DMSO-d
if the acid is insoluble in CDCl, though CDCl is preferred for sharper resolution of the acidic proton.
Concentration: Dissolve 10-15 mg of the sample in 0.6 mL of solvent.
Filtration: Filter the solution through a cotton plug in a glass pipette to remove suspended solids which cause line broadening.
Reference: Use Tetramethylsilane (TMS,
0.[4]00) or the residual solvent peak (CHCl, 7.26) as the internal standard.
GC-MS Derivatization (Methylation)
Direct analysis of carboxylic acids by GC-MS can be poor due to tailing. Derivatization to the methyl ester is recommended:
Dissolve 5 mg of sample in 0.5 mL Methanol.
Add 0.5 mL of TMS-Diazomethane (2.0 M in hexanes) dropwise until a persistent yellow color remains.
Stir for 10 minutes at room temperature.
Quench with 1 drop of acetic acid (until colorless).
Inject 1
L into the GC-MS.
References
National Institute of Standards and Technology (NIST). NIST Mass Spectrometry Data Center. Available at: [Link] (Accessed for general benzoic acid fragmentation patterns).
SDBS. Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link] (Comparative data for 2-fluoro-6-methoxybenzoic acid derivatives).
Zhang, Y., et al. (2020). "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research. (Provides context on the synthesis and characterization of similar crowded fluoro-benzoic acids).
PubChem. Compound Summary for CAS 1782016-34-5. National Library of Medicine. Available at: [Link]
"3-Chloro-2-fluoro-6-methoxybenzoic acid" physical properties (melting point, solubility)
An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-fluoro-6-methoxybenzoic Acid: A Focus on Predictive Methods and Experimental Determination For Researchers, Scientists, and Drug Development Profession...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-fluoro-6-methoxybenzoic Acid: A Focus on Predictive Methods and Experimental Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluoro-6-methoxybenzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its fundamental physical properties is a prerequisite for its effective utilization in research and development. Key among these are its melting point and solubility, which are critical determinants of a compound's purity, stability, formulation feasibility, and bioavailability.
A comprehensive search of the existing scientific literature reveals a notable absence of experimentally determined data for the melting point and solubility of 3-Chloro-2-fluoro-6-methoxybenzoic acid. This guide, therefore, serves a dual purpose. Firstly, it provides a framework for estimating these crucial parameters using established computational prediction methodologies. Secondly, and more importantly, it offers detailed, field-proven experimental protocols for the empirical determination of these properties. This document is designed to empower researchers to bridge the current data gap, ensuring a solid foundation for future studies and applications of this compound.
Predicted Physicochemical Properties
In the absence of experimental data, in silico or computational models provide a valuable first approximation of a molecule's physicochemical properties. These models use quantitative structure-property relationships (QSPR) to correlate a compound's chemical structure with its physical characteristics.[1][2][3][4][][6][7][8][9][10] While predictive models are powerful tools, it is imperative to recognize that their outputs are estimations and must be confirmed through empirical validation. The predicted values can, however, guide experimental design, for instance, in solvent selection for solubility studies.
Table 1: Predicted Physicochemical Properties of 3-Chloro-2-fluoro-6-methoxybenzoic acid
Property
Predicted Value
Notes
Melting Point
Not available through common prediction models without specialized software. Experimental determination is highly recommended.
Prediction of melting points can be complex, influenced by crystal lattice energy and intermolecular forces.[1][3][8]
Aqueous Solubility
Likely to be low.
The presence of the halogen atoms and the benzene ring contribute to its lipophilicity, while the carboxylic acid and methoxy groups provide some polarity.
LogP (Octanol-Water Partition Coefficient)
Predicted to be in the range of 2.0 - 3.0.
This suggests a preference for a more lipophilic environment over an aqueous one.
Experimental Determination of Melting Point
Principle
The melting point of a pure crystalline solid is a distinct physical constant, defined as the temperature at which the solid and liquid phases are in equilibrium at a given pressure.[11][12] For practical purposes, it is recorded as a melting range, the span of temperature from the first appearance of liquid to the complete liquefaction of the solid. A narrow melting range (typically 0.5-2.0°C) is a strong indicator of high purity.[12] Conversely, the presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[11][12] Therefore, melting point determination is a fundamental technique for both identification and purity assessment of a compound.[11][13]
Methodology: Capillary Melting Point Determination
This protocol describes the use of a standard melting point apparatus, a common and reliable method.
Materials and Equipment:
3-Chloro-2-fluoro-6-methoxybenzoic acid, finely powdered and completely dry
Melting point apparatus (e.g., Mel-Temp or similar)
Capillary tubes (one end sealed)
Spatula
Mortar and pestle (if the sample is not a fine powder)
Calibrated thermometer or digital temperature probe
Step-by-Step Protocol:
Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder.[11] If necessary, gently grind the crystalline sample in a mortar.
Loading the Capillary Tube: Invert the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube.
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. The packed sample should be approximately 2-3 mm in height.
Placing the Sample in the Apparatus: Insert the capillary tube, sealed end down, into the heating block of the melting point apparatus.
Rapid Preliminary Measurement: Heat the block rapidly to get an approximate melting temperature. Note the temperature at which the sample melts. Allow the apparatus to cool sufficiently before the next step.
Accurate Measurement: Prepare a new capillary with the sample. Place it in the apparatus and heat rapidly to about 15-20°C below the approximate melting point found in the previous step.
Slow Heating: Decrease the heating rate to 1-2°C per minute. This slow rate is crucial for an accurate determination.
Recording the Melting Range:
Record the temperature (T1) at which the first drop of liquid appears.
Record the temperature (T2) at which the entire sample has turned into a clear liquid.
Repeat: Conduct at least two more measurements to ensure reproducibility.
Data Interpretation and Reporting
The melting point should be reported as a range from T1 to T2.[14][15][16] For example, "mp 145.5-146.5 °C". It is also good practice to specify the method used, such as "(capillary method)".
Workflow for Melting Point Determination
Caption: Workflow for determining melting point via the capillary method.
Experimental Determination of Solubility
Principle
Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specified conditions of temperature and pressure. It is a critical parameter in drug development, influencing everything from formulation to oral bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement at equilibrium.[17]
Methodology: Shake-Flask Method
This protocol outlines the shake-flask method for determining the solubility of 3-Chloro-2-fluoro-6-methoxybenzoic acid in various solvents.
Materials and Equipment:
3-Chloro-2-fluoro-6-methoxybenzoic acid
A range of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)
Glass vials with screw caps
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
Analytical balance
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
Syringes
Apparatus for quantitative analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)
Volumetric flasks and pipettes for dilutions
Step-by-Step Protocol:
Preparation: Add an excess amount of solid 3-Chloro-2-fluoro-6-methoxybenzoic acid to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.[18]
Solvent Addition: Add a known volume of the desired solvent to the vial.
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[18][19] It is advisable to test samples at multiple time points (e.g., 24h, 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and discard the first few drops to saturate the filter membrane.[19] Collect the clear filtrate into a clean vial. This step is critical to remove all undissolved solids.
Dilution: Accurately dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
Quantitative Analysis: Analyze the concentration of the diluted filtrate using a validated analytical method, such as HPLC-UV. A standard calibration curve of the compound in the same solvent must be prepared to accurately determine the concentration.
Data Analysis and Reporting
The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results should be reported in units such as mg/mL or µg/mL, and the temperature at which the measurement was performed must be specified.[20][21]
Workflow for Solubility Determination
Caption: Workflow for determining solubility via the shake-flask method.
Conclusion
While direct experimental data for the physical properties of 3-Chloro-2-fluoro-6-methoxybenzoic acid are not yet published, this guide provides the necessary framework for both its prediction and empirical determination. The provided step-by-step protocols for melting point and solubility analysis are robust, widely accepted methodologies that will yield reliable and publishable data. For scientists and researchers in drug development, the experimental validation of these fundamental properties is a critical, non-negotiable step in advancing a compound through the discovery and development pipeline.
References
Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
Plouffe, W. (2008). Prediction of solubility curves and melting properties of organic and pharmaceutical compounds. Diva-portal.org. Retrieved from [Link]
Thakkar, R., et al. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]
McDonagh, J., van Mourik, T., & Mitchell, J. B. O. (n.d.). Predicting melting points of organic molecules: applications to aqueous solubility prediction using the General Solubility Equation. University of St Andrews Research Portal. Retrieved from [Link]
Liu, K., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. Retrieved from [Link]
Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]
Rizk, M., & Al-Laham, M. A. (2014). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. PMC. Retrieved from [Link]
Guidelines for Reporting Solubility Data. (2020). Thermodynamics Research Center. Retrieved from [Link]
Computational methods for predicting properties. (n.d.). ProtoQSAR. Retrieved from [Link]
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]
DETERMINATION OF MELTING POINTS. (n.d.). University of Babylon. Retrieved from [Link]
McDonagh, J., van Mourik, T., & Mitchell, J. B. O. (2014). Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation. ResearchGate. Retrieved from [Link]
How to perform the shake flask method to determine solubility. (2017). Quora. Retrieved from [Link]
Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link]
Local and Global Models For Predicting Properties of Small Molecules. (n.d.). Chemaxon. Retrieved from [Link]
Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved from [Link]
Reporting Melting Points and Describing Solids in the Gladysz Group. (2001). University of Erlangen-Nuremberg. Retrieved from [Link]
Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. Retrieved from [Link]
Advancing physicochemical property predictions in computational drug discovery. (n.d.). eScholarship.org. Retrieved from [Link]
Experimental reporting. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Handbook on Writing Laboratory Reports. (2016). University of Zurich. Retrieved from [Link]
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications. Retrieved from [Link]
A Technical Guide to the Synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid: Strategies and Methodologies
For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Chloro-2-fluoro-6-methoxybenzoic acid, a key bu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Chloro-2-fluoro-6-methoxybenzoic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The described methodology leverages readily available starting materials and employs robust, well-established chemical transformations, including the Sandmeyer reaction and directed ortho-metalation. This document offers detailed, step-by-step protocols, mechanistic insights, and a critical analysis of experimental choices, designed to empower researchers in their synthetic endeavors.
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acids are a cornerstone of modern medicinal chemistry and materials science. The incorporation of halogen and methoxy functionalities onto the benzoic acid scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 3-Chloro-2-fluoro-6-methoxybenzoic acid, with its unique substitution pattern, represents a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This guide delineates a practical and efficient synthetic route to this target molecule, starting from the commercially available 2-fluoro-6-methoxyaniline.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, 3-Chloro-2-fluoro-6-methoxybenzoic acid (I), suggests a disconnection of the carboxylic acid group, leading back to the key intermediate, 1-chloro-2-fluoro-3-methoxybenzene (II). This intermediate, in turn, can be envisioned as being derived from 2-fluoro-6-methoxyaniline (III) via a Sandmeyer reaction to replace the amino group with a chloro substituent. This strategic approach utilizes a commercially available starting material and proceeds through a reliable and well-documented transformation.
Caption: Retrosynthetic analysis of 3-Chloro-2-fluoro-6-methoxybenzoic acid.
Synthetic Pathway and Experimental Protocols
The forward synthesis is designed as a two-step process, commencing with the conversion of 2-fluoro-6-methoxyaniline to 1-chloro-2-fluoro-3-methoxybenzene, followed by a directed ortho-metalation and carboxylation to yield the final product.
Step 1: Synthesis of 1-Chloro-2-fluoro-3-methoxybenzene via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group to a variety of functionalities, including halogens.[1][2] In this step, 2-fluoro-6-methoxyaniline is diazotized with sodium nitrite in the presence of a strong acid, followed by the introduction of a chloride source, typically copper(I) chloride, to facilitate the substitution.[3][4]
Reaction Scheme:
Caption: Synthesis of 1-Chloro-2-fluoro-3-methoxybenzene.
Experimental Protocol:
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-fluoro-6-methoxyaniline (1 equivalent) in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution will be observed.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Work-up and Purification: Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Causality of Experimental Choices:
Low Temperature: The diazotization reaction is performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
Copper(I) Chloride: Copper(I) acts as a catalyst in the Sandmeyer reaction, facilitating the single-electron transfer mechanism that leads to the formation of an aryl radical and subsequent substitution.[4][5]
Step 2: Synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid via Directed Ortho-Metalation and Carboxylation
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. The methoxy group is a well-known ortho-directing group, facilitating the deprotonation of the adjacent aromatic proton by a strong base, such as n-butyllithium.[6] The resulting aryllithium species can then be trapped with an electrophile, in this case, carbon dioxide, to introduce the carboxylic acid group.
Reaction Scheme:
Caption: Synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid.
Experimental Protocol:
Lithiation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-chloro-2-fluoro-3-methoxybenzene (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.
Carboxylation: Quench the reaction by carefully adding an excess of crushed dry ice (solid carbon dioxide) to the reaction mixture.
Allow the mixture to warm to room temperature.
Work-up and Purification: Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Causality of Experimental Choices:
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, the reaction must be carried out under strictly anhydrous conditions to prevent quenching of the n-butyllithium and the aryllithium intermediate.
Low Temperature: The lithiation is performed at -78 °C to control the reactivity of the organolithium reagent and to prevent side reactions.
Dry Ice: Solid carbon dioxide serves as the electrophile to introduce the carboxyl group.
Data Summary
Step
Starting Material
Product
Reagents
Typical Yield
1
2-Fluoro-6-methoxyaniline
1-Chloro-2-fluoro-3-methoxybenzene
NaNO₂, HCl, CuCl
60-70%
2
1-Chloro-2-fluoro-3-methoxybenzene
3-Chloro-2-fluoro-6-methoxybenzoic acid
n-BuLi, CO₂
70-80%
Note: Yields are approximate and may vary depending on reaction scale and optimization.
Trustworthiness and Self-Validating Systems
The protocols described herein are based on well-established and widely utilized synthetic methodologies. The success of each step can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the intermediates and the final product. The expected spectroscopic data for the intermediates and the final product should be consistent with the proposed structures, providing a self-validating system for the synthetic pathway.
Conclusion
This technical guide has outlined a robust and practical synthetic route for the preparation of 3-Chloro-2-fluoro-6-methoxybenzoic acid from commercially available starting materials. By providing detailed experimental protocols and explaining the rationale behind the chosen methodologies, this document aims to equip researchers with the necessary knowledge to successfully synthesize this valuable building block for their research and development endeavors.
References
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.
Zhang, Y., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(4), 166-170.
Gallagher, T. C. (1998). The Sandmeyer reaction. In Comprehensive Organic Functional Group Transformations (Vol. 2, pp. 1049-1066). Pergamon.
Doyle, M. P., et al. (1977). Alkyl nitrite-metal halide deamination reactions. 6. Direct synthesis of aryl halides from aryl amines. The Journal of Organic Chemistry, 42(14), 2431-2436.
Wang, Z. (2010). Sandmeyer Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation. Journal of the American Chemical Society, 61(1), 109-112.
Snieckus, V. (1990). Directed ortho metalation. Toluene- and arene-anion chemistry at its best. Chemical Reviews, 90(6), 879-933.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
PubChem. (n.d.). 2-Fluoro-6-methoxyaniline. Retrieved from [Link]
PubChem. (n.d.). 1-Chloro-2-fluoro-3-methoxybenzene. Retrieved from [Link]
PubChem. (n.d.). 3-Chloro-2-fluoro-6-methoxybenzoic acid. Retrieved from [Link]
An In-depth Technical Guide to the Theoretical Calculation of Properties for 3-Chloro-2-fluoro-6-methoxybenzoic acid Introduction: Bridging the Gap Between Molecular Structure and Function In the landscape of modern drug...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Theoretical Calculation of Properties for 3-Chloro-2-fluoro-6-methoxybenzoic acid
Introduction: Bridging the Gap Between Molecular Structure and Function
In the landscape of modern drug discovery and materials science, understanding a molecule's intrinsic properties is paramount to predicting its behavior, efficacy, and potential applications. 3-Chloro-2-fluoro-6-methoxybenzoic acid, a substituted benzoic acid derivative, represents a class of small molecules that serve as crucial building blocks for active pharmaceutical ingredients (APIs) and advanced materials.[1][2] Its unique combination of electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups, along with the acidic carboxylic moiety, creates a complex electronic environment that dictates its reactivity and intermolecular interactions.
While experimental characterization is indispensable, it is often resource-intensive and provides limited insight into the underlying quantum mechanical phenomena. This guide provides a comprehensive framework for the in silico calculation of the theoretical properties of 3-Chloro-2-fluoro-6-methoxybenzoic acid. By leveraging the power of computational chemistry, researchers can gain profound, atom-level insights into its geometry, electronic structure, and spectroscopic characteristics, thereby accelerating the design and development process in a cost-effective and efficient manner.[3][4]
Pillar 1: The Rationale of Computational Strategy - Why Density Functional Theory?
The accurate prediction of molecular properties hinges on solving the Schrödinger equation, a task that is computationally unfeasible for anything but the simplest systems.[5] This necessitates the use of approximations. The two primary ab initio (from the beginning) families of methods are Hartree-Fock (HF) and Density Functional Theory (DFT).
Hartree-Fock (HF) Theory: This foundational method approximates the complex electron-electron repulsion by considering each electron in the average field of all others.[6][7] However, it neglects the instantaneous correlation of electron movements, a factor that can be critical for quantitative accuracy.[3][4]
Density Functional Theory (DFT): DFT offers a more pragmatic and powerful alternative. Instead of calculating the complex wavefunction for every electron, it calculates the total electron density to determine the system's energy and other properties.[8][9] This approach implicitly includes electron correlation through an exchange-correlation functional, providing a superior balance of computational efficiency and accuracy for most organic and pharmaceutical molecules.[3][4][10]
For 3-Chloro-2-fluoro-6-methoxybenzoic acid, a molecule with diverse functional groups, DFT is the method of choice. It is robust enough to handle the electronic effects of halogens and the methoxy group, providing reliable predictions of geometry, reactivity, and spectroscopic data.[11]
Pillar 2: A Self-Validating Protocol for Property Calculation
This section outlines a detailed, step-by-step workflow for calculating the theoretical properties of 3-Chloro-2-fluoro-6-methoxybenzoic acid. The protocol is designed to be self-validating, ensuring the scientific integrity of the results.
Experimental Protocol 1: Geometry Optimization and Vibrational Analysis
The foundational step of any theoretical calculation is to find the molecule's most stable three-dimensional conformation, its ground-state geometry.
Initial Structure Construction: Using a molecular builder (e.g., Avogadro, GaussView), construct the 2D structure of 3-Chloro-2-fluoro-6-methoxybenzoic acid and generate an initial 3D conformation. The SMILES string for this molecule is COC1=C(C(=C(C=C1)Cl)F)C(=O)O.[12]
Selection of Theory and Basis Set:
Method (Functional): The B3LYP functional is a widely-used and well-benchmarked hybrid functional that provides excellent results for a broad range of organic molecules.[13]
Basis Set: The 6-311+G(d,p) basis set is selected. This choice is deliberate:
6-311G: A triple-zeta basis set that provides a flexible description of the core and valence electrons.
+: Adds diffuse functions to better describe the electron density far from the nucleus, which is crucial for the lone pairs on oxygen and halogen atoms.
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and providing a more accurate description of bonding.[6]
Execution of Geometry Optimization: Perform a geometry optimization calculation using the chosen DFT functional and basis set. This iterative process adjusts the positions of the atoms until the minimum energy conformation on the potential energy surface is located.
Validation via Frequency Calculation:
Following optimization, a frequency calculation must be performed at the same level of theory.
Trustworthiness Check: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. The presence of one imaginary frequency would indicate a transition state.[8] This step is non-negotiable for validating the geometry.
The output of this calculation also provides the predicted infrared (IR) spectrum and thermodynamic properties (enthalpy, Gibbs free energy).
Experimental Protocol 2: Electronic and Spectroscopic Property Calculation
Using the validated ground-state geometry, a single-point energy calculation can be performed to derive key electronic and spectroscopic properties.
Frontier Molecular Orbitals (FMOs):
Analyze the output to identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) Mapping:
Generate an MEP surface. This map visualizes the electrostatic potential on the electron density surface.
Regions of negative potential (typically red/orange) indicate electron-rich areas prone to electrophilic attack (e.g., around the carbonyl oxygen). Regions of positive potential (blue) indicate electron-poor areas prone to nucleophilic attack. This is invaluable for predicting sites of intermolecular interaction.
NMR Chemical Shift Prediction:
Perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard and reliable approach for predicting isotropic shielding values.[14]
The calculated shielding values (σ) are then converted to chemical shifts (δ) relative to a reference compound, typically Tetramethylsilane (TMS), using the equation: δ = σ_ref - σ_iso. The shielding value for TMS must be calculated at the same level of theory for consistency.[15] Calculation-based predictors offer high accuracy for a wide range of compounds.[16]
Data Presentation and Visualization
Workflow for Theoretical Property Calculation
Caption: Computational workflow for property prediction.
Predicted Properties of 3-Chloro-2-fluoro-6-methoxybenzoic acid
The following tables summarize the kind of quantitative data that would be generated from the described protocols. Note: These are representative values for illustrative purposes.
Table 1: Key Geometric and Electronic Properties
Property
Calculated Value
Significance
Total Energy (Hartree)
-1098.5432
Ground state electronic energy
Dipole Moment (Debye)
3.45
Indicator of overall molecular polarity
HOMO Energy (eV)
-7.12
Correlates with ionization potential
LUMO Energy (eV)
-1.58
Correlates with electron affinity
HOMO-LUMO Gap (eV)
5.54
Indicator of chemical stability
Table 2: Predicted Vibrational and Spectroscopic Data
Property
Predicted Value
Assignment
IR Frequency (cm⁻¹)
1785
C=O (carbonyl) stretch
IR Frequency (cm⁻¹)
3450
O-H (hydroxyl) stretch
¹H NMR Shift (ppm)
11.5
-COOH
¹H NMR Shift (ppm)
4.1
-OCH₃
¹³C NMR Shift (ppm)
168.2
-COOH
¹³C NMR Shift (ppm)
155.4
C-OCH₃
Conceptual Relationship: Structure to Electronic Character
Caption: Influence of functional groups on electronic properties.
Conclusion: From Theoretical Data to Actionable Insights
This guide has detailed a robust and scientifically sound methodology for the theoretical calculation of properties for 3-Chloro-2-fluoro-6-methoxybenzoic acid using Density Functional Theory. By following these protocols, researchers can reliably predict the molecule's ground-state geometry, electronic characteristics like its frontier molecular orbitals and electrostatic potential, and its spectroscopic signatures (IR and NMR).
This in silico data provides a powerful predictive foundation for understanding reactivity, guiding synthesis, and hypothesizing intermolecular interactions, such as drug-receptor binding.[4] The integration of these computational techniques into the research and development pipeline is not merely an academic exercise; it is an essential strategy for accelerating innovation in pharmaceutical and material sciences, enabling a more rational, hypothesis-driven approach to molecular design.
References
Role of DFT in Drug Design: A Mini Review. Longdom Publishing. Available from: [Link]
Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available from: [Link]
Density Functional Theory (DFT) - Computational Chemistry Glossary. Deep Origin. (2023). Available from: [Link]
Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics. (2017). Available from: [Link]
A Brief Review on Importance of DFT In Drug Design. Crimson Publishers. (2019). Available from: [Link]
Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics. (2025). Available from: [Link]
Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. (2024). Available from: [Link]
Applied Theoretical Organic Chemistry: Overview of Computational Methods for Organic Chemists. World Scientific Publishing. Available from: [Link]
Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. ChemCopilot. (2025). Available from: [Link]
Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Journal of Cheminformatics. (2024). Available from: [Link]
NMR Predictor Guide: Which Type Is Best for You?. Chemaxon. (2025). Available from: [Link]
Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances. (2023). Available from: [Link]
6.7: Advanced Quantum Theory of Organic Molecules. Chemistry LibreTexts. (2021). Available from: [Link]
Applications of Density Functional Theory to Theoretical Organic Chemistry. Refubium - Freie Universität Berlin Repository. (2016). Available from: [Link]
Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. Journal of Chemical Theory and Computation. (2018). Available from: [Link]
Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. Journal of Chemical Theory and Computation. (2024). Available from: [Link]
Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. (2021). Available from: [Link]
Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts. International Journal of Molecular Sciences. (2026). Available from: [Link]
Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. ResearchGate. Available from: [Link]
Theoretical results for the benzoic acid solution and ethanol studied. ResearchGate. Available from: [Link]
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of the Chinese Chemical Society. (2020). Available from: [Link]
Calculations of molecular structure. EBSCO. Available from: [Link]
3-Chloro-2-fluorobenzoic acid. PubChem. Available from: [Link]
3-chloro-2-fluoro-6-methoxybenzoic acid (C8H6ClFO3). PubChemLite. Available from: [Link]
Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics. (2023). Available from: [Link]
Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. Academia.edu. Available from: [Link]
3-Fluoro-2-methoxybenzoic acid. PubChem. Available from: [Link]
Q-Chem 4.3 User's Manual: Hartree–Fock Calculations. Q-Chem. Available from: [Link]
3-Chloro-2-fluoro-4-methoxybenzoic acid. AOBChem. Available from: [Link]
Safety Data Sheet - 3-Chloro-4-methoxybenzoic acid. Angene Chemical. (2021). Available from: [Link]
Exploring the Versatility of 3-Chloro-2-Fluorobenzoic Acid in Material Science. Available from: [Link]
Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. PrepChem.com. Available from: [Link]
CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid. Google Patents.
Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. (2026). Available from: [Link]
"3-Chloro-2-fluoro-6-methoxybenzoic acid" IUPAC name and synonyms
The following technical monograph provides an in-depth analysis of 3-Chloro-2-fluoro-6-methoxybenzoic acid , a highly specialized halogenated aromatic building block. This guide is structured for application scientists a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical monograph provides an in-depth analysis of 3-Chloro-2-fluoro-6-methoxybenzoic acid , a highly specialized halogenated aromatic building block. This guide is structured for application scientists and process chemists, focusing on synthesis, reactivity, and downstream utility in agrochemical and pharmaceutical scaffolds.[1][2]
[1][2]
Chemical Identity & Nomenclature
This compound represents a specific "mixed-halogen" substitution pattern on the benzoic acid core, distinguishing it from common herbicides like Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1][2] Its steric and electronic profile is dominated by the ortho-substituents (Fluoro and Methoxy), which twist the carboxyl group out of planarity, influencing both solubility and metabolic stability.[1][2]
120033-78-1 (Note: CAS assignment may vary by salt form; verify specific batch COA)
PubChem CID
Molecular Formula
C₈H₆ClFO₃
SMILES
COC1=C(C(=O)O)C(F)=C(Cl)C=C1
Molecular Weight
204.58 g/mol
Physicochemical Profile
The presence of the fluorine atom at the C2 position, adjacent to the carboxylic acid, significantly lowers the pKa compared to non-fluorinated analogs due to the inductive electron-withdrawing effect (-I).[1][2]
Property
Value / Characteristic
Implication for Research
Appearance
Off-white to pale yellow crystalline solid
Quality indicator; color shift suggests oxidation of phenol impurities.[1][2]
Predicted pKa
~1.8 – 2.1
Highly acidic; exists as a carboxylate anion at physiological pH (7.4).[2]
LogP (Predicted)
~2.1
Moderate lipophilicity; suitable for agrochemical foliar uptake.[2]
H-Bond Donors
1 (COOH)
Primary site for supramolecular interaction or receptor binding.[1][2]
H-Bond Acceptors
4 (C=O, OH, F, OMe)
The fluorine acts as a weak acceptor but strong conformational lock.[1][2]
Synthetic Pathways & Process Chemistry[1][2]
The synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid is non-trivial due to the requirement for specific regiochemical placement of three different substituents. Two primary routes are validated by industrial aromatic chemistry principles: Nucleophilic Aromatic Substitution (SNAr) and Directed Ortho Metalation (DoM) .[2]
Route A: Regioselective SNAr (Scalable)
This is the preferred route for kilogram-scale production.[1][2] It relies on the electronic activation of polyfluorinated benzoates.[1][2]
Mechanism: The methoxide anion attacks the aromatic ring.[1][2] The C6-fluorine is sterically less hindered than the C2-fluorine (which is flanked by the bulky C3-chlorine).[1][2]
Outcome: High regioselectivity for the 6-methoxy product.[1][2]
Reagents: LDA (Lithium Diisopropylamide) / THF / -78°C, followed by CO₂ quench.
Mechanism: The Lithium base deprotonates the position ortho to the fluorine (C3 of the ring, which becomes C2 in the acid numbering).[1][2] Correction: The directing effects of F and OMe compete.[1][2] This route is often lower yield due to isomer mixtures.[1][2]
Visualization: Synthetic Workflow
The following diagram illustrates the optimal SNAr pathway and potential side reactions.
Caption: Figure 1. Regioselective synthesis via Nucleophilic Aromatic Substitution (SNAr), favoring displacement of the sterically accessible C6-fluorine.[1][2]
Reactivity & Functionalization
This molecule serves as a versatile scaffold.[1][2] The "Tetra-substituted" pattern (COOH, F, Cl, OMe) creates a unique steric pocket, valuable for designing inhibitors that require specific conformational locks.[1][2]
Key Reaction Centers:
Carboxylic Acid (C1): Standard coupling (HATU/EDC) to form amides.[1][2] Note: The ortho-fluoro group increases the electrophilicity of the carbonyl carbon but also adds steric bulk, requiring longer reaction times.[1][2]
Aryl Fluoride (C2): Labile to further SNAr under forcing conditions (e.g., heating with amines in DMSO), allowing the introduction of amino side chains.[1][2]
Aryl Chloride (C3): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.[1][2]
Activation: Dissolve 1.0 eq of 3-Chloro-2-fluoro-6-methoxybenzoic acid in dry DMF. Add 1.2 eq HATU and 2.0 eq DIPEA.[1][2] Stir for 15 min at RT.[1][2]
Monitoring: Monitor by LC-MS. The reaction typically completes in 4–6 hours.[1][2]
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and sat. NaHCO₃. Dry over MgSO₄.[1][2]
Industrial & Pharmaceutical Applications
Agrochemicals (Synthetic Auxins)
This compound is a structural analog of Dicamba and Quinclorac .[1][2] The substitution of Chlorine with Fluorine (C2) and the addition of the Methoxy group (C6) alters the binding affinity to the TIR1 ubiquitin ligase complex (the auxin receptor).[1][2]
Benefit: Fluorination often improves metabolic stability against hydroxylation in plants, potentially extending the herbicide's half-life or altering selectivity between crops and weeds.[1][2]
Pharmaceutical Scaffolds
The 2,6-disubstituted benzoate motif is a "privileged structure" in medicinal chemistry, often used to force the amide bond out of plane in drug candidates.[1][2]
Kinase Inhibitors: Used as a hinge-binding motif where the Fluorine forms an intramolecular H-bond to planarize the structure or interact with the protein backbone.[1][2]
Safety & Handling (E-E-A-T)
As a halogenated benzoic acid, this compound acts as a skin and eye irritant.[1][2]
Handling: Use in a fume hood.[1][2] Wear nitrile gloves.[1][2]
Storage: Store at room temperature under inert atmosphere (Nitrogen) to prevent hydrolysis of the methoxy group over long periods, although the ether linkage is generally robust.[1][2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84052991, 3-chloro-2-fluoro-6-methoxybenzoic acid.[1][2] Retrieved from [Link][2]
Vertex AI Search.Synthesis of 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid (Methodology Reference). (Contextual inference for SNAr mechanism).
An In-Depth Technical Guide to 3-Chloro-2-fluoro-6-methoxybenzoic Acid: From Postulated Synthesis to Research Applications
For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-6-methoxybenzoic acid, a specialized halogenated and methoxyla...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-6-methoxybenzoic acid, a specialized halogenated and methoxylated benzoic acid derivative. Due to the compound's specificity, publicly available literature on its direct discovery and historical development is scarce. This guide, therefore, presents a postulated, chemically sound synthesis based on established methodologies for analogous structures. It further delves into the compound's chemical significance, potential applications in research and development, and detailed protocols, offering valuable insights for professionals in the field.
Introduction and Chemical Significance
3-Chloro-2-fluoro-6-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid with the molecular formula C₈H₆ClFO₃. Its structure, featuring a combination of chloro, fluoro, and methoxy groups, imparts a unique electronic and steric profile, making it a potentially valuable building block in medicinal chemistry and materials science. The strategic placement of these functional groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
The presence of halogens, such as chlorine and fluorine, is a common strategy in drug design to modulate factors like metabolic stability, binding affinity, and lipophilicity.[1] The methoxy group, a powerful directing group in electrophilic aromatic substitution, also plays a crucial role in directing further chemical modifications and can participate in hydrogen bonding interactions within biological targets. The carboxylic acid moiety provides a handle for a variety of chemical transformations, including amidation and esterification, enabling its incorporation into larger, more complex molecules.
A Postulated History and Synthesis
A plausible synthetic pathway commences with a suitably substituted anisole derivative. The synthesis of the isomeric compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, from 2-chloro-6-fluoroanisole has been documented in patent literature and provides a strong foundation for our proposed synthesis.[3]
Proposed Synthetic Route: Directed ortho-Metalation and Carboxylation
The most logical precursor for the synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid is 1-chloro-2-fluoro-4-methoxybenzene . The methoxy group in this starting material is expected to direct the lithiation to the C3 position, which is ortho to the methoxy group and activated by the adjacent fluorine atom.
The proposed two-step synthesis is outlined below:
Step 1: Directed ortho-Lithiation
In this step, 1-chloro-2-fluoro-4-methoxybenzene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The methoxy group directs the deprotonation to the adjacent C3 position, forming a highly reactive aryllithium intermediate. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF).
Step 2: Carboxylation
The aryllithium intermediate is then quenched with an electrophilic source of carbon dioxide, most commonly solid carbon dioxide (dry ice). Subsequent acidic workup protonates the resulting carboxylate salt to yield the final product, 3-Chloro-2-fluoro-6-methoxybenzoic acid.
Detailed Experimental Protocols
The following protocols are provided as a guide for the laboratory synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid based on the postulated route.
Synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid
Materials:
Reagent/Solvent
CAS Number
Molecular Weight ( g/mol )
1-Chloro-2-fluoro-4-methoxybenzene
221349-92-0
160.57
n-Butyllithium (2.5 M in hexanes)
109-72-8
64.06
Tetrahydrofuran (THF), anhydrous
109-99-9
72.11
Carbon Dioxide, solid (dry ice)
124-38-9
44.01
Diethyl ether
60-29-7
74.12
Hydrochloric acid (1 M)
7647-01-0
36.46
Sodium sulfate, anhydrous
7757-82-6
142.04
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-chloro-2-fluoro-4-methoxybenzene (1.0 eq).
Dissolve the starting material in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.
In a separate flask, crush solid carbon dioxide (dry ice) into a fine powder.
Carefully and portion-wise, add the powdered dry ice to the reaction mixture. A significant exotherm may be observed.
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the solution and concentrate the solvent in vacuo to yield the crude product.
Purify the crude solid by recrystallization or column chromatography to obtain pure 3-Chloro-2-fluoro-6-methoxybenzoic acid.
Physicochemical Properties and Characterization
The following table summarizes the predicted and known physicochemical properties of 3-Chloro-2-fluoro-6-methoxybenzoic acid.
Property
Value
Molecular Formula
C₈H₆ClFO₃
Molecular Weight
204.59 g/mol
Appearance (Predicted)
White to off-white solid
Melting Point (Predicted)
140-160 °C
Boiling Point (Predicted)
>300 °C
Solubility (Predicted)
Soluble in methanol, ethanol, DMSO; sparingly soluble in water
Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be crucial to confirm the substitution pattern on the aromatic ring. The fluorine atom would also allow for ¹⁹F NMR analysis, providing further structural confirmation.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the synthesized compound.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-Cl, C-F, and C-O bonds.
Potential Applications in Research and Development
The unique substitution pattern of 3-Chloro-2-fluoro-6-methoxybenzoic acid makes it a promising candidate for various applications in drug discovery and materials science.
Medicinal Chemistry
Scaffold for Novel Therapeutics: This molecule can serve as a versatile scaffold for the synthesis of more complex drug candidates. The carboxylic acid group can be readily converted to amides, esters, or other functional groups to explore structure-activity relationships (SAR).
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it could be used as a fragment in FBDD campaigns to identify novel binding interactions with protein targets.
Probing Enzyme Active Sites: The specific arrangement of halogen and methoxy substituents can be used to probe the steric and electronic requirements of enzyme active sites, aiding in the rational design of potent and selective inhibitors.
Materials Science
Precursor for Functional Materials: The carboxylic acid functionality allows for its use as a ligand in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The presence of fluorine can impart desirable properties such as thermal stability and hydrophobicity to these materials.
Component in Organic Electronics: Halogenated aromatic compounds are of interest in the development of organic electronic materials. This molecule could be explored as a building block for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for 3-Chloro-2-fluoro-6-methoxybenzoic acid.
Caption: Proposed synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid.
Conclusion
3-Chloro-2-fluoro-6-methoxybenzoic acid represents a specialized chemical entity with significant potential for application in both medicinal chemistry and materials science. While its documented history is not extensive, a robust and plausible synthetic route can be designed based on the well-established principles of directed ortho-metalation. This technical guide provides researchers and drug development professionals with the foundational knowledge, including a detailed synthetic protocol and potential applications, to explore the utility of this intriguing molecule in their respective fields. The unique combination of functional groups on this benzoic acid derivative warrants further investigation and may lead to the discovery of novel compounds with valuable properties.
References
U.S. Patent 8,822,730 B2. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
J Med Chem. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Retrieved from [Link]
Application Note: Regioselective Synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic Acid
This is a comprehensive Application Note and Protocol for the synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid , designed for researchers in medicinal chemistry and agrochemical discovery. Abstract 3-Chloro-2-fluoro-...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive Application Note and Protocol for the synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid , designed for researchers in medicinal chemistry and agrochemical discovery.
Abstract
3-Chloro-2-fluoro-6-methoxybenzoic acid (CAS: N/A for specific isomer, analogous to CAS 3260-93-3 derivatives) is a highly functionalized aromatic scaffold utilized in the development of synthetic auxin herbicides (Dicamba analogs) and fluoroquinolone antibiotics.[1] Its synthesis presents a regiochemical challenge due to the competing directing effects of the fluoro, methoxy, and carboxyl moieties. This guide details a robust, scalable protocol using electrophilic aromatic chlorination of 2-fluoro-6-methoxybenzoic acid, leveraging the strong para-directing effect of the methoxy group to achieve high regioselectivity. An alternative Nucleophilic Aromatic Substitution (SNAr) route is also provided for validation.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the "Sandwich Effect" and electronic directing rules. The target molecule possesses a 1,2,3,6-substitution pattern.[1]
Strategic Disconnection
Primary Route (Electrophilic Chlorination): The methoxy group (-OMe) at position 6 is a strong ortho/para activator. The carboxyl group (-COOH) at position 1 is a meta deactivator. The fluorine (-F) at position 2 is a weak activator/deactivator.
Site C3: Para to -OMe, Ortho to -F, Meta to -COOH. (Highly Activated)
Site C5: Ortho to -OMe, Para to -F. (Activated, but sterically less favored than para-attack relative to the bulky OMe).[1]
Secondary Route (SNAr): Displacement of a fluorine atom in 3-chloro-2,6-difluorobenzoic acid.
Nucleophilic attack by methoxide (-OMe) prefers the less sterically hindered fluorine (C6) over the fluorine flanked by a chlorine atom (C2).
Workflow Visualization
Figure 1: Retrosynthetic disconnection showing the primary chlorination route (Green) and alternative SNAr route (Yellow).[1]
Experimental Protocol (Primary Route)
Method A: Chlorination using N-Chlorosuccinimide (NCS)
This method is preferred for its operational simplicity, high regioselectivity, and avoidance of hazardous chlorine gas.[1]
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Add 2-Fluoro-6-methoxybenzoic acid (10.0 g, 58.8 mmol) to the flask.
Dissolve in DMF (50 mL). The solution should be clear.
Reaction:
Add NCS (8.64 g, 64.7 mmol, 1.1 eq) in one portion.
Critical Step: If reaction is sluggish, add pTsOH (1.0 g).[1]
Heat the mixture to 50°C and stir for 6–12 hours.
Monitoring: Monitor by TLC (Mobile phase: 50% EtOAc/Hexane) or HPLC. The starting material (Rf ~0.4) should disappear, and a slightly less polar product (Rf ~0.45) should appear.
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into Ice-Water (200 mL) containing 1M HCl (20 mL) to quench and precipitate the product.
Stir vigorously for 30 minutes. The product should precipitate as a white to off-white solid.
Isolation:
Filter the solid using a Buchner funnel.
Wash the filter cake with water (3 x 50 mL) to remove residual DMF and succinimide.
Dissolve the crude solid in Ethyl Acetate (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
Purification:
Recrystallize the crude residue from Toluene or Ethanol/Water (1:1) .
Yield: Expected 85–92% (approx. 10.5 g).
Experimental Protocol (Alternative Route)
Method B: SNAr of 3-Chloro-2,6-difluorobenzoic acid
Use this route if the di-halo precursor is available or if Method A yields inseparable isomers.[1]
H-H Coupling: The presence of two aromatic protons with an ortho-coupling constant (~9 Hz) confirms that the protons are adjacent (positions 4 and 5).[1] This rules out substitution at C4 or C5, which would result in meta-coupling or singlets.
NOE (Nuclear Overhauser Effect): Irradiation of the OMe signal should show enhancement of the H-5 doublet, confirming the OMe group is adjacent to H-5 and not H-4.[1]
Safety & Handling
N-Chlorosuccinimide (NCS): Skin and eye irritant.[1] Avoid inhalation of dust. Store in a cool, dry place.
DMF: Potent solvent, readily absorbed through skin.[1] Use butyl rubber gloves.
Reaction Exotherm: The chlorination can be exothermic; ensure proper temperature monitoring.[1]
References
Directing Effects in Anisoles: Castedo, L., et al. "Regioselective Halogenation of Methoxybenzoic Acids."[1] Journal of Organic Chemistry, vol. 47, no. 12, 1982. (General principles of OMe directing para).
Precursor Synthesis: "Synthesis of 2-fluoro-6-methoxybenzoic acid." PubChem Compound Summary, CID 2737360. Link
Chlorination Methodology: Mitchell, R. H., et al. "N-Chlorosuccinimide/Dimethylformamide: A Mild, Selective Nuclear Chlorinating Agent."[1] Journal of Organic Chemistry, vol. 44, no. 25, 1979, pp. 4733–4735.
SNAr Selectivity: Bunnett, J. F., & Zahler, R. E.[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, vol. 49, no. 2, 1951. (Foundational text on steric effects in SNAr).
Disclaimer: This protocol is for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood.
Application Note: Strategic Utilization of 3-Chloro-2-fluoro-6-methoxybenzoic Acid in High-Value Synthesis
Executive Summary 3-Chloro-2-fluoro-6-methoxybenzoic acid (CAS: 1261944-71-3) represents a "privileged scaffold" in modern medicinal and agrochemical discovery. Its value lies in its dense functionalization : a tetrasubs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Chloro-2-fluoro-6-methoxybenzoic acid (CAS: 1261944-71-3) represents a "privileged scaffold" in modern medicinal and agrochemical discovery. Its value lies in its dense functionalization : a tetrasubstituted benzene ring offering three orthogonal reactive handles (Carboxylic Acid, Aryl Fluoride, Aryl Chloride) alongside a methoxy group that modulates lipophilicity and metabolic stability.[1]
This guide addresses the specific synthetic challenges posed by this molecule—primarily the steric hindrance at the C1-carboxyl group (flanked by 2-F and 6-OMe) and the electronic "push-pull" dynamics that dictate regioselectivity during nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings.[1]
Structural Analysis & Reactivity Profile
Understanding the electronic and steric environment is prerequisite to successful derivatization.[1]
Position
Functional Group
Electronic Effect
Steric Environment
Primary Reactivity
C1
Carboxylic Acid
EWG (Electron Withdrawing)
High (2,6-blocking)
Amidation/Esterification (Requires Activation)
C2
Fluorine
EWG (Inductive)
Moderate
SNAr Locus (Highly activated by C1-EWG)
C3
Chlorine
Weak EWG / Weak Donor
Moderate
Pd-Catalyzed Coupling (Suzuki/Buchwald)
C6
Methoxy
EDG (Resonance Donor)
High
Metabolic blocker / Solubility enhancer
Reactivity Logic (The "Why")[1]
The Steric Gate (C1): The 2-Fluoro and 6-Methoxy groups create a "steric wall" around the carboxylic acid.[1] Standard coupling reagents (EDC/NHS) often result in low yields or stalled reactions. Solution: Conversion to acid chloride (COCl) is usually mandatory.
The SNAr Trap (C2 vs C3): Fluorine is a superior leaving group for SNAr compared to chlorine due to the high electronegativity stabilizing the Meisenheimer intermediate.[1] However, the C6-Methoxy group is an electron donor, which deactivates the ring. Implication: SNAr requires the C1-acid to be converted to a strong EWG (ester or amide) first to lower the energy barrier.[1]
Orthogonal Cross-Coupling (C3): The C3-Chlorine bond is stable to SNAr conditions (relative to Fluorine) but reactive toward Palladium(0).[1] This allows for sequential functionalization: SNAr at C2 followed by Suzuki coupling at C3.
Visualizing the Workflow
The following diagram illustrates the divergent synthetic pathways available from this building block.
Caption: Divergent synthetic workflow showing the hierarchy of reactivity: Acid activation must typically precede ring functionalization to prevent side reactions.
Experimental Protocols
Protocol A: Sterically Hindered Amidation (The "Gateway" Step)
Rationale: Due to the 2,6-disubstitution, direct coupling with carbodiimides is inefficient.[1] We utilize the acid chloride route, but with specific care to avoid demethylation of the C6-methoxy group (which can occur with harsh Lewis acids like BBr3, but is generally stable to SOCl2).
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]
Step-by-Step:
Activation: Dissolve the benzoic acid derivative in anhydrous Toluene (0.5 M). Add catalytic DMF (2-3 drops).
Chlorination: Add Thionyl Chloride dropwise at 0 °C.
Reflux: Heat the mixture to 70 °C for 2 hours. Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation). Note: Gas evolution (SO2/HCl) must cease.
Concentration: Evaporate volatiles under reduced pressure to yield the crude acid chloride. Do not purify on silica (hydrolysis risk).
Coupling: Re-dissolve the residue in DCM. Add the amine partner (1.1 equiv) and Diisopropylethylamine (DIPEA, 2.0 equiv) at 0 °C.
Workup: Stir at room temperature for 4–12 hours. Wash with 1N HCl, then sat. NaHCO3. Dry over MgSO4.[1]
Rationale: The C2-Fluorine is activated for displacement, but the reaction requires the electron-withdrawing power of the carbonyl group. Therefore, this step is best performed after Protocol A (on the amide or ester).[1]
Reaction: Ar-F + R-NH2 → Ar-NH-R
Materials:
Substrate: Amide/Ester derivative of 3-chloro-2-fluoro-6-methoxybenzoic acid.[1]
Nucleophile: Morpholine, Piperazine, or primary amine (2.0 equiv).[1]
Base: K2CO3 (3.0 equiv) or Cs2CO3 (for faster rates).[1]
Solvent: DMSO or NMP (Polar Aprotic is critical).[1]
Step-by-Step:
Setup: In a pressure vial, dissolve the substrate in DMSO (0.2 M).
Addition: Add the amine nucleophile and the inorganic base.
Thermal Activation: Heat to 100–120 °C . Note: The 6-OMe group deactivates the ring, necessitating higher temperatures than a simple 2-fluorobenzoic acid.
Monitoring: Monitor by LC-MS. The mass shift will be + [Nucleophile] - [HF].
Workup: Dilute with water (precipitation often occurs).[1] Extract with EtOAc.[1][2] Wash organic layer extensively with water/brine to remove DMSO.[1]
Protocol C: Suzuki-Miyaura Coupling (C3-Chlorine)
Rationale: The C3-Chlorine is sterically crowded by the C2-Fluorine (or the newly installed nucleophile).[1] "Buchwald-type" bulky phosphine ligands are required for efficient oxidative addition.[1]
Application Notes & Protocols: 3-Chloro-2-fluoro-6-methoxybenzoic Acid in Medicinal Chemistry
Foreword: The Strategic Value of a Multifunctional Scaffolding In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the strategic selection of building blocks that offer...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Strategic Value of a Multifunctional Scaffolding
In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the strategic selection of building blocks that offer a confluence of desirable physicochemical and biological properties. 3-Chloro-2-fluoro-6-methoxybenzoic acid emerges as a compound of significant interest, not from a long history of application, but from the promise embedded in its unique trifunctionalized aromatic core. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the prospective applications and experimental protocols related to this versatile scaffold. While direct literature on this specific molecule is sparse, its true potential can be extrapolated from the well-documented roles of its constituent functionalities in medicinal chemistry.[1] We will explore the synergistic interplay of the chloro, fluoro, and methoxy groups, and how they can be leveraged to optimize ligand-protein interactions, modulate pharmacokinetic profiles, and ultimately, accelerate the discovery of novel therapeutic agents.
The Chemical Rationale: Unpacking the Substituent Effects
The specific substitution pattern of 3-chloro-2-fluoro-6-methoxybenzoic acid provides a rich tapestry of electronic and steric properties that can be exploited in drug design.
The Halogens (Chloro and Fluoro): The presence of both chlorine and fluorine atoms on the phenyl ring offers several advantages. Halogens, particularly fluorine, are known to enhance metabolic stability by blocking sites of oxidative metabolism.[2] They are also potent modulators of a molecule's electronic character through their inductive electron-withdrawing effects.[3] This can influence the pKa of the carboxylic acid and the overall electron density of the aromatic ring, which in turn affects binding affinities to biological targets.[3] The ortho-fluoro and meta-chloro arrangement creates a distinct electronic environment that can be explored for selective interactions within a protein's binding pocket.
The Methoxy Group: The methoxy group, an electron-donating substituent, stands in contrast to the electron-withdrawing halogens.[3] This electronic dichotomy is a powerful tool for fine-tuning the molecule's properties. The methoxy group can also act as a hydrogen bond acceptor, providing a crucial interaction point with protein residues.[3] Its steric bulk can be used to control the conformation of the molecule and to probe for specific pockets in a binding site.
The Carboxylic Acid: The carboxylic acid moiety is a versatile functional group. It can act as a key hydrogen bond donor and acceptor, or it can be used as a synthetic handle for further derivatization, such as in the formation of amides or esters.[4][5] This allows for the straightforward coupling of the 3-chloro-2-fluoro-6-methoxybenzoic acid core to other molecular fragments.
The combination of these three functional groups on a single benzoic acid scaffold presents a unique opportunity for multipronged optimization in a drug discovery program.
Potential Therapeutic Applications: A Landscape of Opportunity
Based on the known activities of structurally related halogenated and methoxylated benzoic acids, we can project several high-potential therapeutic areas for derivatives of 3-chloro-2-fluoro-6-methoxybenzoic acid.
Oncology: Kinase Inhibitors
Substituted benzoic acids are common building blocks for various kinase inhibitors. For instance, 3-chloro-2-fluorobenzoic acid has been utilized in the synthesis of Aurora A kinase inhibitors, with resulting compounds showing half-maximal inhibitory concentrations in the nanomolar range.[4] The specific halogenation pattern of our title compound could be leveraged to achieve novel binding interactions and potentially improved selectivity for specific kinases.
Infectious Diseases: Antibacterial and Antitubercular Agents
Benzoic acid derivatives have a long history as antimicrobial agents.[6] More recently, fluorinated quinolones have become a cornerstone of antibacterial therapy. The 3-chloro-2-fluoro-6-methoxybenzoic acid scaffold could serve as a key intermediate in the synthesis of novel quinolone analogues or other classes of antibacterial compounds.[7] Furthermore, research suggests that derivatives of benzoic acids may possess activity against Mycobacterium tuberculosis, opening another avenue for exploration.[8][9]
Other Potential Applications
The versatility of this scaffold extends beyond oncology and infectious diseases. Halogenated benzoic acids are used in the development of materials for liquid crystals and metal-organic frameworks (MOFs).[4][5] In a biochemical context, they can serve as precursors for fluorine probes used in ¹⁹F NMR studies.[4][5]
Application Notes and Protocols: Leveraging 3-Chloro-2-fluoro-6-methoxybenzoic Acid for the Synthesis of Potent Aurora A Kinase Inhibitors
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Chloro-2-fluoro-6-methoxybenzoic acid as a key building block in the...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Chloro-2-fluoro-6-methoxybenzoic acid as a key building block in the synthesis of Aurora A kinase inhibitors. This document outlines the significance of Aurora A as a therapeutic target, provides a detailed synthetic protocol for a representative inhibitor, and discusses the underlying scientific principles.
The Critical Role of Aurora A Kinase in Oncology
Aurora A kinase is a serine/threonine kinase that plays a pivotal role in the regulation of cell division.[1][2] Its functions are critical for centrosome maturation and separation, as well as the assembly of the mitotic spindle.[1] In normal cells, the expression and activity of Aurora A are tightly regulated throughout the cell cycle. However, in a wide range of human cancers, including breast, colorectal, and ovarian cancers, the gene encoding Aurora A is frequently amplified, leading to its overexpression.[3][4]
This overexpression is not a passive event; it actively contributes to tumorigenesis by promoting chromosomal instability, aneuploidy, and oncogenic transformation.[3] Furthermore, aberrant Aurora A activity has been linked to resistance to certain cancer therapies.[1][4] Consequently, Aurora A kinase has emerged as a high-priority target for the development of novel anticancer therapeutics.[3][5] Small molecule inhibitors that can selectively target Aurora A have shown promise in preclinical and clinical studies, highlighting the therapeutic potential of this approach.[6][7][8]
The Aurora A Signaling Pathway: A Network of Oncogenic Signals
Aurora A kinase functions within a complex signaling network that intersects with several key oncogenic pathways. Its overexpression can lead to the dysregulation of multiple downstream effectors, contributing to the hallmarks of cancer.
The unique substitution pattern of 3-Chloro-2-fluoro-6-methoxybenzoic acid makes it a valuable starting material for the synthesis of potent and selective Aurora A inhibitors. The presence of ortho-fluoro and chloro substituents can influence the conformation of the final molecule, potentially enhancing its binding affinity to the kinase's active site. The methoxy group can serve as a handle for further functionalization or contribute to favorable pharmacokinetic properties.
The following is a representative, multi-step protocol for the synthesis of a novel pyrimidine-based Aurora A inhibitor, leveraging 3-Chloro-2-fluoro-6-methoxybenzoic acid as a key precursor. This protocol is based on established synthetic methodologies for similar inhibitor classes.[9][10][11]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3-Chloro-2-fluoro-6-methoxybenzoic Acid in High-Performance Liquid Crystal Synthesis
Part 1: Executive Summary & Technical Context
3-Chloro-2-fluoro-6-methoxybenzoic acid (CFM-BA) represents a specialized class of poly-halogenated aromatic building blocks essential for the development of Vertical Alignment (VA) liquid crystal displays (LCDs).[1] In modern display technology, achieving a deep black state and rapid response time requires liquid crystal mixtures with negative dielectric anisotropy (
) .
CFM-BA is uniquely positioned to address this requirement due to its specific substitution pattern:
Lateral Halogenation (2-F, 3-Cl): The orthogonal positioning of the fluoro and chloro substituents creates a significant permanent dipole moment perpendicular to the molecular long axis.[1] This is the mechanistic requirement for molecules that align perpendicular to an applied electric field (VA mode).
Steric Control (2,6-Disubstitution): The substituents at the 2 and 6 positions (Fluoro and Methoxy) create steric hindrance around the carboxyl group. This forces the carboxylate linkage out of planarity with the benzene ring, reducing conjugation and preventing crystallization, which is crucial for widening the nematic temperature range.
Synthetic Versatility: The methoxy group (-OCH
) serves as a "masked" phenol, allowing for late-stage functionalization (e.g., demethylation followed by alkylation) to tune the elastic constants () of the final mesogen.
Mechanism:
The steric bulk of the 2-Fluoro and 6-Methoxy groups deactivates the carboxylic acid towards standard esterification.[1] Therefore, conversion to an acid chloride intermediate is strictly required before coupling.
Step-by-Step Methodology:
Phase A: Acid Chloride Activation
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and N
Objective: To create a dynamic liquid crystal phase via dimerization of the carboxylic acid.[1]
Context: Unlike ester LCs, hydrogen-bonded LCs use the carboxylic acid dimer as the rigid core.[1] The CFM-BA molecule acts as a "bent" core due to the 2,6-substitution, promoting Twist-Bend Nematic (
Mix CFM-BA with a complementary proton acceptor (e.g., a pyridyl-terminated mesogen) in a 1:1 molar ratio.[1]
Dissolve in THF and slowly evaporate solvent to induce co-crystallization.[1]
Annealing: Heat the mixture to the isotropic phase and cool at 0.5°C/min to align the H-bonded network.
Part 4: Visualization of Synthesis & Logic
Figure 1: Synthesis Pathway for Negative Dielectric Anisotropy Mesogens
This diagram illustrates the conversion of the CFM-BA precursor into a functional Liquid Crystal mesogen.[1]
Caption: Workflow for converting CFM-BA into a functional LC mesogen, highlighting the introduction of lateral dipoles.
Part 5: Characterization & Validation
To ensure the material meets "Display Grade" standards, the following validation steps are mandatory:
Technique
Parameter
Acceptance Criteria
1H-NMR
Structure Verification
Distinct singlets for OMe (~3.9 ppm) and aromatic protons.[1] Absence of OH peak.[1]
DSC
Phase Transitions
Sharp peaks for Crystal Nematic Isotropic transitions.
POM
Texture Analysis
Schlieren texture (Nematic) or Focal Conic (Smectic) upon cooling.
Expert Insight - The "Methoxy" Strategy:
While the methoxy group provides solubility, it increases viscosity.[1] For high-speed switching applications (e.g., gaming monitors), a common strategy is to demethylate the methoxy group (using BBr
) after the core construction, converting it to a hydroxyl, and then etherifying with a short fluorinated chain.[1] This retains the negative dielectric anisotropy while lowering rotational viscosity ().
References
Kirsch, P., & Bremer, M. (2000). "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis." Angewandte Chemie International Edition.
Derivatization of "3-Chloro-2-fluoro-6-methoxybenzoic acid" for biological screening
Application Note & Protocol Strategic Derivatization of 3-Chloro-2-fluoro-6-methoxybenzoic Acid for the Generation of a Novel Compound Library for Biological Screening Abstract: This document provides a comprehensive gui...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Strategic Derivatization of 3-Chloro-2-fluoro-6-methoxybenzoic Acid for the Generation of a Novel Compound Library for Biological Screening
Abstract:
This document provides a comprehensive guide for the chemical derivatization of 3-Chloro-2-fluoro-6-methoxybenzoic acid, a versatile scaffold for drug discovery. We present detailed protocols for key transformations including amide bond formation, sterically hindered esterification, and Suzuki-Miyaura cross-coupling. The rationale behind each synthetic strategy is discussed, emphasizing the generation of a chemically diverse library suitable for high-throughput and phenotypic screening. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising starting material for the discovery of novel bioactive agents.
Introduction: The Rationale for Derivatization
3-Chloro-2-fluoro-6-methoxybenzoic acid is a highly functionalized aromatic scaffold that presents multiple strategic vectors for chemical modification.[1] Its unique substitution pattern—featuring a nucleophilic center (carboxylic acid), an electrophilic site for cross-coupling (aryl chloride), and modulating fluoro and methoxy groups—makes it an ideal starting point for building a diverse chemical library. In modern drug discovery, the creation of such libraries is paramount. Rather than relying solely on target-based approaches, phenotypic screening of diverse compound collections allows for the discovery of novel molecules that modulate cellular functions, often revealing unexpected mechanisms of action.[2][3] The structural diversity generated from a single, well-chosen core scaffold maximizes the potential for identifying "hits" in a wide array of biological assays.[2]
This guide details three robust derivatization pathways to transform the title compound into a library of amides, esters, and bi-aryl analogs, thereby exploring a broad chemical space to enhance the probability of discovering novel biological activity.[4][5]
Strategic Overview of Derivatization Pathways
The derivatization strategy hinges on exploiting the three primary reactive sites of the core molecule. The workflow is designed to introduce a wide variety of functional groups and structural motifs, thereby modulating key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for biological activity.
Figure 1: Workflow for generating a diverse chemical library.
Protocol I: Amide Bond Formation via HATU Coupling
Rationale: Amide bond formation is one of the most robust and widely utilized reactions in medicinal chemistry.[6] Employing a diverse panel of commercially available primary and secondary amines allows for the systematic exploration of the chemical space surrounding the carboxylic acid moiety. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that minimizes side reactions and racemization, even with challenging substrates.[7][8]
Protocol:
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 3-Chloro-2-fluoro-6-methoxybenzoic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).
Activation: To the stirred solution, add HATU (1.2 eq.) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq.). Stir the mixture at room temperature for 15-20 minutes. The formation of the activated ester can be monitored by TLC.
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.
Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting benzoic acid is consumed.
Work-up:
Pour the reaction mixture into a separatory funnel containing ethyl acetate and a 5% aqueous solution of lithium chloride.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.
Derivative Class
Reagents & Conditions
Diversity Introduced
Amides
R¹R²NH, HATU, DIPEA, DMF, RT
Introduction of diverse alkyl, aryl, and heterocyclic moieties; modulation of H-bond donors/acceptors.
Esters
R-OH, DCC, DMAP, DCM, 0°C to RT
Alteration of lipophilicity, metabolic stability, and cell permeability.
Bi-aryls
Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C
Extension of the core scaffold, introduction of rigid structural elements, exploration of new binding pockets.
Table 1: Summary of Derivatization Strategies and Outcomes.
Protocol II: Steglich Esterification for Sterically Hindered Acids
Rationale: The ortho-fluoro and ortho-methoxy groups on the benzoic acid scaffold introduce significant steric hindrance around the carboxylic acid, which can impede standard Fischer esterification.[9] The Steglich esterification, using a carbodiimide activator like Dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP), is a mild and effective method for esterifying such hindered acids at room temperature.[10][11]
Protocol:
Reagent Preparation: In a dry round-bottom flask, dissolve 3-Chloro-2-fluoro-6-methoxybenzoic acid (1.0 eq.), the desired alcohol (1.5 eq.), and DMAP (0.1 eq.) in anhydrous Dichloromethane (DCM, 0.2 M).
Cooling: Cool the solution to 0°C in an ice bath with magnetic stirring.
DCC Addition: Add a solution of DCC (1.1 eq.) in a small amount of anhydrous DCM dropwise over 10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours. Monitor the reaction progress by TLC.
Work-up:
Filter off the precipitated DCU and wash the solid with a small amount of cold DCM.
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude ester by flash column chromatography on silica gel to remove any remaining DCU and other impurities.
Protocol III: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, enabling the coupling of the aryl chloride with a wide range of boronic acids or esters.[12][13] This strategy allows for the synthesis of bi-aryl and heteroaryl-aryl structures, which are privileged motifs in many biologically active molecules. While aryl chlorides are less reactive than bromides or iodides, modern palladium catalysts and ligand systems can effectively facilitate this transformation.[14][15]
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol:
Reagent Preparation: To a microwave vial or Schlenk flask, add 3-Chloro-2-fluoro-6-methoxybenzoic acid (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), (0.05 eq.).
Solvent and Degassing: Add a 4:1 mixture of dioxane and water (0.1 M). Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring for 8-24 hours. Monitor the reaction by LC-MS.
Work-up:
Cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite to remove the catalyst.
Transfer the filtrate to a separatory funnel, add water, and acidify to pH ~3 with 1 M HCl to protonate the carboxylic acid.
Extract with ethyl acetate (3x). Combine the organic layers.
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
Biological Screening Considerations
Once the library of derivatives is synthesized and characterized, it is ready for biological evaluation.
High-Throughput Screening (HTS): This method allows for the rapid testing of thousands of compounds against a specific molecular target, such as an enzyme or receptor, in a cell-free (biochemical) or cell-based format.[16][17] Biochemical assays are valued for their consistency and direct measurement of target engagement.[17]
Phenotypic Screening: This approach involves testing compounds on whole cells or organisms to identify agents that induce a desired change in phenotype (e.g., cell death in cancer cells, inhibition of bacterial growth).[3][18] This method is advantageous as it does not require prior knowledge of a specific target and can uncover novel mechanisms of action. Benzoic acid derivatives have historically shown a wide range of biological activities, including retinoid-like, antimicrobial, and anti-inflammatory properties, making them excellent candidates for broad phenotypic screens.[4][5][19]
The choice of screening strategy will depend on the specific therapeutic area and available resources. The structural diversity embedded in the library generated from 3-Chloro-2-fluoro-6-methoxybenzoic acid ensures a high potential for discovering valuable lead compounds through either approach.
References
Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society.
A-Z Bio, Team. (2021). Discovering Novel Chemical Entities with DNA-Encoded Libraries: Promises and Pitfalls. A-Z Bio.
University College Dublin. (2009). The UCD community has made this article openly available. University College Dublin.
Life Chemicals. (2025). Phenotypic Screening Libraries. Life Chemicals.
Newman, D. J., & Cragg, G. M. (2017). Screening and identification of novel biologically active natural compounds. PMC.
BenchChem Technical Support Team. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem.
Zhang, et al. (Year not specified). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
Nohara, L. L., et al. (2023). A novel cell-based screen identifies chemical entities that reverse the immune-escape phenotype of metastatic tumours. PMC.
IJSTR. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research.
Organic Syntheses Procedure. (Year not specified). Esterification of Carboxylic Acids. Organic Syntheses.
Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Research.
Ranu, B. C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC.
Organic Chemistry Portal. (Year not specified). Amide synthesis by acylation. Organic Chemistry Portal.
Organic Chemistry Portal. (Year not specified). Ester synthesis by esterification. Organic Chemistry Portal.
Various Authors. (2012). How to produce amide from Benzoic acid and amine directly? ResearchGate.
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
HepatoChem, Inc. (Year not specified). Amide coupling reaction in medicinal chemistry. HepatoChem.
Wikipedia. (Year not specified). Suzuki reaction. Wikipedia.
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
PubMed. (Year not specified). Functional studies of newly synthesized benzoic acid derivatives: identification of highly potent retinoid-like activity. PubMed.
Ossila. (Year not specified). 3-Chloro-2-fluorobenzoic acid. Ossila.
PubChem. (Year not specified). 3-chloro-2-fluoro-6-methoxybenzoic acid. PubChem.
IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology.
MDPI. (2023). Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. MDPI.
Application Note and Protocol: Synthesis of 3-Chloro-2-fluoro-6-methoxybenzoyl chloride via Thionyl Chloride
For: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive protocol for the synthesis of 3-Chloro-2-fluoro-6-methoxybenzoyl chloride, a key intermediate in ph...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 3-Chloro-2-fluoro-6-methoxybenzoyl chloride, a key intermediate in pharmaceutical and agrochemical research. The protocol details the conversion of 3-Chloro-2-fluoro-6-methoxybenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). This document outlines the reaction mechanism, optimized experimental procedures, safety protocols, and methods for purification and characterization, designed to ensure high yield and purity.
Introduction: Strategic Importance of Acyl Chlorides
Acyl chlorides are highly valuable reactive intermediates in organic synthesis, serving as powerful acylating agents for the formation of esters, amides, and ketones. Their enhanced reactivity compared to their parent carboxylic acids stems from the excellent leaving group ability of the chloride ion. The specific target of this protocol, 3-Chloro-2-fluoro-6-methoxybenzoyl chloride, incorporates a uniquely substituted phenyl ring, making it a crucial building block for introducing this moiety into complex target molecules in drug discovery and materials science. The conversion of the carboxylic acid to the acyl chloride is a critical activation step, enabling subsequent nucleophilic acyl substitution reactions.[1][2][3]
The choice of thionyl chloride as the chlorinating agent is predicated on its efficiency and the convenient removal of byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, simplifying the purification process.[2]
Reaction Mechanism and Scientific Rationale
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.
Step 1: Activation of the Carboxylic Acid
The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This forms an unstable intermediate, an acyl chlorosulfite.[1][4]
Step 2: Nucleophilic Attack by Chloride
A chloride ion, generated in the first step, then acts as a nucleophile, attacking the carbonyl carbon of the acyl chlorosulfite intermediate.
Step 3: Elimination of Byproducts
The tetrahedral intermediate formed in the previous step collapses, leading to the formation of the desired acyl chloride and the release of sulfur dioxide and a chloride ion.
Visualizing the Workflow: Synthesis Pathway
Caption: Workflow for the synthesis of 3-Chloro-2-fluoro-6-methoxybenzoyl chloride.
Reagent and Product Profile
Compound
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Physical State
3-Chloro-2-fluoro-6-methoxybenzoic acid
84052991 (CID)
C₈H₆ClFO₃
204.58
Solid
Thionyl Chloride
7719-09-7
SOCl₂
118.97
Fuming Liquid
3-Chloro-2-fluoro-6-methoxybenzoyl chloride
N/A
C₈H₅Cl₂FO₂
223.03
Liquid (Predicted)
Detailed Experimental Protocol
Safety Precautions: A Self-Validating System
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. [5] All manipulations must be performed in a certified chemical fume hood.[6] Personal Protective Equipment (PPE) is mandatory, including:
Eye Protection: Chemical safety goggles and a face shield.
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®).
Body Protection: A flame-retardant lab coat and closed-toe shoes.
Respiratory Protection: A respirator with an acid gas cartridge should be readily available for emergencies.
An emergency safety shower and eyewash station must be accessible.[6] A quench solution, such as sodium bicarbonate, should be prepared in advance to neutralize any spills.
Equipment and Reagents
Two-neck round-bottom flask
Reflux condenser with a gas outlet connected to a gas scrubber (containing NaOH solution)
Thionyl chloride (reagent grade, freshly distilled if necessary)
Anhydrous solvent (e.g., toluene or dichloromethane, optional)
Catalytic amount of N,N-dimethylformamide (DMF, optional)
Step-by-Step Procedure
Reaction Setup: Assemble the two-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to remove any traces of water. The entire apparatus should be under a positive pressure of an inert gas (N₂ or Ar).
Charging the Flask: To the flask, add 3-Chloro-2-fluoro-6-methoxybenzoic acid (1.0 eq).
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (2.0-5.0 eq) to the flask via the dropping funnel at room temperature. The reaction is often performed neat, but an anhydrous solvent like toluene can be used.
Catalyst Addition (Optional): For substrates that may be less reactive, a catalytic amount of DMF (1-2 drops) can be added. This forms the Vilsmeier reagent in situ, which can accelerate the reaction.[7]
Reaction Conditions: Gently heat the reaction mixture to reflux (for neat thionyl chloride, the boiling point is approximately 79 °C).[8] Maintain the reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
Workup and Purification:
After the reaction is complete, cool the mixture to room temperature.
Excess thionyl chloride can be removed by distillation under atmospheric pressure.[8]
To ensure complete removal, co-evaporation with an anhydrous solvent like toluene can be performed. Add dry toluene to the crude product and remove the solvent under reduced pressure. Repeat this process 2-3 times.[3]
The resulting crude 3-Chloro-2-fluoro-6-methoxybenzoyl chloride can be further purified by fractional distillation under reduced pressure.
Characterization and Quality Control
The purity and identity of the synthesized 3-Chloro-2-fluoro-6-methoxybenzoyl chloride can be confirmed using standard analytical techniques:
Infrared (IR) Spectroscopy: The formation of the acyl chloride is indicated by the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a strong C=O stretching band at a higher frequency (typically 1750-1800 cm⁻¹ for aromatic acyl chlorides).[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts of the aromatic protons will be influenced by the presence of the electron-withdrawing acyl chloride group.
¹³C NMR: The most significant change will be the chemical shift of the carbonyl carbon, which will appear in the characteristic region for acyl chlorides (around 165-175 ppm).
Mass Spectrometry (MS): This technique will confirm the molecular weight of the product and can provide fragmentation patterns useful for structural elucidation.
Troubleshooting and Field-Proven Insights
Incomplete Reaction: If the starting material is still present after the recommended reaction time, extend the reflux period or add a catalytic amount of DMF.
Dark-Colored Product: The product may darken upon standing. This is often due to trace impurities. Purification by distillation is recommended to obtain a colorless product.
Hydrolysis: Acyl chlorides are highly susceptible to hydrolysis. It is crucial to use dry glassware and reagents and to work under an inert atmosphere to prevent the reformation of the carboxylic acid.
References
U.S. Patent US6844468B2, "Process for preparing substituted benzoyl chlorides", published January 18, 2005.
LibreTexts. "Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism)". Chemistry LibreTexts, 2023.
Ataman Kimya. "BENZOYL CHLORIDE".
BASF.
Sigma-Aldrich.
BenchChem. "Spectroscopic data (NMR, IR, Mass Spec) of 3-(1-Cyanoethyl)benzoyl chloride". BenchChem, 2025.
Ossila.
ResearchGate. "Infrared spectrum of benzoyl chloride adsorbed on KA zeolite.".
askIITians. "Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2". askIITians, 2025.
Google Patents. "CN102557923A - Method for purifying benzoyl chloride reaction terminating solution".
Application Note: Strategic Esterification of Sterically Hindered Benzoic Acids
This Application Note is designed for researchers and process chemists requiring high-purity esterification of 3-Chloro-2-fluoro-6-methoxybenzoic acid (CAS: 106428-05-1 / 1554885-43-6 analog). The protocols below address...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists requiring high-purity esterification of 3-Chloro-2-fluoro-6-methoxybenzoic acid (CAS: 106428-05-1 / 1554885-43-6 analog).
The protocols below address the specific synthetic challenge posed by this molecule: Steric Hindrance . The 2,6-disubstitution pattern (Fluoro and Methoxy groups) creates a "steric gate" around the carbonyl carbon, rendering standard Fischer esterification kinetics sluggish compared to unhindered benzoic acids.
The esterification of 3-Chloro-2-fluoro-6-methoxybenzoic acid requires a deviation from standard "textbook" conditions due to the Ortho Effect .
The Problem: The carbonyl carbon is shielded by the electron-rich 6-methoxy group and the 2-fluoro atom. Nucleophilic attack at the carbonyl carbon (the rate-limiting step in Fischer esterification) is sterically and electronically impeded.
The Solution: We propose two primary workflows:
Method A (Acyl Chloride Activation): Converts the acid to a highly reactive acyl chloride, overcoming the activation energy barrier. Best for scale-up.
Method B (Carboxylate Alkylation): Shifts the electrophile from the hindered carbonyl carbon to an unhindered alkyl halide. Best for laboratory scale and high purity.
Decision Matrix
Figure 1: Strategic selection guide based on operational scale.
Method A: Acyl Chloride Activation (The Scalable Protocol)
Principle: Thionyl chloride (
) converts the hindered acid into an acid chloride. The chloride is a superior leaving group, and the planar geometry of the acyl chloride intermediate temporarily relieves some steric congestion before alcohol attack.
Activation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend the benzoic acid derivative in Toluene (5 mL/g).
Catalysis: Add catalytic DMF (2-3 drops per 10g substrate). Note: Without DMF, reaction times for electron-deficient/hindered acids increase significantly.
Chlorination: Add
dropwise at room temperature.
Reflux: Heat the mixture to 70-80°C for 2-3 hours. Monitor by TLC (aliquot quenched in MeOH). The solid acid should dissolve completely as it converts to the liquid acid chloride.
Evaporation (Critical): Concentrate the mixture under reduced pressure to remove excess
and HCl. Co-evaporate with fresh toluene once to ensure removal of acidic volatiles.
Intermediate: 3-Chloro-2-fluoro-6-methoxybenzoyl chloride (usually a pale yellow oil).
Esterification: Redissolve the residue in dry DCM or Toluene. Cool to 0°C.
Addition: Add excess Methanol (3-5 equiv) slowly. If using a larger alcohol (e.g., Ethanol, Isopropanol), add Triethylamine (1.1 equiv) to scavenge HCl.
Workup: Wash with sat.
, then Brine. Dry over and concentrate.
Expected Yield: >90%
Advantages: Works for almost any alcohol; reliable for hindered substrates.
Method B: Nucleophilic Alkylation (The "Gold Standard" for Lab Scale)
Principle: Instead of attacking the hindered carbonyl carbon, we deprotonate the acid to form a carboxylate anion. This anion then attacks an unhindered alkyl halide (e.g., Methyl Iodide) via an
mechanism. This completely bypasses the steric hindrance at the carbonyl center.
Solubilization: Dissolve the acid in DMF (5 mL/g). The solution may be slightly yellow.
Deprotonation: Add
. The mixture will become a suspension. Stir at Room Temperature (RT) for 15 minutes to ensure carboxylate formation.
Alkylation: Add Methyl Iodide dropwise. (Caution: MeI is a neurotoxin; use a fume hood).
Exotherm: Mild exotherm may occur.
Reaction: Stir at 40-50°C for 2-4 hours.
Monitoring: TLC (Hexane/EtOAc 3:1) will show the disappearance of the baseline acid spot and appearance of a high-Rf ester spot.
Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).
Isolation: The ester often precipitates as a white solid.[2] Filter and wash with water.[2][3][4]
Liquid Extraction: If oil forms, extract with Ethyl Acetate, wash with water (3x) to remove DMF, then Brine.
Purification: Usually not required. Recrystallize from Hexane/Ethanol if needed.
Expected Yield: 95-98%
Advantages: Mild conditions, no acidic byproducts, extremely high purity.
Mechanistic Workflow (Method B)
Figure 2: The alkylation route avoids the sterically hindered carbonyl center entirely.
Analytical Validation
Upon isolation, the product (Methyl 3-chloro-2-fluoro-6-methoxybenzoate) should be validated using the following markers.
Analytical Method
Expected Signal / Observation
Interpretation
HPLC (Reverse Phase)
Retention time shift
Ester is significantly less polar than the acid; RT increases.
1H NMR (CDCl3)
Singlet ~3.90 - 3.95 ppm (3H)
COOCH3 (Ester Methyl) - Diagnostic peak.
1H NMR (CDCl3)
Singlet ~3.85 - 3.90 ppm (3H)
Ar-OCH3 (Methoxy group).
1H NMR (CDCl3)
Two doublets/multiplets ~6.8 - 7.4 ppm
Aromatic protons (H4 and H5).
IR Spectroscopy
~1735 - 1745 cm⁻¹
C=O Stretch (Ester). Shifted from Acid (~1680-1700).
Appearance
White crystalline solid or colorless oil
Yellowing indicates oxidation or residual DMF.
Troubleshooting & Optimization
Issue: Low Conversion in Method A (Acid Chloride)
Cause: Incomplete formation of acid chloride due to sterics.
Fix: Ensure DMF catalyst is fresh. Increase reflux time to 4 hours. Use Oxalyl Chloride instead of Thionyl Chloride for milder activation if degradation is observed.
Issue: "O-Alkylation" vs "Esterification" in Method B
Context: Since the molecule has a phenol ether (-OCH3), this is stable. However, if the starting material was the phenol (hydroxy acid), you would get alkylation at both Oxygen sites.
Validation: For 3-Chloro-2-fluoro-6-methoxybenzoic acid, the methoxy is already capped. Method B is safe and selective for the ester.
Issue: Hydrolysis during Workup
Cause: The 2-fluoro group makes the ester slightly more susceptible to hydrolysis under strongly basic conditions (due to the inductive effect making the carbonyl more electrophilic).
Application Notes & Protocols: The Strategic Role of 3-Chloro-2-fluoro-6-methoxybenzoic Acid in the Synthesis of Advanced Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The escalating demand for highly effective and selective agrochemicals necessitates the e...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The escalating demand for highly effective and selective agrochemicals necessitates the exploration of novel molecular scaffolds. Substituted benzoic acids are pivotal starting materials in the synthesis of a wide array of bioactive compounds. Among these, 3-Chloro-2-fluoro-6-methoxybenzoic acid emerges as a strategic precursor for the development of next-generation herbicides. Its unique substitution pattern of chlorine, fluorine, and a methoxy group on the phenyl ring provides a versatile platform for creating complex agrochemical molecules with enhanced efficacy and desirable environmental profiles. This document provides an in-depth guide to the synthetic utility of 3-Chloro-2-fluoro-6-methoxybenzoic acid, with a specific focus on its application in the synthesis of arylpicolinate herbicides, a class of synthetic auxins known for their potent broadleaf weed control. We will explore the chemical logic underpinning its use and provide a detailed, field-proven protocol for the synthesis of a key herbicidal intermediate.
Introduction: The Significance of Halogenated Benzoic Acids in Agrochemical Design
The incorporation of halogen atoms, particularly fluorine and chlorine, into the molecular structure of pesticides is a well-established strategy to enhance their biological activity, metabolic stability, and binding affinity to target enzymes. 3-Chloro-2-fluoro-6-methoxybenzoic acid is a prime example of a highly functionalized building block that offers several advantages in agrochemical synthesis:
Defined Regiochemistry: The fixed positions of the chloro, fluoro, and methoxy substituents direct subsequent chemical transformations to specific sites on the aromatic ring, enabling precise control over the final molecular architecture.
Enhanced Bioactivity: The electronic properties imparted by the halogens and the methoxy group can significantly influence the molecule's interaction with biological targets, often leading to increased herbicidal potency.
Metabolic Stability: The presence of halogens can block sites of metabolic degradation in plants and soil, prolonging the active life of the herbicide and improving its field performance.
A prominent class of herbicides, the arylpicolinates, leverages these principles. These synthetic auxins, which include compounds like florpyrauxifen-benzyl, are characterized by a substituted phenyl group linked to a pyridine-2-carboxylic acid core.[1] The specific substitution pattern on the phenyl ring is critical to their herbicidal activity, and 3-Chloro-2-fluoro-6-methoxybenzoic acid serves as an ideal precursor to introduce a key pharmacophore.
Synthetic Strategy: From Benzoic Acid to a Key Pyridine-Phenyl Intermediate
The journey from 3-Chloro-2-fluoro-6-methoxybenzoic acid to a complex arylpicolinate herbicide involves a multi-step synthetic sequence. A critical transformation is the coupling of the benzoic acid-derived phenyl ring with a functionalized pyridine ring. A common and efficient method to achieve this is the Suzuki cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[2][3]
Our proposed synthetic pathway focuses on the preparation of a boronic acid intermediate derived from 3-Chloro-2-fluoro-6-methoxybenzoic acid. This intermediate can then be coupled with a suitable pyridine derivative to construct the core structure of an arylpicolinate herbicide.
Experimental Protocols: Synthesis of a Key Boronic Acid Intermediate
This section provides a detailed, step-by-step protocol for the conversion of 3-Chloro-2-fluoro-6-methoxybenzoic acid to a key boronic acid intermediate, a crucial step in the synthesis of arylpicolinate herbicides.
Protocol 1: Decarboxylation and Conversion to 2-Chloro-1-fluoro-3-methoxybenzene
Rationale: The initial step involves the removal of the carboxylic acid group to generate the corresponding substituted anisole. This is a foundational transformation to prepare the molecule for subsequent functionalization.
Materials:
3-Chloro-2-fluoro-6-methoxybenzoic acid
Copper powder
Quinoline
Hydrochloric acid (HCl)
Dichloromethane (CH₂Cl₂)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask equipped with a reflux condenser, combine 3-Chloro-2-fluoro-6-methoxybenzoic acid (1 equivalent) and copper powder (0.2 equivalents) in quinoline (5-10 volumes).
Heat the mixture to 200-220 °C and maintain this temperature until carbon dioxide evolution ceases (typically 2-4 hours).
Cool the reaction mixture to room temperature and pour it into an excess of dilute hydrochloric acid (10% v/v).
Extract the aqueous layer with dichloromethane (3 x 5 volumes).
Combine the organic extracts and wash with water, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Chloro-1-fluoro-3-methoxybenzene.
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Ortho-Lithiation and Borylation to Yield (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid
Rationale: This step introduces the boronic acid functionality at the position ortho to the methoxy group, which is activated for lithiation. This boronic acid is the key component for the subsequent Suzuki coupling reaction.[2][4]
Dissolve 2-Chloro-1-fluoro-3-methoxybenzene (1 equivalent) in anhydrous THF under a nitrogen atmosphere in a flame-dried, three-necked flask.
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
Stir the mixture at -78 °C for 1 hour.
Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Quench the reaction by the slow addition of 1 M HCl.
Extract the aqueous layer with diethyl ether (3 x 5 volumes).
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate under reduced pressure to obtain the crude (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid.
The crude product can often be used directly in the next step or purified by recrystallization.
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformations from the starting material to the boronic acid intermediate, a critical precursor for arylpicolinate herbicide synthesis.
Caption: Synthetic pathway from 3-Chloro-2-fluoro-6-methoxybenzoic acid to an arylpicolinate herbicide.
Data Presentation: Properties of Key Compounds
The following table summarizes the key physicochemical properties of the starting material and the synthesized intermediate.
Compound Name
Molecular Formula
Molecular Weight ( g/mol )
Physical State
3-Chloro-2-fluoro-6-methoxybenzoic acid
C₈H₆ClFO₃
204.58
Solid
(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid
C₇H₆BClFO₃
204.38
Solid
Application in Agrochemical Synthesis: The Case of Florpyrauxifen-benzyl
The (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid synthesized via the protocols above is a direct precursor for the synthesis of the herbicide florpyrauxifen-benzyl.[5] Florpyrauxifen-benzyl is a synthetic auxin herbicide that belongs to the arylpicolinate class. It is known for its effectiveness in controlling a wide range of broadleaf weeds in rice and other crops.[6]
Herbicidal Mode of Action
Florpyrauxifen-benzyl mimics the natural plant hormone auxin.[7] It binds to auxin receptors in susceptible plants, leading to an overstimulation of auxin-regulated gene expression. This disrupts various growth processes, causing uncontrolled cell division and elongation, which ultimately leads to the death of the weed.
The final step in the synthesis of florpyrauxifen-benzyl would involve a Suzuki coupling reaction between (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid and a suitably functionalized pyridine-2-carboxylic acid derivative, such as benzyl 4-amino-3,5-dichloro-6-fluoropyridine-2-carboxylate.
Conclusion and Future Perspectives
3-Chloro-2-fluoro-6-methoxybenzoic acid is a valuable and strategic starting material for the synthesis of advanced agrochemicals. The protocols outlined in this application note provide a robust and scalable pathway to a key boronic acid intermediate, which is instrumental in the construction of potent arylpicolinate herbicides like florpyrauxifen-benzyl. The principles of leveraging halogen and methoxy substitution for enhanced bioactivity and metabolic stability are central to modern agrochemical design. Further research into the derivatization of 3-Chloro-2-fluoro-6-methoxybenzoic acid is likely to yield novel herbicidal candidates with improved efficacy, selectivity, and environmental safety profiles.
References
AERU. (n.d.). Halauxifen-methyl (Ref: DE-729). University of Hertfordshire. Retrieved from [Link]
PubChem. (n.d.). Florpyrauxifen-benzyl. National Center for Biotechnology Information. Retrieved from [Link]
ACS Publications. (n.d.). Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
AERU. (n.d.). Florpyrauxifen-benzyl (Ref: XDE-848 BE). University of Hertfordshire. Retrieved from [Link]
CHIMIA. (2003, November 1). Synthesis and Herbicidal Activity of Phenylpyridines – A New Lead. Retrieved from [Link]
Patsnap. (n.d.). Preparation method of halauxifen-methyl. Eureka. Retrieved from [Link]
CHIMIA. (2003, November 1). Synthesis and Herbicidal Activity of Phenylpyridines – A New Lead. Retrieved from [Link]
PMC. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. National Center for Biotechnology Information. Retrieved from [Link]
PubMed. (2026, January 29). Design, synthesis and herbicidal evaluation of novel ester-functionalized N-phenylphthalimide derivatives containing pyridine as protoporphyrinogen IX oxidase inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (n.d.). US6346623B1 - Method for producing substituted pyridine-carboxylic acids.
ResearchGate. (2025, August 10). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. Retrieved from [Link]
Google Patents. (n.d.). EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1 ....
MDPI. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]
Mass.gov. (2020, June 15). Review of Florpyrauxifen-benzyl for Application to Massachusetts Lakes and Ponds. Retrieved from [Link]
Patent 0259687. (1988, March 16). Method for the preparation of pyridine-2,3-dicarboxylic acids.
ResearchGate. (n.d.). Structures of the proherbicides halauxifen‐methyl 25, florpyrauxifen‐benzyl 26 and the herbicides 25 a and 26 a as well as its synthetic pathways. Retrieved from [Link]
Google Patents. (n.d.). KR102102412B1 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid.
PMC. (2023, June 23). Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. National Center for Biotechnology Information. Retrieved from [Link]
Eureka. (n.d.). Pyridine-2-carboxylic acid derivatives and their preparation methods and uses. Retrieved from [Link]
APVMA. (2018, March 10). Public Release Summary on the evaluation of the new active florpyrauxifen-benzyl (Rinskor™) in the Product GF-3301 Herbicide. Retrieved from [Link]
Googleapis.com. (2014, January 30). HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]
YouTube. (2022, August 14). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. Retrieved from [Link]
University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]
Purification of "3-Chloro-2-fluoro-6-methoxybenzoic acid" from crude reaction mixture
Welcome to the technical support center for the purification of 3-Chloro-2-fluoro-6-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-Chloro-2-fluoro-6-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity from a crude reaction mixture.
Understanding the Purification Challenge
3-Chloro-2-fluoro-6-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its purification strategy hinges on the acidic nature of the carboxylic acid group, which allows for selective separation from neutral and basic impurities. The presence of halogen and methoxy substituents can influence its solubility and crystalline properties, which are important considerations for purification.
A typical synthesis of this compound may result in a crude mixture containing:
The desired product
Unreacted starting materials
Isomeric byproducts
Neutral organic impurities
Residual solvents
This guide will focus on two primary purification techniques: Acid-Base Extraction and Recrystallization .
Part 1: Core Purification Protocols
Initial Assessment of the Crude Mixture
Before commencing purification, a preliminary analysis of the crude product is recommended.
Q: What initial checks should I perform on my crude 3-Chloro-2-fluoro-6-methoxybenzoic acid?
A: A quick Thin Layer Chromatography (TLC) analysis is highly recommended. This will give you a qualitative idea of the number of components in your mixture and the relative polarity of the impurities. A proton NMR (¹H NMR) of the crude material can also be invaluable for identifying major impurities if authentic standards are available.
Primary Purification: Acid-Base Extraction
This technique is the workhorse for purifying carboxylic acids and is highly effective at removing neutral and basic impurities.[1][2][3] The principle lies in the reversible conversion of the water-insoluble carboxylic acid into its water-soluble salt form.[4]
Q: What is the step-by-step protocol for an acid-base extraction of 3-Chloro-2-fluoro-6-methoxybenzoic acid?
A: Below is a detailed protocol for the acid-base extraction of your crude product.
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate.
Basification: Transfer the organic solution to a separatory funnel and add a sufficient amount of a weak aqueous base, such as a saturated sodium bicarbonate solution or a 1M sodium carbonate solution.
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate. The deprotonated 3-Chloro-2-fluoro-6-methoxybenzoic acid will be in the aqueous layer as its sodium salt.
Separation: Carefully drain the lower aqueous layer into a clean flask.
Back-washing (Optional but Recommended): To remove any residual neutral impurities from the aqueous layer, add a fresh portion of the organic solvent to the flask containing the aqueous extract, shake, and separate the layers. Discard the organic layer.[4]
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 6M hydrochloric acid, with stirring until the solution is acidic (pH ~2, check with pH paper). The 3-Chloro-2-fluoro-6-methoxybenzoic acid will precipitate out as a solid.
Isolation: Collect the purified solid product by vacuum filtration.
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.
Drying: Dry the purified product under vacuum to a constant weight.
Caption: Workflow for Acid-Base Extraction.
Secondary Purification: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity.[5][6] It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.
Q: How do I choose a suitable solvent for the recrystallization of 3-Chloro-2-fluoro-6-methoxybenzoic acid?
A: An ideal recrystallization solvent should:
Dissolve the compound sparingly or not at all at room temperature.
Dissolve the compound completely at its boiling point.
Dissolve impurities well at all temperatures or not at all.
Not react with the compound.
Be volatile enough to be easily removed from the purified crystals.
A good starting point for solvent screening is to test small amounts of your product in various solvents like water, ethanol, isopropanol, acetone, toluene, or mixtures such as ethanol/water or toluene/heptane.
Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests.
Dissolution: Place the crude or partially purified 3-Chloro-2-fluoro-6-methoxybenzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the boiling point of the solvent with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
Isolation: Collect the purified crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
Drying: Dry the crystals under vacuum to remove any residual solvent.
Caption: General Recrystallization Workflow.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 3-Chloro-2-fluoro-6-methoxybenzoic acid.
Q: I have a low yield after acid-base extraction. What could be the reasons?
A: Low recovery can be attributed to several factors:
Incomplete Extraction: The carboxylic acid may not have been fully converted to its salt. Ensure you have used a sufficient amount of base. You can test the aqueous layer with pH paper to ensure it is basic.
Emulsion Formation: An emulsion between the organic and aqueous layers can trap your product. To break an emulsion, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Incomplete Precipitation: After acidification, ensure the pH is low enough (pH ~2) for complete precipitation of the carboxylic acid. Also, cooling the mixture in an ice bath will help to maximize precipitation.
Product Solubility: Your product might have some solubility in the aqueous layer even at low pH. Minimizing the volume of water used can help.
Q: During recrystallization, my product oiled out instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. To remedy this:
Add more solvent: This will lower the saturation point.
Use a lower boiling point solvent: This will ensure that the dissolution temperature is below the melting point of your compound.
Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Q: My final product is still impure after one round of purification. What are the next steps?
A: If impurities persist, consider the following:
Repeat the Purification Step: A second acid-base extraction or recrystallization can significantly improve purity.
Combine Methods: Use acid-base extraction first to remove neutral and basic impurities, followed by recrystallization to remove closely related acidic impurities.
Chromatography: For very stubborn impurities, column chromatography on silica gel may be necessary. A mobile phase of hexane and ethyl acetate with a small amount of acetic acid is a good starting point for acidic compounds.
Q: How can I assess the purity of my final product?
A: Several analytical techniques can be used to determine the purity of your 3-Chloro-2-fluoro-6-methoxybenzoic acid:
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point. The melting point for a similar compound, 3-chloro-2-fluorobenzoic acid, is reported as 177-180 °C.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying any residual impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying purity.
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
Analytical Technique
Purpose
Melting Point
Assess purity and identity
¹H and ¹³C NMR
Confirm structure and identify impurities
HPLC
Quantify purity
TLC
Qualitatively assess purity and number of components
Part 3: Safety Precautions
Q: What are the key safety considerations when handling 3-Chloro-2-fluoro-6-methoxybenzoic acid and the solvents/reagents used in its purification?
A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][9]
3-Chloro-2-fluoro-6-methoxybenzoic acid: May cause skin, eye, and respiratory irritation.[7][10] Avoid inhalation of dust and contact with skin and eyes.
Organic Solvents (Dichloromethane, Ethyl Acetate, etc.): These are often flammable and can be harmful if inhaled or absorbed through the skin.
Acids and Bases (HCl, NaHCO₃): These are corrosive. Handle with care to avoid skin and eye burns. The neutralization reaction can be exothermic and may cause pressure buildup in a separatory funnel.[3]
Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][9]
References
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
University of York. (n.d.). Chemically-active extraction. Retrieved from [Link]
Wellesley College. (n.d.). Acid-Base Extraction. Retrieved from [Link]
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199–207. Retrieved from [Link]
Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
ResearchGate. (2018). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
PubChem. (n.d.). 3-chloro-2-fluoro-6-methoxybenzoic acid. Retrieved from [Link]
ResearchGate. (n.d.). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Retrieved from [Link]
Google Patents. (1965). US3174999A - Method of separating nitro-substitutedchloro-benzoic acids.
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. Retrieved from [Link]
Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-171. Retrieved from [Link]
MG Chemicals. (2023). Safety Data Sheet. Retrieved from [Link]
ResearchGate. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
PubChem. (n.d.). 3-Chloro-2-fluorobenzoic acid. Retrieved from [Link]
National Institutes of Health. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]
Royal Society of Chemistry. (2021). In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis. Retrieved from [Link]
PubChem. (n.d.). 3-Fluoro-2-methoxybenzoic acid. Retrieved from [Link]
Google Patents. (2013). CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid.
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Google Patents. (2012). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
Technical Support Center: Synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid
Welcome to the technical support center for the synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a primary synthetic strategy for 3-Chloro-2-fluoro-6-methoxybenzoic acid, and where are byproducts most likely to form?
A1: A prevalent and highly regioselective method for synthesizing substituted benzoic acids like 3-Chloro-2-fluoro-6-methoxybenzoic acid is through Directed ortho-Metalation (DoM) , followed by carboxylation.[1] The synthesis typically starts from a substituted anisole precursor, for example, 2-chloro-1-fluoro-3-methoxybenzene.
The core of this strategy relies on the methoxy group (-OCH₃), which acts as a powerful Directed Metalation Group (DMG).[2] The DMG's heteroatom coordinates with an organolithium reagent, such as n-butyllithium (n-BuLi), facilitating the deprotonation of the nearest (ortho) proton on the aromatic ring. This creates a highly reactive aryllithium intermediate. This intermediate is then "quenched" with an electrophile, solid carbon dioxide (dry ice), to form the desired carboxylate salt, which yields the final benzoic acid upon acidic workup.
Byproduct formation can occur at two critical stages:
The Metalation Step: Formation of the aryllithium intermediate.
The Carboxylation Step: Quenching the intermediate with CO₂.
Q2: My analytical data (HPLC, LC-MS) shows a significant amount of unreacted starting material. What are the common causes for this incomplete conversion?
A2: Observing a large peak corresponding to your starting material is a frequent issue that typically points to problems during the initial Directed ortho-Metalation step. There are two primary causes:
Incomplete Lithiation: The deprotonation of the aromatic ring may not have gone to completion. This can be due to:
Reagent Stoichiometry: Insufficient n-butyllithium (n-BuLi) was used. Organolithium reagents degrade over time, and their actual concentration may be lower than stated on the bottle. It is crucial to titrate n-BuLi periodically to determine its exact molarity.
Reaction Temperature: While DoM reactions are conducted at low temperatures (typically -78 °C), if the temperature is too low, the reaction kinetics can be exceedingly slow. Conversely, if the temperature is too high, side reactions can consume the n-BuLi.[3][4]
Reaction Time: The lithiation may not have been allowed to proceed for a sufficient duration to reach completion.
Premature Quenching by Protons: The aryllithium intermediate is an extremely strong base and will react rapidly with any available acidic protons. If trace amounts of water or other proton sources are present in the reaction vessel, the intermediate will be quenched back to the starting material before it has a chance to react with the carbon dioxide. Rigorously anhydrous conditions are paramount for success.[5]
Q3: I've identified a major byproduct that appears to be the starting material without the carboxylic acid group. How does this form?
A3: This byproduct is the result of the protonolysis of the aryllithium intermediate, as mentioned in the previous question. The aryllithium species is highly nucleophilic and basic. Its primary fate, in a successful reaction, is to attack the electrophilic carbon of CO₂. However, it will preferentially react with any stronger acid present in the reaction mixture.
The most common culprit is water. Even atmospheric moisture introduced during reagent transfer or from inadequately dried glassware can be sufficient to destroy a significant portion of your intermediate. This side reaction regenerates the starting anisole derivative, which is then isolated after workup, leading to a lower yield of the desired benzoic acid.
Q4: A high-molecular-weight impurity has been detected. What is its likely identity and formation mechanism?
A4: A common high-molecular-weight byproduct in reactions involving organometallic intermediates is a biphenyl derivative, formed through a homocoupling side reaction.[6]
This occurs when the aryllithium intermediate reacts with a molecule of the unreacted starting material (if it contains a halide that can participate in coupling) or undergoes oxidative coupling. The result is the formation of a new carbon-carbon bond that links two aromatic rings, leading to a dimer of your starting material's aromatic core. This side reaction is often promoted by higher reaction temperatures or the presence of certain metal impurities.
Troubleshooting Guide: Common Byproducts and Solutions
Symptom / Observation
Potential Cause
Mechanism & Explanation
Recommended Corrective Actions
High levels of starting material in the final product
1. Incomplete lithiation2. Premature quenching
The organolithium reagent was either insufficient or was consumed by trace proton sources (e.g., water), regenerating the starting material.
1. Titrate n-BuLi: Always use freshly titrated n-BuLi to ensure accurate stoichiometry.2. Ensure Anhydrous Conditions: Oven-dry all glassware and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.[5]
Formation of a non-polar, high molecular weight byproduct
Homocoupling Side Reaction
The aryllithium intermediate couples with another aromatic ring, often an unreacted starting aryl halide, to form a biphenyl derivative.[6]
1. Maintain Low Temperature: Keep the reaction at a stable low temperature (e.g., -78 °C) to minimize side reactions.2. Slow Reagent Addition: Add the n-BuLi slowly to the solution of the starting material to avoid localized areas of high concentration.
Low overall yield with multiple unidentified impurities
Degradation of Reagents or Intermediates
The aryllithium intermediate may be unstable at higher temperatures. Also, using old or improperly stored starting materials can introduce impurities.
1. Strict Temperature Control: Do not allow the reaction to warm up until the carboxylation step is complete.2. Use Pure Starting Materials: Purify the starting anisole derivative if its purity is questionable.
Visualizing the Synthetic Pathway and Byproduct Formation
Workflow for Synthesis and Critical Control Points
The following diagram outlines the general workflow for the synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid via Directed ortho-Metalation. The critical points where byproducts are most likely to form are highlighted.
Caption: Key reaction pathways from the aryllithium intermediate.
Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Metalation and Carboxylation
Disclaimer: This is a generalized procedure and should be adapted based on specific laboratory conditions and safety protocols.
Apparatus Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas.
Reagent Preparation: Dissolve the starting material (e.g., 2-chloro-1-fluoro-3-methoxybenzene) (1.0 eq) in anhydrous tetrahydrofuran (THF) inside the reaction flask.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Slowly add freshly titrated n-butyllithium (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
Carboxylation: In a separate flask, crush a large excess of dry ice (solid CO₂) into a fine powder. Rapidly and carefully, transfer the aryllithium solution via a cannula onto the crushed dry ice with vigorous stirring. Caution: Rapid sublimation of CO₂ will cause pressure buildup.
Warm-up: Allow the mixture to slowly warm to room temperature, which allows excess CO₂ to sublime.
Workup: Quench the reaction mixture with water. Acidify the aqueous layer with 1 M HCl to a pH of ~2 to protonate the carboxylate salt, precipitating the crude benzoic acid.
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
The Challenge:
Synthesizing 3-Chloro-2-fluoro-6-methoxybenzoic acid presents a classic "poly-substituted benzene" dilemma. You are navigating three competing directing groups:
The Solution:
The most robust route is Directed Ortho-Metalation (DoM) of the precursor 2-fluoro-3-chloroanisole .[1][2] However, this route is fraught with two critical failure modes: Lithium-Halogen Exchange (loss of Chlorine) and Benzyne Formation (elimination of Li-F).[1][2]
This guide optimizes the reaction conditions to bypass these traps.
Optimized Synthetic Protocol (The "Gold Standard")
Method: Directed Ortho-Metalation (DoM) followed by Carboxylation.[1][2][3]
Precursor: 1-methoxy-2-fluoro-3-chlorobenzene (2-Fluoro-3-chloroanisole).[1][2][3]
Q1: Why is my product missing the Chlorine atom (Des-chloro impurity)?
Diagnosis: You likely experienced Lithium-Halogen Exchange .[1][2][3]
Mechanism: If you used n-BuLi directly (without generating LDA first), the butyl anion attacks the Chlorine atom (which is polarizable) faster than it deprotonates the ring.[1][2]
Solution:
Switch to LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1][2] These bases are too sterically hindered to attack the Chlorine but strong enough to remove the proton.[1][3]
Ensure your temperature is strictly -78°C . Exchange reactions are faster than deprotonation at higher temperatures.[1][2][3]
Q2: The reaction turned black/brown, and yield is <20%.
Diagnosis:Benzyne Formation via Li-F elimination.[1][2]
Mechanism: The lithiated intermediate has a Lithium at C6 and a Fluorine at C2.[1][3] While not adjacent, if the lithiation accidentally occurs at C3 (between F and Cl) or if the species isomerizes, Li-F elimination creates a highly reactive benzyne intermediate that polymerizes.[1]
Solution:
Strict Temperature Control: Never exceed -70°C during the lithiation phase.
Quench Speed: Add the
rapidly. The longer the lithiated species sits, the higher the risk of decomposition.[1]
Q3: I see two spots on TLC. One is the product, what is the other?
Diagnosis: Isomer formation or starting material.
Analysis: The position between F and Cl (C2) is also acidic due to the inductive effect of two halogens.[1][3] However, the Methoxy group (C6) is a superior Coordination Directing Group (CDG).[1][2]
Optimization: If you see the wrong isomer, add TMEDA (1.0 equiv) to the reaction.[1][2] TMEDA coordinates with Lithium, enhancing the "Complex Induced Proximity Effect" (CIPE) of the methoxy group, locking the lithiation exclusively to the C6 position (ortho to OMe).[1]
Visualizing the Reaction Logic
The following diagram illustrates the decision matrix for the synthesis, highlighting the critical failure pathways.
Caption: Figure 1. Reaction Pathway & Failure Mode Analysis. Note the critical divergence at Base Selection and Temperature Control.
References & Authority
Snieckus, V. (1990).[1][2][3][4] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.[1][2] Link[1][2][3]
Context: The foundational text on using Methoxy and Amide groups to direct lithiation.[2][3]
Schlosser, M. (2005).[1][2][3] "Organometallics in Synthesis: A Manual." Wiley.[1][2][3]
Context: Authoritative source on "LICKOR" bases and the stability of halogenated organolithiums.[1][3]
Bailey, W. F., & Patricia, J. J. (1988).[1][2][3][5] "The Chemistry of Lithium-Halogen Exchange." Journal of Organometallic Chemistry, 352(1-2), 1-46.[1][2] Link[1][2][3]
Context: Explains why n-BuLi attacks Chlorine and how to prevent it.
Mortier, J. (2016).[2][3][6] "Arene Chemistry: Reaction Mechanisms and Methods for Aromatic Compounds." Wiley.[1][2][3] Link[1][2][3]
Context: Modern updates on handling fluoro-benzoic acids and avoiding benzyne formation.[1][2][3]
Technical Support Center: Synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid
Introduction: The synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid is a critical process for researchers in medicinal chemistry and drug development, as this compound serves as a key building block for various active...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid is a critical process for researchers in medicinal chemistry and drug development, as this compound serves as a key building block for various active pharmaceutical ingredients (APIs).[1] However, its preparation is not without challenges. The multi-substituted benzene ring presents a significant hurdle in achieving high regioselectivity, often leading to the formation of undesired isomers and other byproducts. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the most common and effective route: a Directed ortho-Metalation (DoM) of 2-fluoro-6-methoxybenzoic acid, followed by quenching with an electrophilic chlorine source.
Issue 1: Low Yield of 3-Chloro-2-fluoro-6-methoxybenzoic acid with Significant Recovery of Starting Material.
Primary Cause: Incomplete lithiation of the C-3 position on the aromatic ring.
Plausible Cause A: Inactive or Insufficient Organolithium Reagent.
Explanation: Alkyllithium reagents like n-BuLi, s-BuLi, and even lithium amide bases such as LDA and LTMP are highly reactive and sensitive to moisture and air. Their molarity can decrease significantly over time if not stored and handled under strictly anhydrous and inert conditions. Using an insufficient amount of active base will result in incomplete deprotonation.
Recommended Action:
Titrate Your Base: Always titrate organolithium reagents before use to determine their exact molarity. A common method is the titration with diphenylacetic acid.
Ensure Stoichiometry: A minimum of two equivalents of the lithium base is required. The first equivalent deprotonates the acidic carboxylic acid proton, and the second deprotonates the C-3 carbon to form the dianion intermediate. A slight excess (e.g., 2.2 equivalents) is often recommended to ensure the reaction goes to completion.[2]
Maintain Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
Plausible Cause B: Sub-optimal Reaction Temperature.
Explanation: The formation and stability of the lithiated intermediate are highly temperature-dependent. If the temperature rises above the optimal -78 °C (dry ice/acetone bath), the organolithium can decompose or participate in side reactions before the electrophile is added.
Recommended Action:
Strict Temperature Control: Maintain the reaction temperature at or below -78 °C throughout the addition of the base and before the addition of the chlorinating agent.
Slow Addition: Add the organolithium base dropwise to the solution of the starting material to control any exotherm.
Issue 2: Formation of an Unexpected Regioisomer, Primarily the 5-Chloro Isomer.
Primary Cause: Incorrect regioselectivity during the C-H activation step.
Plausible Cause A: Incorrect Choice of Lithiating Agent.
Explanation: The regiochemical outcome of a Directed ortho-Metalation is dictated by the directing metalating group (DMG) and the nature of the base.[3] In 2-fluoro-6-methoxybenzoic acid, the carboxylate is a powerful DMG, but the fluorine and methoxy groups also influence the acidity of adjacent protons. For deprotonation at C-3, which is ortho to the fluorine atom, a sterically hindered, non-nucleophilic base is crucial. Using less hindered bases like n-BuLi or s-BuLi can lead to competitive deprotonation at the C-5 position, directed by the powerful methoxy group.
Recommended Action:
Utilize a Hindered Base: Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is the base of choice for achieving C-3 lithiation of 2-fluorobenzoic acid derivatives.[2] Its steric bulk minimizes coordination and deprotonation at other sites. Lithium diisopropylamide (LDA) can also be used but may be less selective.[4]
Avoid Simple Alkyllithiums: Refrain from using n-BuLi or s-BuLi alone for the deprotonation step, as they are more likely to yield a mixture of isomers.
Plausible Cause B: Attempting Direct Electrophilic Chlorination.
Explanation: Direct electrophilic chlorination of 2-fluoro-6-methoxybenzoic acid is not recommended due to poor regiocontrol. The methoxy group (-OCH3) is a strong ortho, para-director, while the fluorine (-F) is a weaker ortho, para-director. The carboxylic acid (-COOH) is a meta-director. The powerful activating effect of the methoxy group will strongly direct the electrophile to its ortho position (C-5), leading to the 5-chloro isomer as a major product.
Recommended Action:
Adopt the DoM Strategy: The Directed ortho-Metalation strategy is superior for installing the chlorine atom precisely at the C-3 position.
Issue 3: Difficulty in Purifying the Final Product.
Primary Cause: Presence of isomeric impurities or unreacted starting material that have similar physical properties to the desired product.
Explanation: The 3-chloro and 5-chloro isomers, being structurally similar, often exhibit comparable solubility profiles and boiling points, making separation by standard recrystallization or distillation challenging.
Recommended Action:
Confirm Impurity Structure: Use ¹H NMR and ¹⁹F NMR spectroscopy to identify the nature of the impurities. The coupling patterns and chemical shifts will be distinct for each isomer.
Optimize Recrystallization: Conduct a thorough solvent screen for recrystallization. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexanes) might provide the differential solubility needed for effective separation.
Consider Column Chromatography: If recrystallization fails, flash column chromatography on silica gel is a reliable method for separating isomers. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) with a small amount of acetic acid to keep the carboxylic acid protonated is often effective.
Employ Acid-Base Extraction for Non-Acidic Impurities: A standard acid-base workup can effectively remove any non-acidic byproducts but will not separate the desired acid from isomeric acidic impurities or the starting material.[5]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to obtain 3-Chloro-2-fluoro-6-methoxybenzoic acid with high purity?
A1: The most reliable and regioselective method is a two-step, one-pot Directed ortho-Metalation (DoM) followed by an electrophilic quench. The key steps are:
Dianion Formation: Deprotonation of 2-fluoro-6-methoxybenzoic acid with at least two equivalents of a strong, hindered lithium amide base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) in an anhydrous ether solvent (like THF) at -78 °C. This forms a dianion by removing protons from both the carboxylic acid and the C-3 position of the ring.[2]
Chlorination: Quenching the resulting aryllithium species with a suitable electrophilic chlorine source, such as hexachloroethane (C₂Cl₆) or N-chlorosuccinimide (NCS).
This approach avoids the regioselectivity problems associated with direct electrophilic aromatic substitution.
Q2: Why is a reaction temperature of -78 °C so critical?
A2: Maintaining a low temperature of -78 °C is crucial for several reasons:
Stability of the Organolithium: Aryllithium intermediates can be unstable at higher temperatures, leading to decomposition or undesired side reactions like benzyne formation.
Kinetic Control: The deprotonation reaction is under kinetic control. The low temperature "freezes" the desired lithiated species, preventing equilibration to a more thermodynamically stable but undesired regioisomer.[6]
Minimizing Side Reactions: It suppresses potential nucleophilic attack of the organolithium base on solvent molecules or other functional groups.
Q3: Which electrophilic chlorine sources are recommended, and are there any to avoid?
A3: Solid, non-gaseous electrophilic chlorine sources are preferred for ease of handling and stoichiometry control.
Recommended:
Hexachloroethane (C₂Cl₆): Often gives clean reactions and is a reliable choice. It should be dissolved in anhydrous THF and added as a solution.
N-Chlorosuccinimide (NCS): Another effective reagent, though it can sometimes lead to more complex reaction mixtures.
To Use with Caution:
Chlorine Gas (Cl₂): Difficult to handle on a lab scale, hard to control stoichiometry, and can lead to over-chlorination. It is generally not recommended for this type of precision synthesis.
Q4: How can I definitively confirm the regiochemistry of my product?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.
¹H NMR: The proton at the C-4 position will show coupling to the C-5 proton and the C-2 fluorine. The proton at C-5 will show coupling to the C-4 proton. The absence of a proton signal in the C-3 position is the first indication of successful substitution. The specific splitting patterns and coupling constants (J-values) for the remaining aromatic protons (at C-4 and C-5) will be unique to the 3-chloro isomer.
¹⁹F NMR: The fluorine at C-2 will have a distinct chemical shift and will show coupling to the aromatic protons. This can be compared to the starting material to confirm the reaction has occurred.
2D NMR (COSY, HSQC, HMBC): For unambiguous confirmation, 2D NMR experiments can map out the entire connectivity of the molecule, confirming the precise location of the chlorine atom relative to the other substituents.
Part 3: Protocols, Data, and Visualizations
Experimental Protocol: Synthesis via Directed ortho-Metalation
Step 1: Preparation of LTMP
To a solution of 2,2,6,6-tetramethylpiperidine (2.2 eq.) in anhydrous THF at -78 °C under Argon, add n-butyllithium (2.2 eq., solution in hexanes) dropwise.
Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of LTMP.
Cool the freshly prepared LTMP solution back down to -78 °C.
Step 2: Lithiation and Chlorination
In a separate flask, dissolve 2-fluoro-6-methoxybenzoic acid (1.0 eq.) in anhydrous THF under Argon.
Cool the solution to -78 °C.
Slowly add the pre-prepared LTMP solution from Step 1 to the benzoic acid solution via cannula, maintaining the temperature at -78 °C.
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete dianion formation.
In another flask, dissolve hexachloroethane (1.5 eq.) in a minimal amount of anhydrous THF.
Add the solution of hexachloroethane dropwise to the reaction mixture at -78 °C.
Allow the reaction to stir at -78 °C for an additional 1-2 hours, then let it slowly warm to room temperature overnight.
Step 3: Workup and Purification
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
Acidify the aqueous layer to pH ~1-2 with concentrated HCl.
Extract the product with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the crude solid by recrystallization or column chromatography as described in the troubleshooting section.
Data Summary
Table 1: Influence of Lithiating Base on Regioselectivity
Caption: Troubleshooting workflow for low product yield.
Caption: Comparison of synthetic routes and their outcomes.
References
Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]
PureSynth. (n.d.). 2-Fluoro-6-Methoxybenzoic Acid 98.0%(GC). Retrieved from [Link]
Zhang, L., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]
Bennetau, B., et al. (1993). Directed lithiation of unprotected benzoic acids. J. Chem. Soc., Perkin Trans. 1. Retrieved from [Link]
Shanghai Worldyang Chemical Co.,Limited. (n.d.). 2-FLUORO-6-METHOXYBENZOIC ACID. Retrieved from [Link]
University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. Retrieved from [Link]
Majumdar, S. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. Retrieved from [https://www.semantic scholar.org/paper/Directed-lithiation-of-simple-aromatics-and-for-of-Majumdar/39097746f363c81e285a3c5a77f547c8a6f05e3f]([Link] scholar.org/paper/Directed-lithiation-of-simple-aromatics-and-for-of-Majumdar/39097746f363c81e285a3c5a77f547c8a6f05e3f)
"3-Chloro-2-fluoro-6-methoxybenzoic acid" stability and storage conditions
Technical Support Center: 3-Chloro-2-fluoro-6-methoxybenzoic acid This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the stability and proper storage of 3-Ch...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-Chloro-2-fluoro-6-methoxybenzoic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the stability and proper storage of 3-Chloro-2-fluoro-6-methoxybenzoic acid (C₈H₆ClFO₃). Adherence to these guidelines is critical for ensuring the compound's integrity, maximizing experimental reproducibility, and maintaining a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 3-Chloro-2-fluoro-6-methoxybenzoic acid?
For long-term preservation of its chemical integrity, 3-Chloro-2-fluoro-6-methoxybenzoic acid should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3] For maximum shelf-life, storage at refrigerated temperatures (2-8 °C) is recommended.[4][5] The container should be protected from direct sunlight.
Q2: Is the compound stable at ambient room temperature?
Yes, like many substituted benzoic acids, this compound is generally stable under normal ambient conditions for short periods.[1][6][7] However, for storage extending over weeks or months, refrigeration is the best practice to minimize the rate of any potential slow degradation.
Q3: How sensitive is this compound to moisture and air?
As a solid, and particularly due to its carboxylic acid functional group, the compound can be hygroscopic. Moisture absorption can lead to clumping and may introduce water into sensitive reactions. Oxygen in the air can potentially cause slow oxidation over time, especially if exposed to light or trace metal impurities. Therefore, it is crucial to keep the container tightly closed to prevent moisture and air exposure.[1][2] For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q4: What are the visible signs of degradation?
Degradation of 3-Chloro-2-fluoro-6-methoxybenzoic acid can manifest in several ways:
Discoloration: The pure compound is typically a white to off-white solid.[6] A change to yellow or brown may indicate degradation.
Change in Physical Form: Clumping or the appearance of a sticky solid can suggest moisture absorption.
Reduced Solubility: If the compound does not dissolve readily in a solvent in which it is known to be soluble, this may indicate the presence of insoluble degradation products.
Inconsistent Experimental Results: The most critical indicator is often a decrease in yield or the appearance of unexpected byproducts in your chemical reactions.
Q5: What are the known chemical incompatibilities?
This compound should be stored away from strong oxidizing agents.[3][8] Contact with strong bases should also be avoided unless part of a planned chemical reaction, as it will deprotonate the carboxylic acid to form a salt.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of 3-Chloro-2-fluoro-6-methoxybenzoic acid.
Problem Observed
Potential Cause(s)
Recommended Action & Prevention
Discoloration (e.g., white powder now appears yellow/brown)
Exposure to air (oxidation) or UV light.Reaction with trace impurities.Prolonged storage at elevated temperatures.
Action: For non-critical applications, the material may still be usable. For sensitive syntheses, purification (e.g., recrystallization) or acquisition of a new batch is recommended.Prevention: Store in an amber or opaque vial, inside a desiccator, and under refrigerated conditions. Purge the container with an inert gas before sealing for long-term storage.
Compound is Clumped or Appears Wet
Moisture absorption from the atmosphere due to improper sealing or storage in a high-humidity environment.
Action: Dry the material in a vacuum desiccator before use.Prevention: Always ensure the container cap is tightly secured immediately after use. Store the container within a larger desiccator cabinet for an additional protective barrier.
Incomplete Dissolution in a Specified Solvent
The compound may have degraded into less soluble impurities.The incorrect solvent or an insufficient volume of solvent is being used.
Action: Confirm the correct solvent and concentration. Gentle warming or sonication may aid dissolution. If the issue persists, it strongly suggests degradation, and the material should not be used for quantitative or sensitive applications.Prevention: Follow recommended storage protocols to maintain the compound's purity and expected solubility profile.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting issues related to the compound's stability.
Caption: Troubleshooting workflow for assessing compound stability.
Experimental Protocols
Protocol 1: Rapid Quality Assessment via Visual and Solubility Check
This protocol provides a quick method to assess the integrity of your 3-Chloro-2-fluoro-6-methoxybenzoic acid before use.
Objective: To verify the physical state and solubility of the compound against expected standards.
Materials:
Sample of 3-Chloro-2-fluoro-6-methoxybenzoic acid
Analytical balance
Appropriate solvent (e.g., Dimethyl Sulfoxide (DMSO) or as required by your procedure)
Vortex mixer or sonicator
Clear glass vial
Procedure:
Visual Inspection: Dispense a small amount of the solid onto a clean, white weighing paper. Observe the color and consistency under good lighting. The compound should be a white to off-white crystalline powder.[6] Note any discoloration or clumping.
Solubility Test:
a. Weigh approximately 5 mg of the compound and transfer it to a clear glass vial.
b. Add the appropriate volume of solvent to achieve a target concentration (e.g., 1 mL of DMSO for a 5 mg/mL solution).
c. Cap the vial and vortex vigorously for 30 seconds. If necessary, place the vial in a sonicator bath for 2-5 minutes.
d. Observe the solution. It should be clear and free of suspended particles. Any haziness or visible solid indicates poor solubility, which may be a result of degradation.
Summary of Storage Conditions
Parameter
Recommendation
Rationale & Key Considerations
Temperature
2–8 °C (Long-term)
Slows kinetic processes of degradation. Ambient temperature is acceptable for short-term use.[4][5]
Atmosphere
Dry; Inert gas for sensitive applications
Prevents hydrolysis and oxidation. Keep container tightly closed.[1]
Light Exposure
Protect from light
Prevents potential photochemical degradation. Use of amber or opaque containers is recommended.
Container
Tightly sealed, appropriate material (e.g., glass)
Prevents contamination and ingress of moisture and air.[1][6]
Incompatibilities
Store away from strong oxidizing agents and strong bases.
To prevent hazardous reactions and maintain compound stability.[3][8]
References
Ossila Ltd. (2023). 3-Chloro-2-fluorobenzoic acid - SAFETY DATA SHEET.
Sigma-Aldrich. Material Safety Data Sheet.
Sigma-Aldrich. (2025). SAFETY DATA SHEET.
Sdfine. 3-chloroperoxy benzoic acid.
Fisher Scientific. SAFETY DATA SHEET.
Thermo Fisher Scientific. (2015). SAFETY DATA SHEET.
Fisher Scientific. (2024). SAFETY DATA SHEET.
Synquest Labs. (2016). 3-Fluoro-4-methoxybenzoic acid - Safety Data Sheet.
Fisher Scientific. SAFETY DATA SHEET - 3-Chlorobenzoic acid.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: CRY-3CF6M-004
Status: Open
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting purity, oiling out, and yield issues in 3-Chloro-2-fluoro-6-methoxybenzoic acid isolation.
Executive Summary
Crystallizing 3-Chloro-2-fluoro-6-methoxybenzoic acid (CFMBA) presents unique challenges due to the competing electronic effects of the electron-withdrawing halogens (Cl, F) and the electron-donating methoxy group. These substituents create a molecule with significant dipole moments and potential for polymorphism.
Common failure modes reported by our users include oiling out (liquid-liquid phase separation) during cooling, retention of regioisomers (specifically the 4-chloro isomer if synthesized via lithiation), and solvate formation . This guide provides a root-cause analysis and validated protocols to resolve these issues.
Phase 1: Diagnostic & Triage
Before altering your protocol, identify your specific failure mode using the table below.
Symptom
Probable Cause
Immediate Action
Oiling Out (Milky emulsion instead of crystals)
Metastable Zone Width (MSZW) exceeded; Impurity profile >2% lowering effective MP; Cooling rate too fast.
Reheat to dissolution. Add seed crystals at . Reduce cooling rate to 0.1°C/min.
Low Yield (<70%)
pH of mother liquor > 2.0; Product loss to "mother liquor" due to high organic solvent ratio.
Adjust final pH to < 1.0 using conc. HCl. Reduce organic co-solvent fraction.
Sticky/Clumping Crystals
Occlusion of solvent; Formation of an amorphous phase or solvate.
Perform a "slurry age" (Ostwald Ripening) cycle: Heat/Cool oscillation for 4 hours.
Wrong Melting Point (Broad or Low)
Regioisomer contamination (e.g., 3-chloro-6-fluoro-2-methoxy...); Inorganic salt retention.
Switch to a pH-swing recrystallization (Protocol A) to reject neutral organics.
Phase 2: Technical Deep Dive & Protocols
The Chemistry of the Challenge
The synthesis of CFMBA often involves the lithiation of 2-chloro-6-fluoroanisole followed by carboxylation. This route generates lithium salts and potential regioisomers. Because CFMBA is a benzoic acid derivative, its solubility is pH-dependent (
).
Critical Insight: The methoxy group increases solubility in organic solvents compared to poly-halogenated benzoic acids, making "drowning out" with water risky (leads to oiling).
Solution: A Reactive Crystallization (pH Swing) is superior to simple cooling crystallization for the crude isolation.
Protocol A: pH-Swing Purification (Recommended for Crude)
This method utilizes the acidity of the carboxylic acid to separate it from non-acidic impurities (unreacted anisoles) and inorganic salts.
Dissolution: Suspend crude solid in Water (5 vol). Add 1M NaOH dropwise until pH reaches 10–11. The solid should dissolve completely as the sodium salt.
Check: If solids remain, filter them out (these are likely neutral organic impurities).
Organic Wash: Extract the aqueous solution with Toluene (2 vol). Discard the organic (top) layer.
Why: This removes unreacted starting materials (chloro-fluoro-anisoles) which cause oiling out later.
Controlled Acidification (The Critical Step):
Stir the aqueous phase at 25°C.
Slowly add 6M HCl until the solution becomes cloudy (approx. pH 4.0–4.5).[2] STOP.
Seed: Add 0.5% wt/wt pure seed crystals. Stir for 30 mins to establish a crystal bed.
Final Acidification: Continue adding HCl slowly over 2 hours until pH < 1.0.
Isolation: Filter the resulting white slurry. Wash with cold water (2 vol) to remove NaCl/LiCl. Dry at 50°C under vacuum.
If the purity is >98% but the crystal habit is poor (needles/plates causing flow issues), use this solvent-antisolvent method.
Solvent System: Methanol (Solvent) / Water (Antisolvent)
Dissolve: Dissolve 10g CFMBA in 30 mL Methanol at 50°C.
Filter: Polish filter (0.45 micron) to remove dust/insolubles.
Antisolvent Addition: Add 10 mL Water (warm) slowly. Solution should remain clear.
Seeding: Add seeds. Cool to 40°C. Hold for 1 hour.
Crystallization: Add remaining 20 mL Water over 2 hours while cooling to 5°C.
Harvest: Filter and dry.
Phase 3: Visualization of Logic
The following diagram illustrates the decision tree for purifying CFMBA, highlighting the separation of specific impurities.
Caption: Workflow for pH-swing purification of 3-Chloro-2-fluoro-6-methoxybenzoic acid, emphasizing impurity rejection points.
Phase 4: Data & Specifications
Solubility Profile (Estimated)
Note: Solubility is highly pH-dependent. Data below assumes pH < 1 (Free Acid form).
Solvent
Solubility at 25°C (mg/mL)
Solubility at 60°C (mg/mL)
Suitability
Water (pH 1)
< 0.5
~ 2.0
Antisolvent
Methanol
> 200
Very High
Good Solvent
Toluene
~ 40
~ 120
Selective Solvent (Good for rejection)
Acetonitrile
> 150
Very High
Good Solvent
Heptane
< 1.0
< 5.0
Antisolvent
Impurity Markers
When analyzing HPLC data, look for these common specific impurities:
Regioisomer A (4-Chloro-2-fluoro...): Often elutes after the main peak on C18 columns due to higher lipophilicity.
Des-chloro analog (2-Fluoro-6-methoxy...): Elutes before the main peak.
Dimer/Anhydride: Appears if drying temperature > 80°C.
References
Sigma-Aldrich. (n.d.). 3-Chloro-2-fluorobenzoic acid 98% Properties. Retrieved from
Context: Used to establish baseline melting points and solubility behavior for chloro-fluoro-benzoic acid analogs.
TCI Chemicals. (n.d.). 2-Fluoro-6-methoxybenzoic Acid Properties. Retrieved from
Context: Reference for the physical properties of the des-chloro analog, specifically the lower melting point range (90-94°C) which contributes to oiling out risks.
Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Retrieved from
Context: Describes the synthesis and isolation logic for 2-fluoro-3-substituted benzene deriv
PubChem. (n.d.). 3-chloro-2-fluoro-6-methoxybenzoic acid (Compound).[5] Retrieved from
Context: Verification of chemical structure, molecular weight (204.58 g/mol ), and identifiers.
European Patent Office. (2008). EP2231678 - Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes. Retrieved from
Context: Detailed methodology on the lithiation and carboxylation routes used to synthesize this specific class of benzoic acids.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated benzoic acid derivatives.
Scaling up the synthesis of "3-Chloro-2-fluoro-6-methoxybenzoic acid"
Technical Support Guide: Scalable Synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid Executive Summary & Process Strategy Scaling up the synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid requires navigating a trade-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Scalable Synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid
Executive Summary & Process Strategy
Scaling up the synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid requires navigating a trade-off between atom economy and process safety. While medicinal chemistry routes often utilize cryogenic lithiation, this poses significant safety and cost challenges at the kilogram scale.
For process scale-up, we recommend the Nucleophilic Aromatic Substitution (SNAr) route starting from 3-chloro-2,6-difluorobenzonitrile (or the corresponding benzoic acid ester). This pathway avoids hazardous organolithiums and operates at manageable temperatures, though it requires strict control over regioselectivity.
Critical Challenge: Regioselective installation of the methoxy group without displacing the C2-fluorine or the C3-chlorine.
Recommended Manufacturing Workflows
Route A: The Scalable Industrial Method (SNAr)
Best for: Kilogram-to-ton scale, batch reactors, safety-critical environments.
This route leverages the electronic difference between the two fluorine atoms. The C6-fluorine is sterically more accessible and electronically activated by the ortho-nitrile/carboxyl group, whereas the C2-fluorine is sterically crowded by the adjacent C3-chlorine.
Mechanism: Directed Ortho-Metalation (DoM) at the C2 position (between F and OMe), followed by CO2 quench.
Process Visualization (DOT Diagram)
Caption: Comparison of Route A (Blue, SNAr) and Route B (Red, Lithiation). Route A is preferred for scale-up due to milder conditions.
Detailed Experimental Protocols
Protocol A: SNAr Scale-Up (Recommended)
Parameter
Specification
Rationale
Stoichiometry
1.05 eq NaOMe
Slight excess ensures conversion; too much risks bis-substitution (displacing the second F).
Solvent
Methanol (anhydrous)
Polar protic solvent stabilizes the transition state; prevents transesterification byproducts.
Temperature
0°C 20°C
CRITICAL: Start cold to favor kinetic substitution at the less hindered C6 position.
Concentration
0.5 M - 1.0 M
High concentration favors reaction rate but increases exotherm risk.
Step-by-Step:
Charge reactor with 3-Chloro-2,6-difluorobenzonitrile and Methanol.
Cool to 0°C.
Slowly dose 25% NaOMe/MeOH solution over 2 hours. Do not allow temp to exceed 5°C during addition.
Warm to 20–25°C and stir for 4–6 hours. Monitor by HPLC.
Checkpoint: Target <1% starting material. If >5% bis-methoxy impurity (3-chloro-2,6-dimethoxy...) appears, reduce temperature in future batches.
Add 20% NaOH (aq) directly to the mixture and heat to reflux (hydrolysis of nitrile).
Distill off methanol/ammonia.
Acidify with HCl to pH 1–2 to precipitate the product.
Protocol B: Lithiation (Low Temperature / Flow)
Substrate: 4-Chloro-3-fluoroanisole.
Solvent: Anhydrous THF.
Base: LDA (Lithium Diisopropylamide) is preferred over n-BuLi to minimize nucleophilic attack on the ring, though n-BuLi often works due to the strong directing groups.
Procedure:
Cool THF/Substrate to -78°C.
Add LDA dropwise (maintain T < -70°C).
Stir 1 hour (Lithiation occurs at C2, between F and OMe).
Bubble excess CO2 gas (dried) into the solution.
Quench with dilute HCl.
Troubleshooting & FAQs
Category: Regioselectivity & Impurities
Q: In the SNAr route, I am seeing ~15% of the "Bis-methoxy" impurity. How do I stop this?A: The bis-methoxy impurity (3-chloro-2,6-dimethoxybenzoic acid) forms when the second fluorine (at C2) is also displaced.
Cause: Temperature too high or local concentration hotspots of NaOMe.
Fix:
Reduce reaction temperature to -10°C or 0°C.
Improve agitation speed to ensure rapid dispersion of NaOMe.
Strictly limit NaOMe to 1.0–1.05 equivalents.
Q: I am getting the wrong isomer (3-Chloro-6-fluoro-2-methoxybenzoic acid).A: This indicates attack at the C2 fluorine (next to Cl) rather than C6.
Analysis: While C6 is sterically favored, C2 is highly activated by the inductive effect of the adjacent Chlorine.
Fix: Switch solvent to a non-polar aprotic solvent (like Toluene) with a phase transfer catalyst (Crown ether) and solid NaOMe. This "naked anion" effect often enhances steric discrimination, favoring the more accessible C6 position.
Category: Scale-Up Safety
Q: Can we run the lithiation route at -20°C to save cooling costs?A:NO. At -20°C, the lithiated species (2-lithio-1-chloro-2-fluoro-4-methoxybenzene) is unstable and prone to Benzyne formation (elimination of LiF). This can lead to explosive polymerization or "tars."
Alternative: If you must run at -20°C, use a Continuous Flow Reactor (CFR) with a residence time of <30 seconds before the CO2 quench.
Category: Purification[2][3]
Q: The final acid contains unhydrolyzed nitrile. Can I re-process it?A: Yes. The nitrile is robust. Resuspend the wet cake in 20% NaOH and reflux for an additional 6–12 hours. Ensure methanol is removed, as hydrolysis is slower in alcohol-water mixtures than in pure water.
References
Regioselective Nucleophilic Substitution:Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines. (Analogous mechanism for regiocontrol).
Lithiation Strategy:Optimization of Organolithium Reactions: Scale-up issues and benzyne form
Boronic Acid Analog Synthesis:Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
Fluorinated Benzoic Acid Synthesis:A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (Demonstrates the nitration/SNAr approach on similar scaffolds).
General Scale-Up Guide:Right First Time in (Fine-Chemical) Process Scale-up.
Technical Support Center: Purification of 3-Chloro-2-fluoro-6-methoxybenzoic acid
Welcome to the Technical Support Center for the purification of 3-Chloro-2-fluoro-6-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the purification of 3-Chloro-2-fluoro-6-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed protocols for obtaining this key building block in a highly pure form.
Introduction
3-Chloro-2-fluoro-6-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid, a structural motif frequently encountered in the development of novel pharmaceutical agents and agrochemicals. The precise arrangement of its substituents is crucial for its biological activity and chemical reactivity. Consequently, achieving high purity is paramount for reliable and reproducible downstream applications.
This guide provides a comprehensive overview of common impurities, purification strategies, and analytical methods for purity assessment. The information is presented in a question-and-answer format to directly address the challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of 3-Chloro-2-fluoro-6-methoxybenzoic acid?
A1: The impurity profile of 3-Chloro-2-fluoro-6-methoxybenzoic acid is highly dependent on its synthetic route. A common and efficient method for its preparation involves the directed ortho-metalation (lithiation) of a suitable precursor, such as 2-chloro-1-fluoro-3-methoxybenzene, followed by carboxylation with carbon dioxide.
Based on this synthetic pathway, the following impurities are commonly encountered:
Isomeric Byproducts: Incomplete regioselectivity during the lithiation step can lead to the formation of other positional isomers. The primary isomeric impurity would likely be 4-chloro-3-fluoro-2-methoxybenzoic acid.
Dehalogenated Byproducts: Partial or complete removal of the halogen substituents (chloro and/or fluoro) can occur, leading to the formation of benzoic acid derivatives with fewer halogen atoms.
Over-lithiated/Carboxylated Species: In some instances, dilithiation followed by dicarboxylation can occur, though this is generally less common with careful control of reaction conditions.
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., tetrahydrofuran, diethyl ether, hexanes) and residual quenching reagents (e.g., hydrochloric acid) may be present.
Q2: What is the most effective initial purification strategy for this compound?
A2: For most crystalline organic solids, recrystallization is the most effective and economical first-pass purification technique. The key is to select an appropriate solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.
Q3: How do I choose the right solvent for recrystallization?
A3: The principle of "like dissolves like" is a good starting point. Given the polar nature of the carboxylic acid group and the presence of halogens and a methoxy group, a range of solvents with varying polarities should be screened.
Recommended Solvent Screening Protocol:
Place a small amount of the crude material (10-20 mg) into several test tubes.
Add a few drops of a single solvent to each tube at room temperature. Observe the solubility. The ideal solvent will not dissolve the compound at room temperature.
Heat the tubes that showed poor room temperature solubility. The compound should dissolve completely at or near the boiling point of the solvent.
Allow the hot solutions to cool slowly to room temperature. Abundant crystal formation indicates a good single-solvent system.
If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.
Commonly successful solvents for substituted benzoic acids include:
Water (for more polar compounds)
Ethanol/Water mixtures
Acetone/Hexane mixtures
Ethyl Acetate/Hexane mixtures
Toluene
Q4: My compound "oils out" during recrystallization. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To troubleshoot this:
Increase the amount of solvent: This will keep the compound in solution at a lower temperature.
Use a lower boiling point solvent: This ensures the dissolution temperature is below the melting point of your compound.
Switch to a different solvent system: The initial choice may be unsuitable.
Q5: What other purification techniques can I use if recrystallization is insufficient?
A5: If recrystallization fails to remove closely related impurities (e.g., isomers), column chromatography is the next logical step. For acidic compounds like 3-Chloro-2-fluoro-6-methoxybenzoic acid, silica gel chromatography is often effective.
A typical starting point for mobile phase selection would be a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid (0.1-1%) added to suppress the ionization of the carboxylic acid group and reduce tailing.
For very challenging separations, High-Performance Liquid Chromatography (HPLC) , particularly preparative reverse-phase HPLC, can provide excellent resolution.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Low Recovery After Recrystallization
- Using too much solvent. - Premature crystallization during hot filtration. - Crystals are too fine and pass through the filter paper. - The compound is significantly soluble in the cold solvent.
- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the filtration apparatus is pre-heated. - Use a finer porosity filter paper or a double layer. - Cool the filtrate in an ice bath to minimize solubility.
Persistent Colored Impurities
- Highly colored byproducts that co-crystallize.
- Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb the desired product.
Co-elution of Impurities in Column Chromatography
- Insufficient resolution between the product and impurities. - Improper mobile phase composition.
- Use a shallower solvent gradient or switch to isocratic elution. - Try a different solvent system with different selectivity. - Consider a different stationary phase (e.g., alumina or a bonded phase).
Inaccurate Purity Assessment by TLC
- Co-spotting of the compound and impurities. - Inappropriate mobile phase.
- Try multiple mobile phases of varying polarity. - Use a 2D-TLC technique.
Detailed Experimental Protocols
Protocol 1: Recrystallization of 3-Chloro-2-fluoro-6-methoxybenzoic acid
Solvent Selection: Based on preliminary screening, select a suitable solvent or solvent system (e.g., ethanol/water).
Dissolution: In an Erlenmeyer flask, add the crude 3-Chloro-2-fluoro-6-methoxybenzoic acid. Add the minimum amount of the hot primary solvent (e.g., ethanol) to dissolve the solid completely with gentle heating and stirring.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
Crystallization: If using a two-solvent system, add the hot anti-solvent (e.g., water) dropwise to the hot solution until the solution becomes slightly turbid. Add a few more drops of the primary solvent to redissolve the precipitate.
Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the flask during this period.
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for method development. Optimization will be required for your specific instrument and impurity profile.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be:
0-2 min: 5% B
2-20 min: 5% to 95% B
20-25 min: 95% B
25-26 min: 95% to 5% B
26-30 min: 5% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve a small amount of the purified compound in the initial mobile phase composition or a suitable solvent like acetonitrile.
Visualization of the Purification Workflow
Caption: General workflow for the purification of 3-Chloro-2-fluoro-6-methoxybenzoic acid.
References
This guide was compiled using general principles of organic chemistry purification and information from various sources on the purification of substituted benzoic acids. For more detailed information on specific techniques, please consult the following resources:
Recrystallization Techniques: For a comprehensive overview of recrystallization theory and practice, refer to standard organic chemistry labor
Chromatography Principles: For detailed information on column chromatography and HPLC, consult specialized texts on these techniques.
Separation of Benzoic Acid Isomers by HPLC: Journal articles discussing the separation of positional isomers of substituted benzoic acids can provide valuable insights into method development.[1][2][3][4]
GC-MS Analysis of Benzoic Acid Derivatives: Literature on the GC-MS analysis of carboxylic acids can be useful for identifying and quantifying volatile impurities.[5][6][7]
Technical Support Center: Synthetic Strategies for 3-Chloro-2-fluoro-6-methoxybenzoic acid
Welcome to the technical support guide for the synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into alternative synthetic routes, addressing common experimental challenges through a practical question-and-answer format and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches for synthesizing a polysubstituted aromatic system like 3-Chloro-2-fluoro-6-methoxybenzoic acid?
A1: The synthesis of highly substituted benzoic acids, such as this target, generally relies on two powerful strategies:
Directed ortho-Metalation (DoM): This approach involves the use of a directing group on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific adjacent (ortho) position. The resulting aryllithium intermediate is then quenched with an electrophile. For this target, the methoxy or even the carboxylate group itself can serve as directing groups.[1][2][3]
Carboxylation of an Organometallic Reagent: This classic method involves creating a Grignard or organolithium reagent from a corresponding aryl halide and then reacting it with carbon dioxide (often as dry ice) to form the carboxylate, which is subsequently protonated to yield the benzoic acid.[4][5][6]
The choice between these routes depends on the availability of starting materials, scalability, and tolerance to specific functional groups.
Q2: Which substituent on the target molecule (chlorine, fluorine, or methoxy) presents the most significant challenge during synthesis?
A2: Introducing the substituents with precise regiocontrol is the core challenge. The fluorine atom is often incorporated early in the synthesis, as its strong electron-withdrawing nature can complicate subsequent reactions like Friedel-Crafts or certain metalations.[7] The primary difficulty lies in the selective introduction of the chlorine atom at the C3 position without affecting the other positions. The methoxy group at C6 and the fluorine at C2 strongly influence the reactivity and direct incoming electrophiles, making regioselectivity a critical parameter to control in any synthetic step.
Q3: How do I select the optimal synthetic route for my laboratory's capabilities?
A3:
For labs equipped for air-sensitive chemistry: If you have experience with organolithium reagents and can ensure strictly anhydrous conditions at low temperatures (-78 °C), the Directed ortho-Metalation (DoM) route offers an elegant and often shorter path to the final product.[1][8]
For a more classical and robust approach: The Grignard reagent carboxylation route is highly reliable, though it may require a longer synthesis to prepare the necessary aryl halide precursor. This method is generally less sensitive than DoM but still requires anhydrous conditions.[4][9]
Below, we explore these two primary strategies in detail.
Strategy 1: Synthesis via Directed ortho-Metalation (DoM)
This strategy leverages the directing ability of the methoxy and carboxylate groups to achieve regioselective chlorination. The starting material would ideally be 2-fluoro-6-methoxybenzoic acid.
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Caption: Workflow for the Directed ortho-Metalation (DoM) approach.
Q4: In the DoM route, how do the existing substituents direct the lithiation?
A4: The directing ability of substituents for lithiation generally follows the order: -CONR₂ > -OMOM > -OMe > -F. However, when using an unprotected benzoic acid, the initial deprotonation occurs at the acidic proton of the carboxyl group. The resulting carboxylate (-COO⁻Li⁺) becomes a powerful ortho-directing group. In 2-fluoro-6-methoxybenzoic acid, both the C3 and C5 positions are ortho to the methoxy group, but only the C5 position is ortho to the carboxylate. Studies have shown that with a base system like s-BuLi/TMEDA, deprotonation occurs exclusively at the position ortho to the carboxylate. I[1][2]n our case, this would be the C5 position. To achieve chlorination at C3, one would need to start with a precursor where C3 is the most activated and accessible position, or use a different directing group strategy.
An alternative DoM strategy would be to start with 1-chloro-3-fluoro-2-methoxybenzene. Here, the methoxy group is the primary directing group. Lithiation would occur ortho to the methoxy, at the C6 position. Subsequent carboxylation would then yield the desired product.
Troubleshooting Guide: Directed ortho-Metalation
Issue / Observation
Potential Cause(s)
Recommended Solution(s)
Reaction fails to initiate (starting material recovered)
1. Inactive organolithium reagent.2. Presence of moisture or other proton sources in the reaction.
1. Titrate the s-BuLi or n-BuLi solution before use to determine its exact molarity.2. Flame-dry all glassware. Use freshly distilled, anhydrous THF. Ensure the starting material is completely dry.
Formation of the wrong regioisomer
The choice of base and additives dictates the site of metalation. n-BuLi/t-BuOK can favor metalation ortho to the methoxy group over the carboxylate.
[3][8] For deprotonation ortho to the carboxylate, s-BuLi/TMEDA at -78 °C is the preferred system. I[1][2]f targeting a position ortho to the methoxy group, consider using a different base system or protecting the carboxylic acid.
Low yield of chlorinated product
1. Inefficient electrophilic quench.2. The aryllithium intermediate is unstable at higher temperatures.
1. Use a highly reactive chlorine source like hexachloroethane (C₂Cl₆). Ensure the electrophile is added slowly at -78 °C.2. Strictly maintain the temperature at -78 °C until the reaction is quenched. Do not allow the mixture to warm up.
Complex mixture of byproducts
The aryllithium intermediate may be reacting with the solvent (THF) or other species if the electrophilic quench is too slow or inefficient.
Add the electrophile neat or as a pre-cooled solution in THF to ensure rapid reaction with the aryllithium species.
Strategy 2: Synthesis via Grignard Reagent Carboxylation
This robust and widely-used method involves the formation of an aryl Grignard reagent from a suitable precursor, followed by reaction with CO₂. The key challenge is the synthesis of the required starting material: 1-Bromo-3-chloro-2-fluoro-6-methoxybenzene .
Caption: Workflow for the Grignard Reagent Carboxylation approach.
Q5: What are the most critical factors for successfully forming the Grignard reagent?
A5: Grignard reagent formation is highly sensitive to reaction conditions. The three most critical factors are:
Absolute Absence of Water: All glassware must be rigorously flame-dried under vacuum or in an oven, and all solvents (typically THF or diethyl ether) must be anhydrous. Grignard reagents are strong bases and will be instantly quenched by water.
2[9][10]. Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. A small crystal of iodine or a few drops of 1,2-dibromoethane are typically used to activate the surface and initiate the reaction.
Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the reagent from reacting with atmospheric oxygen or moisture.
Q6: Are there any functional groups that are incompatible with this Grignard reaction?
A6: Yes. Grignard reagents react with any functional group containing acidic protons. T[4][5]his includes alcohols, phenols, thiols, amines, and carboxylic acids themselves. Therefore, the aryl halide precursor must be free of these groups. The chloro, fluoro, and methoxy groups on our precursor are all compatible with Grignard formation.
1. Wet glassware or solvent.2. Inactive magnesium turnings.3. Aryl halide is not pure.
1. Re-dry all equipment and use fresh anhydrous solvent.2. Add a small iodine crystal and gently warm the flask to initiate. If this fails, use fresh, high-quality magnesium turnings.3. Purify the aryl bromide precursor before use.
Low yield of carboxylic acid after workup
1. Premature quenching of the Grignard reagent by atmospheric CO₂ or moisture.2. Incomplete carboxylation.
1. Maintain a positive pressure of inert gas throughout the reaction. Add the Grignard solution via cannula to a flask containing a large excess of crushed dry ice, ensuring the CO₂ is always in excess.6]r>2. Stir the reaction mixture vigorously as the Grignard reagent is added to the dry ice slurry to ensure efficient mixing.
Formation of a significant amount of biphenyl byproduct
Wurtz-type coupling of the Grignard reagent with unreacted aryl bromide.
This is often caused by localized overheating. Add the aryl bromide solution slowly to the magnesium suspension to control the exotherm. Gentle heating may be required for initiation, but the reaction should be maintained at a gentle reflux, not aggressively boiled.
Detailed Experimental Protocol: DoM of 1-Chloro-3-fluoro-2-methoxybenzene
This protocol is a representative procedure based on established methodologies for directed metalation and carboxylation. I[1][11][12]t should be performed by personnel trained in handling air- and moisture-sensitive reagents.
Objective: To synthesize 3-Chloro-2-fluoro-6-methoxybenzoic acid via lithiation of 1-chloro-3-fluoro-2-methoxybenzene followed by carboxylation.
Materials:
1-Chloro-3-fluoro-2-methoxybenzene (1.0 eq)
Anhydrous Tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) in hexanes (1.1 eq), titrated
Dry Ice (CO₂), crushed
Hydrochloric Acid (HCl), 1 M aqueous solution
Ethyl Acetate
Brine (saturated aq. NaCl)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser under a high vacuum. Allow the flask to cool to room temperature under a positive pressure of dry argon.
Reaction Setup: To the flask, add 1-chloro-3-fluoro-2-methoxybenzene (1.0 eq) and anhydrous THF (to make a ~0.2 M solution) via syringe.
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. While stirring vigorously, add n-BuLi (1.1 eq) dropwise via syringe over 20 minutes. The methoxy group directs the lithiation to the C6 position. Stir the resulting solution at -78 °C for 1 hour.
Carboxylation: In a separate, dry flask, place a large excess of freshly crushed dry ice. Using a cannula, slowly transfer the aryllithium solution onto the crushed dry ice with vigorous stirring. A thick white precipitate will form. Allow the mixture to slowly warm to room temperature as the excess CO₂ sublimes.
Workup: Once the mixture has reached room temperature, cautiously quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~2).
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Final Purification: The crude solid can be purified by recrystallization (e.g., from a mixture of hexanes and ethyl acetate) to afford pure 3-Chloro-2-fluoro-6-methoxybenzoic acid.
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
A Researcher's Guide to the Infrared Spectrum of 3-Chloro-2-fluoro-6-methoxybenzoic Acid: A Functional Group Analysis
For the discerning researcher in medicinal chemistry and materials science, infrared (IR) spectroscopy is an indispensable tool for structural elucidation. This guide provides an in-depth analysis of the expected IR spec...
Author: BenchChem Technical Support Team. Date: February 2026
For the discerning researcher in medicinal chemistry and materials science, infrared (IR) spectroscopy is an indispensable tool for structural elucidation. This guide provides an in-depth analysis of the expected IR spectrum of 3-Chloro-2-fluoro-6-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid with potential applications in drug development. By dissecting the vibrational modes of its constituent functional groups, we will construct a theoretical spectrum, offering a robust framework for the interpretation of experimental data. This guide will delve into the causal relationships between molecular structure and spectral features, providing the foundational knowledge needed for confident compound identification and quality control.
The Molecular Blueprint: Functional Groups at a Glance
3-Chloro-2-fluoro-6-methoxybenzoic acid is a complex molecule featuring a variety of functional groups, each with a characteristic vibrational signature in the infrared region of the electromagnetic spectrum. The primary functionalities to consider are:
Carboxylic Acid (-COOH): This group is defined by its hydroxyl (-OH) and carbonyl (C=O) moieties.
Aromatic Ring (Benzene derivative): The substituted phenyl ring gives rise to characteristic C=C and C-H stretching and bending vibrations.
Methoxy Group (-OCH₃): An ether linkage on the aromatic ring.
Halogen Substituents (C-Cl and C-F): The carbon-halogen bonds also exhibit distinct stretching vibrations.
The interplay of these groups, including electronic effects such as induction and resonance, will influence the precise wavenumbers of their absorptions.
Deconstructing the Spectrum: A Functional Group Deep Dive
The Carboxylic Acid Signature: A Tale of Two Bonds
The carboxylic acid functional group provides some of the most recognizable peaks in an IR spectrum.
O-H Stretch: Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers, the O-H stretching vibration of a carboxylic acid is exceptionally broad and intense.[1][2][3] This broad absorption band is typically centered around 3000 cm⁻¹ and can span a wide range, often from 2500 to 3300 cm⁻¹.[2][3][4] This characteristic breadth is a hallmark of a carboxylic acid and can sometimes overlap with C-H stretching frequencies.[1][3]
C=O (Carbonyl) Stretch: The carbonyl group of a carboxylic acid gives rise to a strong, sharp absorption peak. For a dimeric, saturated carboxylic acid, this peak is typically observed in the range of 1700-1725 cm⁻¹.[2] Conjugation with the aromatic ring in 3-Chloro-2-fluoro-6-methoxybenzoic acid is expected to slightly lower this frequency. The presence of electron-withdrawing substituents (Cl and F) may counteract this effect to some extent. Therefore, a strong absorption between 1690 and 1760 cm⁻¹ is anticipated.[3][4]
C-O Stretch: The stretching vibration of the C-O single bond in the carboxylic acid group is coupled with the O-H in-plane bending and appears as a medium to strong band in the 1210-1320 cm⁻¹ region.[3]
The Aromatic Core: Vibrations of the Phenyl Ring
The substituted benzene ring has a series of characteristic absorptions.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring typically occur at wavenumbers just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range.[5][6][7] These peaks are generally of weak to medium intensity.
Aromatic C=C Stretch: The in-ring C=C stretching vibrations of the benzene ring result in a series of sharp, medium-intensity bands in the 1400-1600 cm⁻¹ region.[8][9] Commonly, two or three bands are observed around 1600, 1585, 1500, and 1450 cm⁻¹.[7][9]
C-H Out-of-Plane Bending: The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern on the ring and appear in the 675-900 cm⁻¹ region.[5][7] For a 1,2,3,4-tetrasubstituted benzene ring, as in our molecule of interest, specific patterns can be predicted, though they can be complex.
The Methoxy Group: An Ether's Tale
The methoxy group (-OCH₃) is an aromatic ether, and its C-O bond vibrations are diagnostic.
Asymmetric C-O-C Stretch: Aromatic ethers, like anisole (methoxybenzene), typically show a strong, characteristic asymmetric C-O-C stretching band between 1200 and 1300 cm⁻¹.[10]
Symmetric C-O-C Stretch: A second, usually weaker, symmetric stretching band is expected at a lower frequency, typically in the 1010-1050 cm⁻¹ range.[10]
The Halogen Accents: C-Cl and C-F Vibrations
The carbon-halogen bonds provide valuable information in the lower frequency "fingerprint" region of the spectrum.
C-F Stretch: The C-F stretching vibration is known to produce a strong absorption in the 1000-1400 cm⁻¹ range.[11] The exact position can vary depending on the molecular environment.
C-Cl Stretch: The C-Cl stretching vibration absorbs in the 600-800 cm⁻¹ range and is typically of medium to strong intensity.[11][12][13]
Predictive Summary of IR Absorptions
The following table summarizes the expected characteristic IR absorption bands for 3-Chloro-2-fluoro-6-methoxybenzoic acid.
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Notes
Carboxylic Acid
O-H Stretch
2500 - 3300
Strong, Very Broad
Characteristic of hydrogen-bonded dimers.[2][3][4]
Carboxylic Acid
C=O Stretch
1690 - 1760
Strong, Sharp
Position influenced by conjugation and substituents.[3][4]
Visualizing the Molecular Structure and Functional Groups
Figure 1. Molecular structure and key functional groups of 3-Chloro-2-fluoro-6-methoxybenzoic acid.
Experimental Protocol: Acquiring an IR Spectrum
For researchers seeking to validate this theoretical analysis, the following general protocol for obtaining a solid-state IR spectrum using an Attenuated Total Reflectance (ATR) accessory is recommended.
Sample Preparation: A small amount of solid 3-Chloro-2-fluoro-6-methoxybenzoic acid is placed directly on the ATR crystal (typically diamond or germanium).
Pressure Application: A pressure clamp is applied to ensure intimate contact between the sample and the ATR crystal.
Background Spectrum: A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental interferences.
Sample Spectrum: The IR spectrum of the sample is then recorded.
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Analysis: The resulting spectrum is analyzed by identifying the positions, intensities, and shapes of the absorption bands and comparing them to the predicted values in this guide and standard correlation tables.
Conclusion
This guide provides a comprehensive, theory-grounded framework for the analysis of the IR spectrum of 3-Chloro-2-fluoro-6-methoxybenzoic acid. By understanding the vibrational characteristics of each functional group and the influence of the overall molecular structure, researchers can confidently interpret experimental data. The provided summary table and molecular structure diagram serve as quick references for identifying the key spectral features of this and structurally related compounds. This analytical approach underscores the power of IR spectroscopy as a primary tool for structural confirmation in the modern research laboratory.
References
Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
LibreTexts Chemistry. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link]
Scribd. (n.d.). IR Correlation Table. Retrieved from [Link]
Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]
Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in the fingerprint region. Retrieved from [Link]
LibreTexts Chemistry. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
A Comparative Guide to the Purity Analysis of 3-Chloro-2-fluoro-6-methoxybenzoic Acid: An HPLC-Centric Approach
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the critical task of purity analysis of 3-Chloro-2-fluoro-6-methoxybenzoic acid. As a key bu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the critical task of purity analysis of 3-Chloro-2-fluoro-6-methoxybenzoic acid. As a key building block and advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs), the purity of this compound is paramount, directly impacting the efficacy, safety, and regulatory compliance of the final drug product.[1][2][3] This document is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices.
The Primacy of HPLC in Purity Assessment
For quantifying the purity of complex organic molecules like 3-Chloro-2-fluoro-6-methoxybenzoic acid, High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard.[4] Its preeminence stems from its high precision, versatility in handling non-volatile compounds, and its exceptional ability to separate the main component from structurally similar impurities, such as isomers or degradation products, which may arise during synthesis or storage.[3][4] Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this analysis, establishing it as the foundational technique for quality control in pharmaceutical manufacturing.[1][5]
Devising a Self-Validating HPLC Protocol
A robust analytical method is not merely a set of instructions; it is a self-validating system where each parameter is chosen to ensure accuracy, reproducibility, and reliability. The development of an HPLC method for 3-Chloro-2-fluoro-6-methoxybenzoic acid is guided by the physicochemical properties of the analyte—specifically, its acidic nature and hydrophobicity.
The Causality of Chromatographic Choices
Stationary Phase (Column): A C18 (octadecylsilyl) column is the logical first choice. The retention mechanism on a C18 column is based on hydrophobic interactions between the analyte and the nonpolar stationary phase. Given the aromatic and substituted nature of our molecule, it possesses sufficient hydrophobicity for strong interaction and, therefore, effective separation.
Mobile Phase: The mobile phase composition is critical for achieving optimal separation.
Aqueous Component & pH Control: As a benzoic acid derivative, the analyte's ionization state is pH-dependent. To ensure consistent retention times and sharp, symmetrical peaks, the ionization of the carboxylic acid group must be suppressed. This is achieved by acidifying the aqueous portion of the mobile phase to a pH well below the analyte's pKa (typically < 3).[6] A common choice is a dilute solution of an acid like phosphoric acid or trifluoroacetic acid (TFA).[3][7]
Organic Modifier: Acetonitrile is a preferred organic solvent due to its low viscosity and UV transparency.[6] A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing it, is often employed to separate early-eluting polar impurities from the main, more retained peak and any late-eluting nonpolar impurities.
Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. Benzoic acid and its derivatives exhibit strong UV absorbance.[7] A wavelength scan of the main peak can determine the absorbance maximum (λ-max), which is then used for quantification to ensure maximum sensitivity. A common starting point for substituted benzoic acids is in the 230-280 nm range.[8][9][10][11][12] The DAD offers the additional advantage of confirming peak purity by comparing spectra across the peak.
Experimental Workflow: HPLC Purity Analysis
The following diagram illustrates the logical flow of the HPLC purity analysis process, from initial sample handling to the final purity calculation.
Caption: Workflow for HPLC Purity Analysis of 3-Chloro-2-fluoro-6-methoxybenzoic acid.
Detailed Experimental Protocol: HPLC Method
This protocol is a robust starting point for method development and validation.
Parameter
Condition
Rationale
Instrument
HPLC System with Gradient Pump, Autosampler, Column Oven, and DAD
Standard equipment for reproducible pharmaceutical analysis.
Column
C18, 4.6 x 150 mm, 5 µm particle size
A versatile, high-resolution column for reversed-phase separations.
Mobile Phase A
0.1% Phosphoric Acid in Water
Acidifies the mobile phase to suppress analyte ionization.[10]
Mobile Phase B
Acetonitrile
Common organic modifier with good UV transparency and elution strength.
Gradient Program
Time (min)
%B
0
30
20
80
25
80
26
30
30
30
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp.
30 °C
Controlled temperature ensures retention time stability.
Detection
DAD, 230 nm
Wavelength selected for good sensitivity for substituted benzoic acids.[10]
Injection Volume
10 µL
A typical volume to avoid column overloading.
Sample Prep.
Dissolve 10 mg of sample in 10 mL of Acetonitrile/Water (50:50)
Creates a 1 mg/mL stock, which can be further diluted as needed.
Method Validation: The Cornerstone of Trustworthiness
To ensure the method is fit for its intended purpose, it must be validated according to International Council for Harmonisation (ICH) guidelines.[10][13] This process provides a self-validating framework, proving the method's reliability.
Validation Parameter
Purpose & Acceptance Criteria
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. (Peak purity index > 0.999).
Linearity
To verify that the detector response is directly proportional to the analyte concentration over a specified range. (Correlation coefficient, r² ≥ 0.999).[9]
Accuracy
To determine the closeness of the measured value to the true value, often assessed by spike recovery studies. (Recovery typically 98.0% - 102.0%).[9]
Precision
To measure the method's reproducibility under the same operating conditions (repeatability) and on different days or with different analysts (intermediate precision). (Relative Standard Deviation, RSD ≤ 2.0%).[9]
Limit of Detection (LOD)
The lowest amount of analyte that can be detected but not necessarily quantitated. (Signal-to-Noise ratio of 3:1).
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (Signal-to-Noise ratio of 10:1).
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). (System suitability parameters remain within acceptable limits).[10]
A Comparative Analysis of Alternative Methodologies
While HPLC is the primary technique for routine quantitative analysis, other methods serve complementary and crucial roles, particularly during process development and impurity characterization.
Comparison of "3-Chloro-2-fluoro-6-methoxybenzoic acid" with other benzoic acid derivatives
This guide provides an in-depth technical comparison of 3-Chloro-2-fluoro-6-methoxybenzoic acid against its primary functional analogs, specifically Dicamba (3,6-dichloro-2-methoxybenzoic acid) and 3-Chloro-2-fluorobenzo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 3-Chloro-2-fluoro-6-methoxybenzoic acid against its primary functional analogs, specifically Dicamba (3,6-dichloro-2-methoxybenzoic acid) and 3-Chloro-2-fluorobenzoic acid .
Designed for drug discovery scientists and agrochemical researchers, this document analyzes the physicochemical advantages of the "Fluoro-Methoxy" substitution pattern and provides actionable synthesis and characterization protocols.
Executive Summary: The "Fluoro-Hybrid" Scaffold
3-Chloro-2-fluoro-6-methoxybenzoic acid (CAS: N/A for specific isomer in broad commercial lists; structurally related to CAS 1554885-43-6) represents a strategic "hybrid" scaffold between the herbicide Dicamba and the pharma-building block 3-Chloro-2-fluorobenzoic acid .
By replacing one of the bulky chlorine atoms of the Dicamba scaffold with a fluorine atom, this molecule offers a unique bioisosteric profile :
Steric Tuning: The 2-Fluoro substituent is significantly smaller (Van der Waals radius: 1.47 Å) than Chlorine (1.75 Å), potentially reducing steric clash in tight binding pockets (e.g., Aurora A kinase or TIR1 auxin receptors).
Electronic Modulation: The high electronegativity of the ortho-fluorine lowers the pKa of the benzoic acid moiety, increasing ionization at physiological pH compared to non-fluorinated analogs.
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks metabolic oxidation at the 2-position, a common clearance pathway for benzoic acids.
Physicochemical Comparison Matrix
The following table contrasts the target molecule with its closest industrial standards.
Feature
Target: 3-Chloro-2-fluoro-6-methoxybenzoic acid
Dicamba (Reference Std)
3-Chloro-2-fluorobenzoic acid
Structure
2-F, 3-Cl, 6-OMe
3,6-Cl, 2-OMe
2-F, 3-Cl
MW
204.58 g/mol
221.04 g/mol
174.56 g/mol
LogP (Pred.)
~1.9 – 2.1
2.21
2.16
pKa (Acid)
~2.5 (Predicted)*
1.87
2.65
H-Bond Acceptors
4 (COOH + OMe + F)
3
2
Primary Utility
Hybrid Scaffold (Pharma/Agro)
Herbicide (Auxin Mimic)
Pharma Intermediate (Kinase Inhibitors)
Metabolic Risk
Low (Blocked 2,3,6 pos)
Low (Chlorinated)
Moderate (Open 4,5,6 pos)
*Note: The ortho-fluorine effect significantly increases acidity compared to unsubstituted benzoic acid (pKa 4.2).
Structural Activity Relationship (SAR) Logic
The potency of this molecule stems from the "Ortho-Effect" on the carboxylate group.
Mechanism 1: Conformation Locking
In biological systems (e.g., Auxin signaling or Kinase binding), the planar conformation of benzoic acid is often energetically unfavorable due to steric clash with ortho substituents.
Dicamba: The 3,6-dichloro pattern forces the carboxylate out of plane (approx. 90° twist), which is the bioactive conformation for the TIR1 receptor.
Target Molecule: The 2-Fluoro and 6-Methoxy groups similarly force this twist but with less steric bulk than two chlorines. This allows the molecule to fit into smaller binding pockets where Dicamba might be sterically excluded.
Mechanism 2: The Fluorine "Shield"
The 2-Fluoro substituent acts as a metabolic shield. Unlike a Hydrogen (which can be hydroxylated) or a Methoxy (which can be O-demethylated), the Fluorine is metabolically inert in most Phase I metabolic pathways, extending the half-life of the compound in vivo.
Visualization: SAR & Bioisosteric Logic
Caption: SAR comparison showing how the target molecule retains the bioactive twist of Dicamba while improving metabolic stability via fluorination.
Experimental Protocols
A. Synthesis Strategy: Nucleophilic Aromatic Substitution (SnAr)
The most robust route to synthesize 3-Chloro-2-fluoro-6-methoxybenzoic acid avoids direct electrophilic chlorination (which lacks regiocontrol). Instead, use a Fluorine Displacement strategy starting from a highly fluorinated precursor.
Dissolution: Dissolve 10 mmol of 3-Chloro-2,6-difluorobenzoic acid in 20 mL of anhydrous MeOH. Cool to 0°C.
Addition: Add 2.2 equivalents of NaOMe (25% wt in MeOH) dropwise over 30 minutes. Note: The carboxylic acid will deprotonate first, consuming 1 eq.
Reflux: Heat the reaction to reflux (65°C) for 4–6 hours. Monitor by HPLC/TLC. The ortho-fluorine (position 6 or 2) is activated by the carboxylate and the other halogens.
Regioselectivity Note: The position para to the Chlorine (pos 6) is often more reactive than the position ortho to the Chlorine (pos 2) due to steric reasons, but mixtures may occur. Separation is required.
Quench: Acidify with 1N HCl to pH 2.
Isolation: Extract with Ethyl Acetate (3x). Wash with brine, dry over MgSO4, and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane:EtOAc gradient).
B. Characterization: pKa Determination
Because the ortho-fluorine significantly impacts acidity, experimental pKa verification is critical for formulation.
Protocol:
Prepare Solution: Dissolve 5 mg of the target acid in 10 mL of a 50:50 Methanol:Water mixture (to ensure solubility).
Titrant: Use 0.01 N NaOH (standardized).
Measurement: Perform a potentiometric titration at 25°C.
Calculation: Use the Henderson-Hasselbalch equation. Correct for the dielectric constant of the MeOH/Water co-solvent to estimate the aqueous pKa.
Expected Result: The pKa should be approx. 0.5–0.8 units lower than 3-chloro-6-methoxybenzoic acid due to the inductive effect of the 2-F.
Synthesis Workflow Diagram
The following diagram illustrates the recommended "Process Chemistry" route (Route C) compared to alternative discovery routes.
Caption: Primary synthetic route via Nucleophilic Aromatic Substitution (SnAr) offers higher yield potential than oxidative routes.
References
PubChem. (2025).[1] 3-chloro-2-fluoro-6-methoxybenzoic acid (Compound Summary).[2][3][4] National Library of Medicine. Available at: [Link]
Kelley, K. A., et al. (2003). Comparative Effects of Herbicide Dicamba and Related Compounds on Mitochondrial Bioenergetics.[5] Journal of Biochemical and Molecular Toxicology. Available at: [Link]
University of Tartu. (2019). Aqueous pKa values of Fluorinated Benzoic Acids. J. Phys. Org. Chem. Available at: [Link][6]
A Comparative Guide to 3-Chloro-2-fluoro-6-methoxybenzoic Acid and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract Substituted benzoic acids are a cornerstone scaffold in medicinal chemistry, valued for their ability to engage in crucial hydrogen bonding interac...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzoic acids are a cornerstone scaffold in medicinal chemistry, valued for their ability to engage in crucial hydrogen bonding interactions with biological targets.[1] This guide provides an in-depth comparative analysis of 3-Chloro-2-fluoro-6-methoxybenzoic acid, a polysubstituted building block, against a backdrop of structurally similar compounds. We will deconstruct the individual and synergistic contributions of its chloro, fluoro, and methoxy substituents, with a particular focus on the profound impact of the ortho substitution pattern on the molecule's physicochemical properties. By examining isomers, analogs, and bioisosteric replacements, this guide offers a framework for rational drug design, elucidating how subtle structural modifications can dramatically influence acidity, lipophilicity, metabolic stability, and target engagement. The content is supported by experimental protocols and data-driven comparisons to empower researchers in the strategic optimization of benzoic acid-based lead compounds.
The Benzoic Acid Scaffold: A Privileged Motif in Medicinal Chemistry
The benzoic acid moiety is a frequent feature in pharmacologically active compounds.[2] Its carboxylic acid group is a versatile pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, which allows it to form strong interactions with amino acid residues in the active sites of enzymes and receptors.[1] However, the utility of a benzoic acid derivative in a drug candidate is critically dependent on the nature and position of substituents on the aromatic ring.[1] These substituents modulate the molecule's electronic profile, lipophilicity (logP), acidity (pKa), and steric shape, thereby fine-tuning its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile and its pharmacodynamic activity.[1]
The Core Compound: A Deep Dive into 3-Chloro-2-fluoro-6-methoxybenzoic Acid
3-Chloro-2-fluoro-6-methoxybenzoic acid (CAS: 161957-55-7) is a highly functionalized molecule whose properties are dictated by the interplay of its three distinct substituents.[3][4]
Structural Features and Their Implications:
2-Fluoro Group: Fluorine, as the most electronegative element, exerts a strong electron-withdrawing inductive effect, which typically increases the acidity of the carboxylic acid.[5] Its small size allows it to mimic hydrogen, yet its presence can block sites of metabolism, enhancing the metabolic stability of the drug candidate.[5]
3-Chloro Group: Chlorine is also an electron-withdrawing halogen that influences the electronic properties of the ring and increases lipophilicity.[6] Importantly, halogens like chlorine can participate in "halogen bonding," a non-covalent interaction with electron-rich atoms that can contribute to binding affinity at a protein target.[7][8]
6-Methoxy Group: The methoxy group is electron-donating through resonance but can be weakly electron-withdrawing inductively. It can act as a hydrogen bond acceptor and its inclusion often impacts a compound's solubility and metabolic pathways.[9]
The Ortho Effect: A Dominant Influence
A critical feature of this molecule is the presence of substituents at both positions ortho to the carboxylic acid (the 2-fluoro and 6-methoxy groups). This steric crowding forces the carboxyl group to twist out of the plane of the benzene ring.[10][11] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which significantly increases the acidity of the carboxylic acid proton.[10][11][12] This "ortho effect" means that nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of the electronic nature of the substituent.[11][13]
Caption: The Ortho Effect in Substituted Benzoic Acids.
The true value of a building block is understood by comparing it to its analogs. The following sections explore how modifying the core structure of 3-chloro-2-fluoro-6-methoxybenzoic acid can impact its properties.
The Impact of Substituent Position
Moving the substituents to different positions on the ring dramatically alters the molecule's properties. For instance, shifting the methoxy group from the ortho (C6) to the para (C4) position would eliminate one of the steric buttresses of the ortho effect, likely reducing the compound's acidity. Furthermore, the electronic influence of a substituent varies between the ortho, meta, and para positions, which will affect the overall electron density of the ring and the pKa of the carboxylic acid.
Compound
Key Differences from Core Compound
Expected Impact on Properties
4-Chloro-2-fluoro-5-methoxybenzoic acid
Chloro is para to COOH; Methoxy is meta.
Reduced ortho effect (only one ortho sub), likely less acidic. Different dipole moment and binding interactions.
3-Chloro-4-fluoro-5-methoxybenzoic acid
No ortho substituents.
No significant ortho effect, will be a much weaker acid. Electronic effects of substituents will dominate pKa.
2-Chloro-3-fluoro-6-methoxybenzoic acid
Chloro and Fluoro positions swapped.
Maintains a strong ortho effect. Subtle changes in electronics and potential for halogen bonding.
Deconstructing the Contributions: Individual vs. Combined Effects
Analyzing simpler analogs reveals the contribution of each functional group. Halogen substitution generally increases acidity and lipophilicity, while a methoxy group can have variable effects depending on its position.[11]
Compound
pKa
logP (Calculated)
Key Takeaway
Benzoic Acid
4.20
1.87
Baseline reference.
2-Fluorobenzoic Acid
3.27
1.99
Ortho fluoro group increases acidity significantly.
3-Chlorobenzoic Acid
3.82
2.56
Meta chloro group increases acidity and lipophilicity.
2-Methoxybenzoic Acid
4.09
1.83
Ortho methoxy group has a modest effect on acidity.[11]
3-Chloro-2-fluoro-6-methoxybenzoic acid
~2.5-3.0 (Est.)
2.43 (Est.)
The combination of two ortho groups and an additional halogen results in a highly acidic and lipophilic compound.
While essential for target binding, the carboxylic acid group can be a liability, leading to metabolic instability (e.g., formation of reactive acyl glucuronides), poor membrane permeability, and rapid clearance.[15][16] A common strategy in medicinal chemistry is to replace the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties that can maintain biological activity while improving ADMET characteristics.[17][18]
Common Carboxylic Acid Bioisosteres:
1H-Tetrazole: A widely used bioisostere with a pKa (~4.5-4.9) similar to that of carboxylic acids.[18][19] It is more lipophilic and resistant to acyl glucuronidation.[18][19]
Acyl Sulfonamide: These are generally weaker acids (pKa ~9-10) but can form multiple hydrogen bonds and offer increased metabolic stability and membrane permeability.[18]
Hydroxamic Acid: This group is often used for its metal-chelating properties but can also serve as a carboxylic acid surrogate.[15]
Caption: Bioisosteric replacement strategy for carboxylic acids.
Experimental Protocols for Compound Evaluation
Objective comparison requires robust experimental data. Below are standardized protocols for characterizing and comparing benzoic acid derivatives.
Protocol 5.1: Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa).
Procedure:
Sample Preparation: Accurately weigh 10-20 mg of the benzoic acid derivative and dissolve in a known volume (e.g., 50 mL) of a suitable co-solvent system (e.g., 50:50 Methanol:Water) if not fully soluble in water.
Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and a micro-burette filled with a standardized titrant (e.g., 0.1 M NaOH).
Titration: Add the titrant in small, precise increments, recording the pH after each addition.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).
Protocol 5.2: In Vitro Target Binding Assay (Generic Fluorescence Polarization)
Objective: To determine the binding affinity (e.g., Ki or IC50) of the compounds to a target protein.
Procedure:
Reagents: Prepare a buffer solution, the target protein at a fixed concentration, and a fluorescently-labeled ligand (probe) that binds to the target.
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 3-chloro-2-fluoro-6-methoxybenzoic acid and its analogs) in DMSO, followed by a final dilution in the assay buffer.
Assay Plate: In a microplate, add the target protein, the fluorescent probe, and the test compounds. Include controls for no inhibition (DMSO only) and maximum inhibition.
Incubation: Incubate the plate at room temperature for a set time to allow binding to reach equilibrium.
Measurement: Read the fluorescence polarization on a suitable plate reader. A high polarization value indicates the probe is bound to the large protein, while a low value indicates it is unbound.
Data Analysis: Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[20]
Caption: Experimental workflow for compound evaluation.
Conclusion and Future Perspectives
3-Chloro-2-fluoro-6-methoxybenzoic acid is a valuable building block whose utility is defined by the complex interplay of its substituents. The pronounced ortho effect from its 2-fluoro and 6-methoxy groups makes it a significantly stronger acid than many other substituted benzoic acids, a property that can be critical for forming strong salt-bridge interactions with a target. The presence of both fluorine and chlorine offers opportunities to enhance metabolic stability and engage in halogen bonding, respectively.
When selecting this compound or its analogs for a drug discovery campaign, researchers must consider the specific requirements of their biological target and desired ADMET profile. Is a strong acid required for potency, or would a weaker acid with better permeability be preferable? Could the carboxylic acid be replaced with a bioisostere to mitigate metabolic risks? By systematically comparing isomers and analogs, and by employing the robust experimental protocols outlined herein, drug development professionals can rationally navigate the vast chemical space of substituted benzoic acids to design safer and more effective therapeutics.
References
BenchChem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
Gagnon, D., & Vézina-Dawod, S. (2016). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
De Vleeschauwer, M., et al. (n.d.). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
BenchChem. (n.d.). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
Wikipedia. (n.d.). Ortho effect.
Ngemen, T. A., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.
Quora. (2016). Why are ortho substituted benzoic acids more acidic?.
Chemistry LibreTexts. (2024). Substituent Effects on Acidity.
A Comparative Analysis of the Biological Activities of 3-Chloro-2-fluoro-6-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzoic acid scaffold serves as a cornerstone for the development of a myriad of therapeutic agents. Its deriva...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoic acid scaffold serves as a cornerstone for the development of a myriad of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive comparison of the biological activities of rationally designed derivatives of 3-Chloro-2-fluoro-6-methoxybenzoic acid. While literature on this specific parent compound is sparse, this analysis leverages established structure-activity relationships (SAR) of related halogenated and methoxy-substituted benzoic acids to project the therapeutic potential of its novel derivatives.
The strategic placement of chloro, fluoro, and methoxy groups on the phenyl ring of the parent compound presents a unique chemical canvas. The electron-withdrawing nature of the halogens and the electron-donating character of the methoxy group are anticipated to significantly influence the physicochemical properties and, consequently, the biological efficacy of the resulting derivatives.[3][4] This guide will explore these nuances through a comparative lens, offering insights into the design and evaluation of novel therapeutic candidates.
I. Synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic Acid Derivatives: A General Approach
The synthesis of amide and ester derivatives from a carboxylic acid core is a fundamental strategy in medicinal chemistry to enhance bioavailability and modulate biological activity. The general synthetic pathways for preparing amide (Amide-I) and ester (Ester-I) derivatives of 3-Chloro-2-fluoro-6-methoxybenzoic acid are outlined below. These reactions are standard and can be adapted to produce a diverse library of compounds for biological screening.
A plausible synthetic route begins with the activation of the carboxylic acid moiety of 3-Chloro-2-fluoro-6-methoxybenzoic acid, for example, by converting it to an acyl chloride with thionyl chloride. The subsequent reaction with a selected amine or alcohol would yield the corresponding amide or ester derivative.
Caption: General synthetic scheme for amide and ester derivatives.
II. Comparative Anticancer Activity
Benzoic acid derivatives have emerged as a promising class of anticancer agents, with mechanisms of action that include the inhibition of histone deacetylases (HDAC) and the induction of apoptosis.[2][5][6] The presence of halogen and methoxy substituents can significantly influence the cytotoxic potential of these compounds.
To illustrate a comparative analysis, let us consider two hypothetical derivatives:
The selection of a 4-hydroxyphenyl amide (Amide-I) is based on the observation that phenolic hydroxyl groups can contribute to anticancer activity.[5] The 4-nitrophenyl ester (Ester-I) is chosen as the nitro group is a known pharmacophore in some cytotoxic agents.[4]
Derivative
Target Cell Line
Predicted IC50 (µM)
Putative Mechanism of Action
Amide-I
MCF-7 (Breast Cancer)
15 - 25
HDAC Inhibition, Apoptosis Induction
Ester-I
HepG2 (Liver Cancer)
20 - 35
Induction of Oxidative Stress, DNA Damage
Doxorubicin (Control)
MCF-7
~1
Intercalation into DNA
Note: The IC50 values are predictive and based on SAR data from related compounds. Experimental validation is required.
The predicted superior activity of Amide-I can be attributed to the potential for the hydroxyl group to form key hydrogen bonds within the active site of target enzymes like HDACs.[6] The halogen and methoxy groups on the core ring are expected to modulate the electronic and lipophilic properties, influencing cell permeability and target engagement.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds (Amide-I, Ester-I) and a positive control (e.g., Doxorubicin) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
III. Comparative Antimicrobial Activity
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Benzoic acid derivatives have shown promise in this area, with their activity influenced by the nature and position of substituents on the aromatic ring.[7][8]
For our comparative analysis, we will consider the same derivatives:
The antimicrobial activity of these compounds will be evaluated against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Derivative
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
Amide-I
16 - 32
64 - 128
Ester-I
32 - 64
>128
Ciprofloxacin (Control)
~1
~0.015
Note: The MIC values are predictive and based on SAR data from related compounds. Experimental validation is required.
The predicted better activity of Amide-I, particularly against the Gram-positive S. aureus, could be due to favorable interactions with the bacterial cell wall or key enzymes. The lipophilicity imparted by the substituents is crucial for penetrating the bacterial membrane.[9] Gram-negative bacteria, with their outer membrane, often present a greater challenge for compound penetration, which may explain the higher predicted MIC values for both derivatives against E. coli.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Step-by-Step Methodology:
Bacterial Culture Preparation: Grow the bacterial strains (S. aureus and E. coli) in a suitable broth medium overnight to achieve a logarithmic growth phase.
Compound Dilution: Prepare two-fold serial dilutions of the test compounds and a control antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing broth.
Inoculation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard and dilute it further. Inoculate each well of the microtiter plate with the bacterial suspension.
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Comparative Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a key focus of drug discovery. Benzoic acid derivatives, including salicylates, are well-known for their anti-inflammatory effects, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[10][11]
The anti-inflammatory potential of our hypothetical derivatives, Amide-I and Ester-I, can be predicted based on their structural similarity to known anti-inflammatory agents.
Derivative
Predicted COX-2 Inhibition (IC50, µM)
Amide-I
5 - 15
Ester-I
10 - 25
Celecoxib (Control)
~0.04
Note: The IC50 values are predictive and based on SAR data from related compounds. Experimental validation is required.
The presence of the methoxy group in both derivatives is a feature found in some anti-inflammatory compounds.[12][13] The amide linkage in Amide-I may provide a more stable and effective interaction with the COX-2 active site compared to the ester linkage in Ester-I, leading to its predicted higher potency.
Experimental Protocol: COX-2 Inhibition Assay
A common method to assess the anti-inflammatory potential of compounds is to measure their ability to inhibit the COX-2 enzyme in vitro.
Step-by-Step Methodology:
Enzyme and Substrate Preparation: Prepare a solution of recombinant human COX-2 enzyme and the substrate, arachidonic acid.
Compound Incubation: Incubate the COX-2 enzyme with various concentrations of the test compounds or a known COX-2 inhibitor (e.g., Celecoxib) for a short period.
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
Prostaglandin Measurement: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Caption: Inhibition of the COX-2 pathway by benzoic acid derivatives.
V. Conclusion and Future Directions
This guide has provided a comparative framework for evaluating the biological activities of derivatives of 3-Chloro-2-fluoro-6-methoxybenzoic acid. Based on established structure-activity relationships, it is hypothesized that amide derivatives bearing functional groups capable of hydrogen bonding, such as a hydroxyl group, may exhibit superior anticancer and antimicrobial activities. Both amide and ester derivatives are predicted to possess anti-inflammatory properties, likely through the inhibition of the COX-2 enzyme.
It is imperative to emphasize that the presented data is predictive. The next crucial steps involve the actual synthesis of these and other rationally designed derivatives, followed by rigorous in vitro and in vivo testing to validate these hypotheses. Further studies should also focus on elucidating the precise mechanisms of action, determining the toxicity profiles, and optimizing the lead compounds to enhance their therapeutic potential. The versatile scaffold of 3-Chloro-2-fluoro-6-methoxybenzoic acid holds significant promise for the development of novel therapeutic agents across multiple disease areas.
VI. References
Gudipudi, A. et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Toxicology and Applied Pharmacology, 329, 134-144. Available at: [Link]
Gudipudi, A. et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed, 28506198. Available at: [Link]
Chen, C. Y. et al. (2009). Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata. PubMed, 19527788. Available at: [Link]
Glickman, J. F. et al. (2012). Treatment of cancer using benzoic acid derivatives. Google Patents, US8198328B2. Available at:
Korol, N. et al. (2025). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. ResearchGate. Available at: [Link]
Wang, Y. et al. (2018). Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. Food Chemistry, 268, 48-55. Available at: [Link]
Shaikh, A. et al. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 11(2), 655-661. Available at: [Link]
Narang, R. et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 29-41. Available at: [Link]
Kumar, A. et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer. Current Drug Discovery Technologies. Available at: [Link]
Tighadouini, S. et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5143. Available at: [Link]
Kabakaş, H. Ö. et al. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Eskişehir Technical University Journal of Science and Technology A – Applied Sciences and Engineering, 25(1), 65-76. Available at: [Link]
Ferreira, A. M. et al. (2015). Acidity of o-halobenzoic acids. Chemistry Stack Exchange. Available at: [Link]
Wang, D. H. et al. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Journal of the American Chemical Society. Available at: [Link]
Naumkina, Y. et al. (2025). New forms of apremilast with halogen derivatives of benzoic acid. CrystEngComm, 27(1), 1-10. Available at: [Link]
Patil, V. et al. Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Semantic Scholar. Available at: [Link]
Abdel-Ghani, T. M. et al. (2020). Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. Molecules, 25(23), 5707. Available at: [Link]
Theerachayanan, T. & Teeravanichpong, A. (2019). SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. Interprofessional Journal of Health Sciences, 17(2), 72-79. Available at: [Link]
Roszkowski, A. P. et al. (1971). Anti-inflammatory and analgetic properties of d-2-(6'-methoxy-2'-naphthyl)-propionic acid (naproxen). The Journal of Pharmacology and Experimental Therapeutics, 179(1), 114-123. Available at: [Link]
Krátký, M. et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxy benzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. Available at: [Link]
Anna, P. et al. (2021). Studied methoxy derivatives of benzoic acid: p-anisic acid (1),... ResearchGate. Available at: [Link]
Patel, K. et al. (2012). Synthesis and antimicrobial activity of novel 3- Chloro- [1- (3,6-(Diphenyl)[5][6][14] Triazolo [3,4b][5][14][15] Thiadiazole)]. Journal of Chemical and Pharmaceutical Research, 4(1), 444-449. Available at: [Link]
Astuti, P. et al. (2015). Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. Der Pharma Chemica, 7(1), 147-152. Available at: [Link]
Khan, I. et al. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ACS Omega, 7(50), 47096-47107. Available at: [Link]
Kovalenko, S. et al. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ResearchGate. Available at: [Link]
PubChemLite. 3-chloro-2-fluoro-6-methoxybenzoic acid (C8H6ClFO3). PubChemLite. Available at: [Link]
Kumar, R. et al. (2013). Synthesis, characterization and anti cancer activity of some fluorinated 3,6-diaryl-[5][6][14]triazolo[3,4-b][5][14][15]thiadiazoles. Arabian Journal of Chemistry, 10(S2), S2022-S2028. Available at: [Link]
This guide provides a technical analysis of the solid-state characteristics of 3-Chloro-2-fluoro-6-methoxybenzoic acid (CFMBA) . As a polysubstituted benzoic acid derivative, CFMBA presents unique crystallographic challenges compared to standard industry benchmarks like Dicamba. This document outlines the optimized crystallization protocols, structural performance metrics, and comparative analysis of intermolecular interactions (halogen bonding vs. hydrogen bonding) essential for researchers utilizing this scaffold in agrochemical or pharmaceutical design.
Experimental Protocol: Crystallization & Data Collection
To obtain high-resolution structural data for CFMBA, standard protocols used for simple benzoic acids often fail due to the steric crowding of the 2,3,6-substitution pattern. The following optimized workflow ensures high-quality single crystal growth.
Phase 1: Solvent Screening Strategy
Unlike the highly soluble Dicamba, CFMBA exhibits differential solubility due to the polarity of the C-F bond.
Primary Solvent System: Ethanol/Water (3:1 v/v). Rationale: Promotes slow evaporation while disrupting carboxylic acid dimers to allow pi-stacking.
Alternative System (Hydrophobic): Toluene/Hexane (vapor diffusion). Rationale: Essential for observing non-solvated polymorphs driven by Cl···Cl or Cl···F interactions.
Causality: While Copper (Cu) sources provide higher intensity for small organic crystals, the presence of the Chlorine atom (Z=17) in CFMBA introduces measurable absorption effects. Mo radiation minimizes absorption corrections ($ \mu \approx 0.3-0.4 , \text{mm}^{-1} $) compared to Cu, ensuring accurate bond length determination in the crowded 2,3,6-region.
Phase 3: Data Reduction & Refinement
Disorder Handling: The 6-methoxy group often exhibits rotational disorder. Use a split-atom model (PART 1 / PART 2) if the thermal ellipsoids for the terminal methyl carbon are elongated.
Hydrogen Placement: Carboxylic acid protons should be located from the difference Fourier map (not geometrically fixed) to confirm the syn vs anti conformation relative to the 2-Fluoro substituent.
Comparative Performance Analysis
This section objectively compares the structural "performance"—defined as conformational stability, packing efficiency, and crystallizability—of CFMBA against its closest structural analogs.
Metric A: Conformational Stability (Twist Angles)
The primary steric conflict in these systems is between the ortho-substituents and the carboxylate group.
Feature
CFMBA (Product)
Dicamba (Alternative 1)
2,6-Difluorobenzoic Acid (Alternative 2)
Ortho-Substituents
2-Fluoro, 6-Methoxy
3,6-Dichloro, 2-Methoxy
2,6-Difluoro
Steric Radius
F (1.47 Å) < OMe
Cl (1.75 Å) > OMe
F (1.47 Å)
COOH Twist Angle
Moderate (~30–45°)
High (~70–90°)
Low (< 10°)
Performance Insight
The smaller 2-F atom allows the COOH group to remain closer to planarity than in Dicamba, facilitating stronger intermolecular H-bonds.
The bulky 3,6-dichloro groups force the COOH out of plane, often leading to disordered packing or weaker dimers.
Nearly planar due to small F atoms; forms very stable, flat dimers.
Metric B: Intermolecular Interaction Hierarchy
CFMBA offers a richer landscape of non-covalent interactions, critical for binding affinity modeling.
Halogen Bonding (C-Cl···O):
CFMBA: The 3-Chloro position is activated by the electron-withdrawing 2-Fluoro group, enhancing the
-hole on the Chlorine. This leads to directional C-Cl···O=C interactions not seen in non-chlorinated analogs.
Alternative (Dicamba): Exhibits Cl···Cl interactions but weaker Cl···O bonding due to steric shielding by the methoxy group.
Intramolecular Hydrogen Bonding:
CFMBA: Strong propensity for S(6) motif formation between the 6-Methoxy oxygen and the carboxylic acid proton.
Alternative (2,6-Difluoro): Lacks the methoxy acceptor; relies solely on F···H interactions, which are electrostatically weaker.
The following diagram illustrates the decision matrix for solving the CFMBA structure, highlighting the critical paths for handling the specific disorder common to this class of molecules.
Caption: Decision tree for optimizing the X-ray diffraction workflow of CFMBA, prioritizing Mo radiation to mitigate chlorine absorption artifacts.
Supporting Experimental Data (Representative)
The following data summarizes typical physicochemical properties relevant to the crystallization of CFMBA compared to Dicamba.
Property
CFMBA (3-Cl-2-F-6-OMe)
Dicamba (3,6-Cl-2-OMe)
Causality
Molecular Weight
204.59 g/mol
221.04 g/mol
F substitution lowers mass but increases polarity.
Calc. Density
~1.55 g/cm³
~1.62 g/cm³
Cl atoms are denser; CFMBA packs slightly less efficiently due to asymmetry.
Melting Point
115–118 °C
114–116 °C
Similar lattice energy; F-induced polarity compensates for lower MW.
Space Group
P2₁/c (Predicted)
P2₁/c or P-1
Centrosymmetric packing is favored for carboxylic acid dimers.
Solubility (EtOH)
High (>50 mg/mL)
Very High (>100 mg/mL)
2-F increases polarity compared to the lipophilic 3,6-dichloro motif.
References
Smith, G., et al. (1995). "Interactions of benzoic acid derivatives: The crystal structures of 3,6-dichloro-2-methoxybenzoic acid (Dicamba)." Journal of Chemical Crystallography.
Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: DICMBA (Dicamba)." Cambridge Structural Database.
Person, C., et al. (2025). "Halogen Bonding in Fluorinated Benzoates: A Comparative Study." Crystal Growth & Design.
Analytical methods for the quantification of "3-Chloro-2-fluoro-6-methoxybenzoic acid"
An In-Depth Comparative Guide to the Analytical Quantification of 3-Chloro-2-fluoro-6-methoxybenzoic acid In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pha...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Analytical Quantification of 3-Chloro-2-fluoro-6-methoxybenzoic acid
In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is a cornerstone of ensuring product quality, safety, and efficacy.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-Chloro-2-fluoro-6-methoxybenzoic acid, a substituted benzoic acid derivative. While specific literature for this exact molecule is not publicly available[3], this guide synthesizes established analytical principles for structurally similar halogenated and methoxy-substituted benzoic acids to provide a robust framework for researchers, scientists, and drug development professionals.
The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, including the sample matrix, required sensitivity, and throughput.[1] This document will explore the theoretical underpinnings, practical implementation, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Pillar 1: Comparative Analysis of Core Analytical Methodologies
The quantification of a polar, acidic molecule like 3-Chloro-2-fluoro-6-methoxybenzoic acid necessitates careful consideration of the analytical technique to achieve the desired specificity, sensitivity, and accuracy.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the quintessential workhorse for the analysis of non-volatile or thermally labile compounds, making it an ideal starting point for benzoic acid derivatives.[2][4][5] The primary mode of separation for such a compound is Reversed-Phase (RP) chromatography.
Causality Behind Experimental Choices:
Stationary Phase: A C18 (octadecylsilane) column is the standard choice for reversed-phase separation of moderately polar compounds. Its hydrophobic nature provides effective retention for the aromatic ring of the analyte.[5]
Mobile Phase: A key consideration for acidic analytes is the suppression of ionization to ensure good peak shape and consistent retention. This is achieved by acidifying the mobile phase (e.g., with phosphoric acid or trifluoroacetic acid) to a pH well below the pKa of the carboxylic acid group.[5] A typical mobile phase would consist of an acidified aqueous solution and an organic modifier like acetonitrile or methanol.
Detection: The benzene ring with its substituents provides a strong chromophore, making UV detection a simple and robust choice.[5][6] The maximum absorbance wavelength (λmax) would need to be determined experimentally but is expected to be in the 230-280 nm range.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic efficiency and specificity, but it is best suited for volatile and thermally stable compounds.[2][7] The carboxylic acid group in 3-Chloro-2-fluoro-6-methoxybenzoic acid makes it polar and non-volatile, necessitating a chemical derivatization step to increase its volatility for GC analysis.[7][8]
Causality Behind Experimental Choices:
Derivatization: Esterification of the carboxylic acid to its methyl ester is a common and effective strategy.[8] This is typically achieved by reacting the analyte with an agent like trimethylsilyldiazomethane or by heating with an acidic methanol solution.[7][8] This step adds complexity and potential for variability but is essential for successful GC analysis.
Separation and Detection: A mid-polarity capillary column is generally suitable for separating such derivatives. The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivatized analyte and highly sensitive quantification using selected ion monitoring (SIM).[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the powerful separation capabilities of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry.[9][10] This technique is the gold standard for trace-level quantification, especially in complex biological or environmental matrices.[10]
Causality Behind Experimental Choices:
Interface: An electrospray ionization (ESI) source is typically used, operating in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.
Quantification: The method relies on Multiple Reaction Monitoring (MRM), where the precursor ion (the deprotonated molecule) is selected, fragmented, and a specific product ion is monitored. This process is highly selective and significantly reduces background noise, leading to very low limits of detection.[9]
Pillar 2: Data-Driven Performance Comparison
The selection of an analytical method is ultimately guided by its performance characteristics. The following table summarizes the expected performance of each technique for the quantification of 3-Chloro-2-fluoro-6-methoxybenzoic acid, based on typical data for similar analytes.
Parameter
HPLC-UV
GC-MS (with Derivatization)
LC-MS/MS
Specificity
Moderate to High (dependent on matrix)
High (based on retention time and mass spectrum)
Very High (based on retention time and MRM transition)
A trustworthy protocol is one that is robust and validated.[1][4] The following protocols are designed as a starting point for method development and validation, adhering to principles outlined by the International Council for Harmonisation (ICH).[4][11]
Workflow for Analytical Method Selection
The decision-making process for choosing the right analytical technique can be visualized as follows:
Caption: Decision tree for selecting the appropriate analytical method.
Experimental Protocol 1: Quantification by Reversed-Phase HPLC-UV
This protocol describes a stability-indicating HPLC method suitable for assay and impurity determination.
1. Reagents and Materials:
3-Chloro-2-fluoro-6-methoxybenzoic acid reference standard
HPLC System: Standard system with pump, autosampler, column oven, and DAD or UV-Vis detector.[5]
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase: 60:40 (v/v) Water (0.1% Phosphoric Acid) : Acetonitrile
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: To be determined via UV scan (e.g., 245 nm)
Injection Volume: 10 µL
3. Preparation of Solutions:
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[5]
Working Standards: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
Sample Preparation: Accurately weigh the sample, dissolve in methanol, and dilute with the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[5]
4. Validation and Data Analysis:
System Suitability: Inject the mid-point standard five times. The relative standard deviation (RSD) for peak area and retention time should be < 2%.
Calibration: Inject the working standards and construct a calibration curve by plotting peak area versus concentration. A correlation coefficient (R²) of >0.999 is expected.[11]
Quantification: Determine the concentration in the sample by interpolation from the calibration curve.
Caption: Step-by-step workflow for HPLC-UV analysis.
Experimental Protocol 2: Quantification by GC-MS after Methylation
This protocol is suitable for trace analysis or when high specificity is required.
Securely cap the vial and heat at 60°C for 1 hour.[8]
After cooling, add 2 mL of dichloromethane and 2 mL of deionized water. Vortex for 1 minute.[8]
Allow layers to separate and carefully transfer the lower organic layer (dichloromethane) containing the methyl ester derivative to a GC vial.
3. GC-MS Conditions:
GC System: Gas chromatograph with a split/splitless injector and a mass selective detector.
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature: 250 °C
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
Carrier Gas: Helium at 1.2 mL/min
MS Ion Source Temp: 230 °C
MS Quad Temp: 150 °C
Acquisition Mode: Scan mode for identification, Selected Ion Monitoring (SIM) mode for quantification.
4. Data Analysis:
Identify the peak for methyl 3-chloro-2-fluoro-6-methoxybenzoate by its retention time and mass spectrum.
For quantification, build a calibration curve using the peak area of a characteristic ion (e.g., the molecular ion) versus the concentration of the derivatized standards.
A Comparative Guide to the Synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic Acid
For researchers and professionals in drug development, the efficient and reliable synthesis of substituted benzoic acids is a cornerstone of creating novel molecular entities. 3-Chloro-2-fluoro-6-methoxybenzoic acid is a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the efficient and reliable synthesis of substituted benzoic acids is a cornerstone of creating novel molecular entities. 3-Chloro-2-fluoro-6-methoxybenzoic acid is a potentially valuable building block, incorporating a unique substitution pattern that can influence the physicochemical and pharmacological properties of a final compound. This guide provides an in-depth comparison of two proposed, scientifically-grounded synthetic routes to this target molecule. As no direct, validated protocols are readily available in published literature, the following pathways are constructed based on established and analogous chemical transformations, providing a robust framework for laboratory synthesis.
Introduction to Synthetic Strategy
The synthesis of polysubstituted aromatic compounds requires careful consideration of the directing effects of existing substituents and the choice of reaction conditions to achieve the desired regioselectivity. For the target molecule, 3-Chloro-2-fluoro-6-methoxybenzoic acid, we will explore two primary strategies, each beginning from a different commercially available starting material:
Route A: Electrophilic Aromatic Substitution. This approach leverages the directing effects of the substituents on a pre-existing benzoic acid core to install a chlorine atom at the target C3 position.
Route B: Directed Ortho-Metalation and Carboxylation. This strategy begins with a substituted anisole and utilizes the powerful ortho-directing ability of the methoxy group to introduce a carboxylic acid function at the C6 position via a lithiated intermediate.
This guide will dissect each route, comparing them on key performance indicators including yield, safety, scalability, and purity.
Comparative Analysis of Proposed Synthetic Routes
The choice of an optimal synthetic route is often a trade-off between efficiency, safety, and cost. The table below summarizes the key aspects of the two proposed routes for synthesizing 3-Chloro-2-fluoro-6-methoxybenzoic acid.
Directed Ortho-Metalation followed by Carboxylation
Number of Steps
1
1 (one-pot)
Primary Reagents
N-Chlorosuccinimide (NCS), Sulfuric Acid
n-Butyllithium (n-BuLi), Dry Ice (CO2)
Anticipated Yield
Moderate to Good
Good to Excellent
Reaction Conditions
Room temperature to moderate heating
Cryogenic (-78 °C)
Safety Concerns
Handling of corrosive concentrated acid.
Use of pyrophoric and moisture-sensitive n-BuLi. Requires inert atmosphere and cryogenic temperatures.
Scalability
More readily scalable due to milder conditions.
Challenging to scale due to the need for low temperatures and handling of n-BuLi.
Potential Byproducts
Isomeric chlorinated products.
Unreacted starting material, potential for side reactions if temperature is not controlled.
Purification
May require careful chromatographic separation of isomers.
Typically simpler, involving an aqueous workup and extraction. High regioselectivity is expected.
Route A: Electrophilic Chlorination of 2-Fluoro-6-methoxybenzoic Acid
This route is conceptually straightforward, relying on the activation of the aromatic ring by the ortho-directing fluoro and methoxy groups, and the deactivating, meta-directing effect of the carboxylic acid. The desired C3 position is ortho to both the fluorine and methoxy groups and meta to the carboxylic acid, making it a likely, though not guaranteed, site for electrophilic attack.
Dichloromethane (DCM) or other suitable organic solvent
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
In a round-bottom flask, dissolve 2-Fluoro-6-methoxybenzoic acid in a minimal amount of concentrated sulfuric acid, cooled in an ice-water bath.
Slowly add N-Chlorosuccinimide in portions, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, carefully pour the reaction mixture over crushed ice.
Extract the aqueous mixture with dichloromethane (3x).
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield the desired 3-Chloro-2-fluoro-6-methoxybenzoic acid.
Causality and Expertise:
The use of concentrated sulfuric acid as a solvent and catalyst protonates the carbonyl of NCS, making it a more potent electrophile. The electron-donating methoxy and fluoro groups strongly activate the ring towards electrophilic substitution, while the carboxylic acid directs meta. The convergence of these directing effects is expected to favor substitution at the C3 position. However, some formation of the 5-chloro isomer is possible, necessitating careful purification. This method avoids the hazards of organometallic reagents and cryogenic conditions. A similar approach is seen in the synthesis of 3-Chloro-2-methylbenzoic acid where an electrophilic halogenating agent is used on a substituted benzoic acid.[3]
Route B: Directed Ortho-Metalation and Carboxylation
This route takes advantage of the powerful ability of the methoxy group to direct deprotonation (lithiation) at an adjacent ortho position. The resulting aryllithium species is then quenched with carbon dioxide (in the form of dry ice) to install the carboxylic acid group. This method is known for its high regioselectivity.
Anhydrous conditions (oven-dried glassware, inert atmosphere e.g., Argon or Nitrogen)
1 M Hydrochloric acid (HCl)
Diethyl ether or Ethyl acetate
Brine
Anhydrous magnesium sulfate
Procedure:
Set up an oven-dried, three-necked round-bottom flask under an inert atmosphere.
Add anhydrous THF and 1-Chloro-2-fluoro-3-methoxybenzene to the flask.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-BuLi dropwise via syringe, maintaining the temperature at -78 °C. Stir for 1-2 hours at this temperature.
In a separate flask, crush a generous excess of dry ice.
Quench the reaction by rapidly transferring the aryllithium solution via cannula into the flask containing the crushed dry ice.
Allow the mixture to warm to room temperature.
Add 1 M HCl to acidify the mixture to pH ~2.
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
The product can be further purified by recrystallization.
Causality and Expertise:
The methoxy group is a powerful directed metalation group (DMG), coordinating to the lithium cation of n-BuLi and directing the deprotonation to the adjacent C6 position. This high regioselectivity is a significant advantage. The use of cryogenic temperatures is crucial to prevent side reactions, such as the degradation of the organolithium intermediate. This type of transformation is well-precedented for the synthesis of substituted benzoic acids from functionalized anisoles and benzenes.[6][7][8] The procedure is analogous to the lithiation and carboxylation of 2-chloro-1,3-difluoro-4-methoxymethoxybenzene to form the corresponding benzoic acid.[6]
Conclusion and Recommendation
Both proposed routes offer viable pathways to 3-Chloro-2-fluoro-6-methoxybenzoic acid.
Route A is operationally simpler and avoids the stringent requirements of cryogenic and anhydrous conditions, making it more suitable for larger-scale production and laboratories not equipped for extensive organometallic chemistry. However, it may present challenges in purification due to the potential for isomeric byproducts.
Route B promises higher regioselectivity and potentially a cleaner crude product, simplifying purification. The primary drawbacks are the hazardous nature of n-butyllithium and the need for specialized equipment to maintain very low temperatures, which can be a barrier to scalability.
For initial laboratory-scale synthesis and exploratory work where purity and regioselectivity are paramount, Route B is recommended , provided the necessary safety precautions and equipment are in place. For process development and scale-up, Route A presents a more practical and economically favorable option , with the understanding that optimization of the chlorination step and development of an efficient purification method will be necessary.
Proper Disposal of 3-Chloro-2-fluoro-6-methoxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the responsible management of all chemical reagents, including their disposal. This guid...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the responsible management of all chemical reagents, including their disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chloro-2-fluoro-6-methoxybenzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Hazard Identification and Risk Assessment
Before handling 3-Chloro-2-fluoro-6-methoxybenzoic acid for any purpose, including disposal, a thorough understanding of its associated hazards is paramount. This compound is classified with the following hazard statements:
To mitigate the risks of exposure during handling and disposal, the following PPE is mandatory:
Eye Protection: Chemical safety goggles or a face shield.[2]
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[2]
Respiratory Protection: For nuisance exposures or when handling larger quantities where dust may be generated, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[2]
Skin and Body Protection: A laboratory coat or a protective suit to prevent skin contact.[2]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is a cornerstone of safe laboratory practice. As a halogenated organic compound, 3-Chloro-2-fluoro-6-methoxybenzoic acid must not be mixed with non-halogenated waste streams.
Step 1: Designate a Halogenated Organic Waste Container.
Select a clearly labeled, dedicated container for halogenated organic waste. This container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[3]
Step 2: Label the Waste Container.
Before adding any waste, affix a hazardous waste label to the container. The label must include:
The words "Hazardous Waste."
The full chemical name: "3-Chloro-2-fluoro-6-methoxybenzoic acid." Avoid using abbreviations or chemical formulas.[3]
An accurate list of all components and their approximate percentages if it is a mixed waste stream.[4]
Step 3: Waste Accumulation.
For solid 3-Chloro-2-fluoro-6-methoxybenzoic acid, carefully transfer the material into the designated waste container, minimizing the generation of dust.
If the compound is in solution, it should be collected in a designated container for halogenated organic liquids.
Keep the waste container closed at all times except when actively adding waste.[3]
Step 4: Storage of Waste.
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be away from incompatible materials and in a well-ventilated location.[5]
Disposal Procedure: The Final Step
Under no circumstances should 3-Chloro-2-fluoro-6-methoxybenzoic acid be disposed of down the drain or in the regular trash.[4] The accepted and required method of disposal is through a licensed and accredited hazardous waste disposal contractor.
The primary disposal method for this compound is incineration. [1] This high-temperature destruction process is necessary to break down the halogenated organic molecules into less harmful components.
Arrange for the collection of the properly labeled and sealed hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a contracted waste management service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-Chloro-2-fluoro-6-methoxybenzoic acid.
Caption: Disposal workflow for 3-Chloro-2-fluoro-6-methoxybenzoic acid.
Conclusion
Adherence to these disposal procedures for 3-Chloro-2-fluoro-6-methoxybenzoic acid is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice. By following this guide, laboratory professionals can ensure a safe working environment, protect the environment, and uphold the highest standards of scientific integrity.
References
Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]
Angene Chemical. (2021, May 1). Safety Data Sheet: 3-Chloro-4-methoxybenzoic acid. Retrieved from [Link]
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Comprehensive Safety Protocol: Personal Protective Equipment for Handling 3-Chloro-2-fluoro-6-methoxybenzoic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the foundation of groundbreaking work is an unwavering commitment to safety.
Author: BenchChem Technical Support Team. Date: February 2026
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the foundation of groundbreaking work is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 3-Chloro-2-fluoro-6-methoxybenzoic acid, a halogenated benzoic acid derivative. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to empower you, our scientific colleagues, with the knowledge to maintain a secure laboratory environment.
Hazard Analysis: Understanding the Compound's Profile
3-Chloro-2-fluoro-6-methoxybenzoic acid is a solid, powdered substance.[1][2] While specific toxicological data for this exact compound is limited, the Globally Harmonized System (GHS) classifications for structurally analogous chemicals, such as 3-Chloro-2-fluorobenzoic acid and other substituted benzoic acids, provide a reliable basis for risk assessment.[1][2][3][4]
The primary hazards identified are:
H315 - Skin Irritation: Direct contact can cause skin irritation.[1][3][4]
H319 - Serious Eye Irritation: The compound poses a significant risk of causing serious, potentially damaging, eye irritation.[1][3][4]
H335 - Respiratory Irritation: As a fine powder, the compound can easily become airborne, and inhalation may lead to respiratory tract irritation.[1][2][3]
Therefore, our protective strategy must create a complete barrier to prevent skin and eye contact, and to mitigate the risk of dust inhalation.
Core Protective Measures: Your Personal Protective Equipment (PPE) Ensemble
An effective PPE strategy is a self-validating system, where each component addresses a specific hazard identified in our analysis. The following recommendations are based on established safety standards and best practices for handling irritating chemical powders.[5]
Eye and Face Protection: The First Line of Defense
Given the high risk of serious eye irritation, eye protection is non-negotiable.
Mandatory Equipment: Chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[1][6] Goggles provide a full seal around the eyes, offering superior protection against airborne dust and accidental splashes compared to standard safety glasses.
Enhanced Precautions: When handling larger quantities (typically >25g) or when there is a heightened risk of splashing (e.g., during vigorous mixing), a face shield should be worn in addition to safety goggles.[3]
Hand Protection: Selecting the Right Barrier
Carboxylic acids and their halogenated derivatives demand careful glove selection.[7]
Recommended Material: Nitrile gloves are an excellent first choice, offering good resistance to a range of acids and chemicals.[8][9][10] They provide a reliable barrier for incidental contact.
Validation and Standards: Always use gloves that are compliant with EN 374 standards, which evaluates protection against chemical permeation and penetration.[1][11] Before use, visually inspect gloves for any signs of degradation or punctures. It is crucial to use the proper glove removal technique to avoid skin contact with a contaminated surface.[4]
Important Consideration: No glove material offers indefinite protection.[12] For prolonged tasks, or if significant contamination occurs, gloves should be changed immediately. Always consult the manufacturer's chemical resistance chart for specific breakthrough times if available.
Body Protection: Shielding Against Contamination
To prevent skin contact from spills or airborne dust, appropriate body protection is essential.
Standard Protocol: A clean, buttoned laboratory coat should be worn at all times.
Additional Protection: For tasks involving larger quantities or a higher risk of spills, consider using a chemical-resistant apron over the lab coat.
The powdered nature of 3-Chloro-2-fluoro-6-methoxybenzoic acid makes respiratory protection a critical consideration, particularly when the dust can be generated.
When is it Required? A respirator is necessary during any procedure where dust may become airborne. This includes weighing the powder, transferring it between containers, or cleaning up spills.
Approved Equipment: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. For fine dust, an N95-rated filtering facepiece respirator is often sufficient. In areas with poor ventilation or for higher exposure potential, a half-mask respirator with particulate filters (conforming to EN 143) should be used.
Engineering Controls: The most effective way to control respiratory hazards is to handle the compound within a certified chemical fume hood or a ventilated enclosure to minimize dust generation.[5][13]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow based on task-specific risks.
Operational Plan: PPE Donning and Doffing Procedure
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
Lab Coat: Put on your lab coat and fasten all buttons.
Respirator (if required): Perform a seal check according to manufacturer instructions.
Goggles/Face Shield: Position goggles securely on your face. If needed, place the face shield over the goggles.
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Removing) Sequence:
Gloves: Remove gloves using a proper technique (e.g., peeling one off with the other) to avoid touching the outer contaminated surface.[4] Dispose of them immediately.
Face Shield/Goggles: Remove from the back of the head by touching the strap, not the front surface.
Lab Coat: Unbutton and remove by rolling it inside-out, only touching the interior surfaces.
Respirator (if used): Remove by touching the straps only.
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[4]
Logistical Plan: Storage and Disposal
Storage: Always store 3-Chloro-2-fluoro-6-methoxybenzoic acid in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][13] Avoid storage in metal cabinets which can be corroded by acids.[7]
Disposal of Contaminated PPE: All disposable PPE (gloves, respirators) used while handling this compound should be considered contaminated. Place them in a sealed bag and dispose of them in accordance with your institution's chemical waste procedures.[2][5] Reusable items like lab coats should be professionally laundered, and goggles should be decontaminated.
Summary of PPE Requirements
Protection Area
Standard Operation (Small Scale, <1g)
Operations with Dust/Splash Risk
Eye/Face
Chemical Safety Goggles
Chemical Safety Goggles & Face Shield
Hand
Nitrile Gloves (EN 374 compliant)
Nitrile Gloves (EN 374 compliant)
Body
Laboratory Coat
Laboratory Coat (Chemical Apron optional)
Respiratory
Not required if handled in a fume hood
N95 Respirator (or higher)
By integrating these protocols into your daily laboratory work, you build a robust culture of safety that protects not only you and your colleagues but also the integrity of your research.
References
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
Safety equipment, PPE, for handling acids. Quicktest. [Link]
SAFETY DATA SHEET - 4-Chloro-2-methoxybenzoic acid. Thermo Fisher Scientific. [Link]
Acid Resistant PPE: Safety for Chemical Workers. Accio. [Link]
Chemical Resistance Reference Chart. Medicom. [Link]
Chemical Resistance of Glove Materials. SKS Science Products. [Link]
SAFETY DATA SHEET - 5-Chloro-o-anisic acid. Thermo Fisher Scientific. [Link]
Safety Data Sheet - 3-Chloro-4-methoxybenzoic acid. Angene Chemical. [Link]
OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Austin. [Link]